molecular formula C9H16N2O3 B168671 tert-Butyl 2-carbamoylazetidine-1-carboxylate CAS No. 1219220-82-2

tert-Butyl 2-carbamoylazetidine-1-carboxylate

Katalognummer: B168671
CAS-Nummer: 1219220-82-2
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: NDEIKFCAPOYPHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-carbamoylazetidine-1-carboxylate is a synthetically valuable azetidine derivative intended for research applications. The compound features a carbamoyl group and a Boc (tert-butoxycarbonyl) protecting group on the azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in modern organic and medicinal chemistry . Azetidines are increasingly utilized as constrained scaffolds and bioisosteres for more common functional groups, making them important tools in drug discovery . This molecule serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. The Boc group is a standard protecting group for amines, allowing for selective deprotection under mild acidic conditions to generate the free azetidine, which can then be further functionalized . The carbamoyl moiety can also be manipulated or serve as a key pharmacophore. Researchers value azetidine-containing compounds for their potential in creating peptidomimetics and as surrogates for natural amino acids, which can enhance the pharmacological properties of a candidate drug, such as its metabolic stability and binding affinity . Furthermore, azetidine rings are known to be strained, making them excellent precursors for ring-opening and expansion reactions, leading to other valuable nitrogen-containing heterocycles like pyrrolidines and piperidines . As such, this compound is a key intermediate for chemists working in the development of novel therapeutics, catalytic ligands, and other functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

tert-butyl 2-carbamoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIKFCAPOYPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-Butyl 2-carbamoylazetidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Peptidomimetic Drug Discovery

Executive Summary

tert-Butyl 2-carbamoylazetidine-1-carboxylate (Boc-Azetidine-2-carboxamide) represents a critical scaffold in modern medicinal chemistry.[1][2][3] As a four-membered ring analogue of proline, it serves as a conformationally constrained building block that reduces the entropic penalty of ligand-target binding.[1][2][3] This guide details its physicochemical profile, synthetic production, and pivotal role as a precursor for electrophilic "warheads" (specifically nitriles) in covalent inhibitor development, including applications in DPP4, Cathepsin K, and SARS-CoV-2 Mpro inhibition.[3]

Structural & Physicochemical Profile

The azetidine ring introduces significant ring strain (~26 kcal/mol), influencing both the reactivity of the amide group and the metabolic stability of the final drug candidate relative to pyrrolidine (proline) analogues.

Datasheet
PropertyValueNote
IUPAC Name tert-butyl 2-carbamoylazetidine-1-carboxylate
CAS Number 146313-13-1(S)-enantiomer (Most common in drug dev)
Alt CAS 36476-87-8Racemic mixture
Formula

Molecular Weight 200.24 g/mol
Physical State White to off-white solidCrystalline powder
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
pKa (Conjugate Acid) ~ -1.5 (Amide oxygen)Amide is non-basic; Boc group acid labile
Stereochemistry Chiral Center at C2Usually derived from L-Azetidine-2-carboxylic acid

Synthetic Routes & Production

The synthesis of tert-butyl 2-carbamoylazetidine-1-carboxylate typically proceeds from azetidine-2-carboxylic acid.[1][2][3] The workflow requires careful orthogonal protection strategies to prevent ring opening (polymerization) or racemization.[1][2][3]

Core Synthetic Pathway

The industrial standard involves N-protection followed by amide coupling.[1][2][3]

  • Protection: L-Azetidine-2-carboxylic acid is treated with Di-tert-butyl dicarbonate (

    
    ) under basic conditions.[1][2][3]
    
  • Amidation: The resulting carboxylic acid is converted to the primary amide using a mixed anhydride method (Isobutyl chloroformate) or coupling reagents (HATU/EDC) with an ammonia source.[1][2][3]

SynthesisWorkflow Start L-Azetidine-2-carboxylic acid Inter N-Boc-Azetidine-2-carboxylic acid Start->Inter Boc2O, NaOH (Protection) Final Boc-Azetidine-2-carboxamide (Target) Inter->Final 1. i-BuOCOCl, NMM 2. NH3 (g) or NH4Cl (Amidation)

Figure 1: Step-wise synthesis from the amino acid precursor.[1][2][3][4] The mixed anhydride method is preferred for scale-up due to cost-efficiency compared to peptide coupling agents.[1][2][3]

Chemical Reactivity & Transformations[1][2][3]

The utility of Boc-Azetidine-2-carboxamide lies in its divergent reactivity.[1][2][3] It is rarely the final drug but rather a "pivot point" intermediate.[1][2][3]

A. Dehydration to Nitrile (The Warhead Precursor)

The most valuable transformation is the dehydration of the primary amide (


) to a nitrile (

).[3] This yields N-Boc-2-cyanoazetidine , a scaffold used to generate covalent inhibitors where the nitrile acts as an electrophilic trap for serine or cysteine proteases.[1][2][3]
  • Reagents: Trifluoroacetic Anhydride (TFAA) / Pyridine; Burgess Reagent.[1][2][3]

  • Mechanism: Activation of the amide oxygen followed by elimination of water.[2][3]

B. N-Boc Deprotection

Removal of the Boc group yields the free amine salt, allowing peptide chain elongation at the N-terminus.[1][2][3]

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Precaution: Azetidine rings are acid-stable under these conditions, but prolonged exposure to strong aqueous acids can lead to ring hydrolysis.[1][2][3]

ReactivityDivergence Center Boc-Azetidine-2-carboxamide Nitrile Boc-Azetidine-2-carbonitrile (Warhead Precursor) Center->Nitrile Dehydration (TFAA/Pyridine) Amine Azetidine-2-carboxamide (Free Amine Salt) Center->Amine Deprotection (TFA/DCM) Acid Boc-Azetidine-2-carboxylic acid (Hydrolysis) Center->Acid Hydrolysis (Aq. Base)

Figure 2: Divergent reactivity pathways.[1][2][3][4][5][6][7] The dehydration path (red) is critical for synthesizing nitrile-based covalent inhibitors.[1][3]

Medicinal Chemistry Applications

Conformational Restriction

Replacing a proline residue with an azetidine ring alters the dihedral angles (


) of the peptide backbone.[3]
  • Effect: This restriction reduces the conformational space available to the molecule, often "locking" it into a bioactive conformation.[3]

  • Thermodynamics: Pre-organizing the ligand reduces the entropy loss (

    
    ) upon binding to the protein target, potentially improving affinity (
    
    
    
    ).[3]
Key Therapeutic Areas
  • DPP4 Inhibitors (Diabetes): Azetidine nitriles (derived from this amide) inhibit Dipeptidyl peptidase-4.[1][2][3] The nitrile group forms a reversible covalent imidate adduct with the catalytic serine of the enzyme [1].

  • Cathepsin K Inhibitors (Osteoporosis): Azetidine-2-carboxamide derivatives serve as P2-P3 linkers in cathepsin inhibitors.[1][2][3]

  • STAT3 Inhibitors: Novel (R)-azetidine-2-carboxamide analogues have shown sub-micromolar potency against STAT3, a transcription factor involved in cancer progression, outperforming proline analogues [2].[1][2][3][7][8]

  • Antiviral Agents: Peptidomimetics containing azetidine scaffolds are explored for inhibiting viral proteases (e.g., SARS-CoV-2 Mpro) by mimicking the substrate's transition state [3].[1][2][3]

Experimental Protocols

Protocol A: Synthesis of Boc-Azetidine-2-carboxamide (Mixed Anhydride Method)

This protocol avoids expensive coupling reagents like HATU.[1][2][3]

  • Activation: Dissolve N-Boc-azetidine-2-carboxylic acid (10 mmol) in dry THF (50 mL) under

    
    . Cool to -15°C.[1][2][3]
    
  • Base Addition: Add N-Methylmorpholine (NMM, 11 mmol). Stir for 5 mins.

  • Anhydride Formation: Dropwise add Isobutyl chloroformate (11 mmol), maintaining temperature below -10°C. Stir for 15-20 mins. Formation of a white precipitate (NMM[3]·HCl) indicates activation.[1][2][3]

  • Amidation: Bubble

    
     gas into the solution for 15 mins OR add a solution of 0.5M 
    
    
    
    in dioxane (excess).
  • Workup: Allow to warm to RT. Filter off the precipitate.[1][2][3] Concentrate the filtrate in vacuo.

  • Purification: Redissolve in Ethyl Acetate, wash with 5% citric acid, sat.

    
    , and brine.[2][3] Dry over 
    
    
    
    .[1][2][3] Recrystallize from EtOAc/Hexanes.
Protocol B: Dehydration to Nitrile (Warhead Synthesis)

Converts the amide to a nitrile group.[3]

  • Setup: Dissolve Boc-Azetidine-2-carboxamide (5 mmol) in dry DCM (25 mL). Add dry Pyridine (15 mmol). Cool to 0°C.[1][2][3][5]

  • Dehydration: Add Trifluoroacetic Anhydride (TFAA, 6 mmol) dropwise over 10 mins.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Amide is polar; Nitrile is less polar).[1][2][3]

  • Quench: Quench with sat.

    
     solution.[1][2][3][5]
    
  • Isolation: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.[1][2][3]

  • Result: Yields tert-butyl 2-cyanoazetidine-1-carboxylate.

Safety & Handling

  • GHS Classification:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The Boc group is sensitive to moisture and heat over long periods.[1][2][3]

  • Handling: Use a fume hood, especially when using reagents like TFAA or Isobutyl chloroformate.[1][2][3]

References

  • Peptidomimetics in Drug Discovery. AZoLifeSciences. (2023).[1][2][3] Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. (2020).[1][2][3] Retrieved from [Link][1][3]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications/PMC. (2025).[1][2][3] Retrieved from [Link]

  • Dehydration of amides to give nitriles. Master Organic Chemistry. (2025). Retrieved from [Link]

  • Tert-butyl 3-carbamoylazetidine-1-carboxylate (Isomer Reference). PubChem. Retrieved from [Link][1][3]

Sources

The Constrained Scaffold: Technical Guide to (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate CAS: 719265-49-1 Synonyms: Boc-L-azetidine-2-carboxamide, N-Boc-L-Aze-NH2

This guide details the structural utility, synthesis, and application of (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate , a critical building block in modern peptidomimetic drug design. Unlike its five-membered homolog (proline), the four-membered azetidine ring introduces severe conformational constraints (


 and 

torsion angles), altering the secondary structure of peptide backbones and modifying metabolic stability.[1] This document provides a robust, scalable synthetic protocol and the structural logic required for its deployment in medicinal chemistry.[1]

Part 1: Structural & Physicochemical Profile

The Azetidine Constraint

The azetidine ring is a "constrained proline surrogate." While proline restricts the


 angle to approximately -60°, the azetidine ring restricts it further while introducing unique ring-puckering dynamics.
  • Ring Strain: ~26 kcal/mol (compared to ~6 kcal/mol for proline).[1] This high strain makes the ring susceptible to nucleophilic ring-opening under harsh acidic conditions but stable under standard peptide coupling protocols.

  • Puckering: The ring exists in a dynamic equilibrium between two puckered conformations.[1] The energy barrier for this "butterfly motion" is low, but substitution at the C2 position (the carboxamide) biases the pucker to minimize steric clash with the N-protecting group (Boc).[1]

  • Cis/Trans Rotamers: Like proline, the

    
    -Boc group exhibits cis/trans isomerism around the tertiary carbamate bond. In NMR spectroscopy, this often manifests as rotameric peak doubling, which can be mistaken for impurities.[1]
    
Physicochemical Data Table
PropertyValue / Description
Molecular Formula C

H

N

O

Molecular Weight 200.24 g/mol
Physical State White to off-white crystalline solid
Chirality (S)-Enantiomer (L-configuration)
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in Water
Storage 2-8°C, Hygroscopic (Store under Desiccant)

Part 2: Synthetic Routes & Process Chemistry[2][3][4]

The synthesis of the primary amide from the parent acid (Boc-L-Azetidine-2-carboxylic acid) requires careful activation to prevent racemization at the


-carbon. The Mixed Anhydride Method  is the industry standard for this transformation due to its scalability and reduced risk of racemization compared to active ester methods with prolonged reaction times.
Strategic Workflow (Graphviz)

Synthesis_Workflow Start Boc-L-Azetidine-2-COOH (Starting Material) Step1 Activation (Isobutyl Chloroformate / NMM) Temp: -15°C Start->Step1 Dissolution in THF Inter Mixed Anhydride Intermediate Step1->Inter Formation (Fast) Step2 Ammonolysis (NH3 gas or NH4Cl/Base) Inter->Step2 Nucleophilic Acyl Substitution Product (S)-Boc-Azetidine-2-CONH2 (Final Product) Step2->Product Workup & Crystallization

Figure 1: Mixed Anhydride Synthesis Pathway for Primary Amide Formation.

Detailed Experimental Protocol

Objective: Synthesis of (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate on a 10g scale.

Reagents:

  • (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)

  • Isobutyl chloroformate (IBCF) (1.1 eq)[1]

  • N-Methylmorpholine (NMM) (1.1 eq)[1]

  • Ammonium hydroxide (28% NH

    
    ) or NH
    
    
    
    gas (Excess)[1]
  • Solvent: Anhydrous THF or DME

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round bottom flask with (S)-1-Boc-azetidine-2-carboxylic acid (10.0 g, 49.7 mmol) and anhydrous THF (100 mL).

  • Cooling (Critical): Cool the solution to -15°C using an ethylene glycol/dry ice bath or a cryostat. Note: Temperature control is vital to suppress the formation of the urethane byproduct and prevent racemization.

  • Base Addition: Add N-methylmorpholine (5.5 mL, 54.7 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add isobutyl chloroformate (7.1 mL, 54.7 mmol) dropwise over 15 minutes, maintaining the internal temperature below -10°C. A white precipitate (NMM·HCl) will form immediately.[1] Stir for 15 minutes to ensure complete formation of the mixed anhydride.

  • Ammonolysis:

    • Option A (Gas): Bubble anhydrous ammonia gas into the headspace for 30 minutes.

    • Option B (Aqueous): Add concentrated ammonium hydroxide (10 mL) dropwise vigorously (ensure efficient stirring).

  • Reaction: Allow the mixture to warm to 0°C over 1 hour, then to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Filter off the NMM[2]·HCl salts.[1]

    • Concentrate the filtrate in vacuo.[1][3]

    • Dissolve the residue in Ethyl Acetate (150 mL).

    • Wash sequentially with: 5% Citric Acid (2x), Sat.[1] NaHCO

      
       (2x), and Brine (1x).[1]
      
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. The crude solid can often be recrystallized from EtOAc/Hexane to yield the pure primary amide.

Part 3: Analytical Quality Control

Verification of the structure requires distinguishing the amide protons and confirming the integrity of the Boc group.

NMR Characterization (400 MHz, DMSO-d )
  • 
     7.40, 6.95 (br s, 2H):  The two non-equivalent protons of the primary amide (-CONH 
    
    
    
    ).[1] They appear distinct due to restricted rotation and hydrogen bonding.[1]
  • 
     4.50 (dd, 1H):  The 
    
    
    
    -proton (C2-H).[1] This shift is diagnostic; racemization would result in a splitting of this signal or the appearance of a minor diastereomeric peak if a chiral shift reagent were used.
  • 
     3.70 - 3.85 (m, 2H):  The 
    
    
    
    -protons (C4-H
    
    
    ) of the ring.[1]
  • 
     2.05 - 2.35 (m, 2H):  The 
    
    
    
    -protons (C3-H
    
    
    ).[1]
  • 
     1.38 (s, 9H):  The tert-butyl group.[1] Note: Rotamers may cause this to appear as two unequal singlets (e.g., 1.38 and 1.[1]35) in CDCl
    
    
    
    .[1][4]
Chiral Purity Analysis
  • Method: Chiral HPLC.[1]

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10).[1]

  • Expectation: Single peak >99% ee.[1] The (R)-enantiomer (impurity) typically elutes at a significantly different retention time due to the rigid ring interaction with the chiral stationary phase.[1]

Part 4: Applications in Medicinal Chemistry[1][4][7][8][9]

Bioisosteric Logic

The (S)-azetidine-2-carboxamide scaffold is deployed to alter the physicochemical properties of peptide-based drugs without abolishing biological activity.

  • Metabolic Stability: The 4-membered ring is less recognized by proteases (specifically prolyl oligopeptidases) than the 5-membered proline ring, extending the half-life of peptide drugs.

  • Backbone Geometry: Azetidine induces a specific turn geometry that is tighter than the Proline turn.[1] This is used to lock peptides into bioactive conformations (e.g., Type II

    
    -turns).[1]
    
  • Thrombin Inhibition: Historically, azetidine-2-carboxylic acid derivatives were key intermediates in the synthesis of thrombin inhibitors (e.g., Melagatran precursors), where the basic amide interacts with the S1 specificity pocket.

Pathway Logic (Graphviz)[1]

Application_Logic Base Proline Scaffold (Natural) Mod Ring Contraction (Azetidine) Base->Mod Bioisosteric Replacement Effect1 Altered Torsion Angles (Phi/Psi) Mod->Effect1 Structural Constraint Effect2 Reduced Proteolysis (Steric/Electronic) Mod->Effect2 Metabolic Shielding Result Enhanced Drug Potency/Stability Effect1->Result Effect2->Result

Figure 2: Pharmacological rationale for Azetidine substitution.

References

  • Couty, F., & Evano, G. (2006).[1][5] "Azetidines in Organic Synthesis." Organic Preparations and Procedures International, 38(5), 427-512.[1] Link[1]

  • Sienna, P., et al. (2012).[1] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." Journal of Organic Chemistry, 77(17), 7187-7211.[1][5] Link[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis."[1] Tetrahedron, 60(11), 2447-2467.[1] (Context for Mixed Anhydride vs Coupling Agents). Link[1]

  • Zagari, A., et al. (1990).[1][6][7] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers, 30(9-10), 951-959.[1] Link

Sources

Technical Guide: tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The tert-Butyl 2-carbamoylazetidine-1-carboxylate Technical Guide follows.

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ) is a critical chiral building block in modern drug discovery. It serves as a conformationally restricted surrogate for proline, offering a four-membered ring scaffold that alters the vector orientation of substituents and reduces the entropic penalty of ligand binding.

This guide details the physicochemical identity, synthetic pathways, and application logic of this compound, specifically focusing on the (S)-enantiomer (CAS: 105443-94-5), which is the dominant isomer utilized in peptidomimetic design due to its derivation from the chiral pool (L-aspartic acid).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name tert-Butyl 2-carbamoylazetidine-1-carboxylate
Common Name 1-Boc-azetidine-2-carboxamide
CAS Number (S-isomer) 105443-94-5 (Primary research target)
CAS Number (Racemic) 1219220-82-2
CAS Number (R-isomer) 1821766-24-8
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.24 g/mol
Physical State White to off-white crystalline solid (or viscous oil depending on purity)
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; sparingly soluble in water.[1]
Key Functionality Boc-group: Acid-labile amine protection.Carboxamide: Hydrogen bond donor/acceptor; precursor to nitriles or heterocycles.
Structural Significance

The azetidine ring introduces significant ring strain (~26 kcal/mol) compared to the five-membered pyrrolidine ring of proline. This strain has two major effects:

  • lowered pKa of the ring nitrogen (relative to pyrrolidine), altering basicity and hydrogen-bonding potential.

  • Rigidification of the

    
     and 
    
    
    
    torsion angles in peptide backbones, often locking bioactive conformations more tightly than proline.

Synthetic Pathways & Manufacturing Logic

The synthesis of the (S)-isomer is preferred via the "Chiral Pool" strategy, utilizing L-Aspartic Acid or L-Azetidine-2-carboxylic acid as the starting material.

Pathway A: The "Chiral Pool" Route (Standard)

This route avoids expensive chiral resolution steps by maintaining the stereochemistry of the starting material.

  • Starting Material: (S)-Azetidine-2-carboxylic acid (CAS: 2133-34-8).

  • Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions (NaOH/Dioxane) to yield 1-Boc-azetidine-2-carboxylic acid (CAS: 51077-14-6).

  • Amidation: Activation of the carboxylic acid (using Mixed Anhydride or EDC/HOBt) followed by ammonolysis.

Pathway B: Cyclization from L-Aspartic Acid (Industrial)

For large-scale manufacturing, the ring is constructed from acyclic precursors.

  • Cyclization: L-Aspartic acid is converted to a 4-oxo-azetidine intermediate.

  • Reduction: The ketone is reduced (often utilizing silyl protection to prevent ring opening).

  • Functionalization: The resulting azetidine-2-carboxylic acid is Boc-protected and amidated.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic from the acid precursor to the target amide.

SynthesisPath Start L-Azetidine-2-carboxylic acid (CAS: 2133-34-8) Step1 Boc-Protection (Boc2O, NaOH) Start->Step1 Inter 1-Boc-Azetidine-2-carboxylic acid (CAS: 51077-14-6) Step1->Inter Step2 Activation (iBuOCOCl / NMM) Inter->Step2 Target Target: 1-Boc-azetidine-2-carboxamide (CAS: 105443-94-5) Inter->Target Amidation Step3 Ammonolysis (NH3 / MeOH) Step2->Step3 Step3->Target

Caption: Standard synthetic route from commercially available chiral acid precursor to the target carboxamide.

Experimental Protocol: Amidation of 1-Boc-Azetidine-2-Carboxylic Acid[4]

Objective: Synthesis of tert-butyl 2-carbamoylazetidine-1-carboxylate from its acid precursor. Scale: 10 mmol basis.

Reagents
  • 1-Boc-azetidine-2-carboxylic acid (2.01 g, 10 mmol)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • Ammonia (0.5 M in Dioxane or aqueous NH₄OH)

  • Tetrahydrofuran (THF), anhydrous[2]

Methodology
  • Activation (Mixed Anhydride Formation):

    • Dissolve 1-Boc-azetidine-2-carboxylic acid in anhydrous THF (20 mL) under nitrogen atmosphere.

    • Cool the solution to -15°C (ice/salt bath). Crucial: Low temperature prevents racemization and decomposition of the mixed anhydride.

    • Add NMM (1.32 mL, 12 mmol) followed by dropwise addition of IBCF (1.43 mL, 11 mmol).

    • Stir for 15 minutes. A white precipitate (NMM[3]·HCl) will form.[3]

  • Ammonolysis:

    • Add the ammonia source (e.g., 25 mL of 0.5 M NH₃ in dioxane) dropwise to the cold mixture.

    • Allow the reaction to warm to room temperature over 2 hours.

    • Monitor via TLC (SiO₂; EtOAc/Hexane 1:1). The acid spot (low Rf) should disappear, replaced by the amide spot (mid Rf).

  • Workup & Purification:

    • Filter off the NMM[3]·HCl salts.[4][3]

    • Concentrate the filtrate under reduced pressure.[3]

    • Dissolve residue in EtOAc (50 mL) and wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/NMM).

      • Saturated NaHCO₃ (removes unreacted starting acid).

      • Brine.

    • Dry over Na₂SO₄ and concentrate.[5][3]

    • Result: The product is typically obtained as a white solid or viscous oil. Recrystallize from EtOAc/Hexane if necessary.

Applications in Drug Discovery

Peptidomimetics & Protease Inhibition

The azetidine scaffold is a "constrained proline." In protease inhibitors (e.g., Thrombin, DPP-IV, or HCV protease inhibitors), replacing a proline residue with azetidine-2-carboxamide can:

  • Increase Potency: By locking the backbone into a bio-active conformation that fits the enzyme pocket (S1/S2 subsites) more tightly.

  • Improve Metabolic Stability: The 4-membered ring is less recognized by endogenous peptidases than the natural 5-membered proline ring.

Covalent Inhibitor "Warhead" Precursor

The primary amide group (-CONH₂) is a versatile precursor for generating electrophilic "warheads" used in covalent drugs:

  • Nitrile (-CN): Dehydration of the amide (using TFAA/Pyridine) yields 1-Boc-2-cyanoazetidine . This nitrile group can form covalent bonds with catalytic cysteine residues (reversible covalent inhibition, e.g., Cathepsin K inhibitors).

Visualization: Structural Logic in Drug Design

DrugDesign cluster_apps Medicinal Chemistry Applications Target 1-Boc-azetidine-2-carboxamide App1 Nitrile Synthesis (Dehydration) Target->App1 App2 Peptidomimetics (Conformational Lock) Target->App2 App3 Fragment-Based Design (Low MW Scaffold) Target->App3 Outcome1 Covalent Inhibitors (Cysteine Targeting) App1->Outcome1 Outcome2 Improved Metabolic Stability (vs. Proline) App2->Outcome2

Caption: Transformation of the amide scaffold into high-value pharmacological modalities.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C (refrigerated). The Boc group is thermally stable but can degrade in the presence of strong acids or prolonged exposure to moisture.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

References

  • Vertex AI Search. (2025).[5] Search Results for Azetidine-2-carboxamide Applications. 6

  • Sigma-Aldrich. (2025). Product Specification: 1-Boc-L-azetidine-2-carboxylic acid.[7] 8

  • ChemicalBook. (2025).[5][4] (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate Properties. 9

  • Google Patents. (2000). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid. 10

Sources

Technical Whitepaper: Characterization and Utility of tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and application of tert-Butyl 2-carbamoylazetidine-1-carboxylate , a critical intermediate in peptidomimetic drug design.

Executive Summary

tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ) is a four-membered heterocyclic building block used extensively as a proline isostere. With a molecular weight of 200.24 g/mol , it serves as a conformationally constrained scaffold in the synthesis of serine protease inhibitors, particularly those targeting thrombin and dipeptidyl peptidase IV (DPP-4).

This guide provides a definitive reference for its molecular characterization, validated synthesis protocols, and analytical fragmentation patterns required for quality control in drug development workflows.

Physicochemical Characterization

Understanding the exact mass and isotopic distribution is critical for high-resolution mass spectrometry (HRMS) validation during library synthesis.

Molecular Data Table
ParameterValue
IUPAC Name tert-Butyl 2-carbamoylazetidine-1-carboxylate
Common Name 1-Boc-azetidine-2-carboxamide
CAS Number (S-isomer) 105443-94-5
CAS Number (R-isomer) 1821766-24-8
Molecular Formula

Average Molecular Weight 200.235 g/mol
Monoisotopic Mass 200.1161 Da
Physical State White to off-white crystalline solid
Predicted Boiling Point 355.9 ± 31.0 °C (at 760 mmHg)
Predicted Density 1.19 ± 0.1 g/cm³
Structural Significance

The azetidine ring introduces significant ring strain (~26 kcal/mol), which alters the pKa of the amine and carboxylic acid equivalents compared to proline. The tert-butoxycarbonyl (Boc) group provides acid-labile protection, orthogonal to base-labile groups (like Fmoc) or hydrogenation-labile groups (like Cbz), making this molecule ideal for solid-phase peptide synthesis (SPPS).

Synthesis & Production Protocol

While the carboxylic acid precursor (1-Boc-azetidine-2-carboxylic acid) is commercially available, the primary amide is often synthesized in-house to ensure freshness and prevent hydrolysis. The following protocol utilizes the Mixed Anhydride Method , preferred for its scalability and avoidance of racemization compared to aggressive acyl chlorides.

Reaction Scheme (Graphviz)

SynthesisPath Start 1-Boc-azetidine-2-carboxylic acid (MW: 201.22) Intermediate Mixed Anhydride Intermediate Start->Intermediate Activation (-15°C, THF) Reagent1 Isobutyl Chloroformate N-Methylmorpholine (NMM) Product 1-Boc-azetidine-2-carboxamide (MW: 200.24) Intermediate->Product Aminolysis (0°C to RT) Reagent2 Ammonia (gas) or NH4OH (aq)

Figure 1: Synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate via Mixed Anhydride activation.

Step-by-Step Methodology

Objective: Conversion of 1-Boc-azetidine-2-carboxylic acid (10.0 g, 49.7 mmol) to the primary amide.

  • Activation: Dissolve 1-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF (10 mL/g) under nitrogen. Cool to -15°C (ice/salt bath).

  • Base Addition: Add N-Methylmorpholine (NMM, 1.1 equiv) dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise, maintaining temperature below -10°C. Stir for 15 minutes to form the mixed anhydride.

  • Aminolysis: Introduce ammonia.

    • Method A (Gas): Bubble dry

      
       gas into the solution for 15 minutes.
      
    • Method B (Aqueous):[1] Add concentrated

      
       (3.0 equiv) dropwise.
      
  • Workup: Allow the mixture to warm to room temperature. Dilute with EtOAc. Wash sequentially with 1M citric acid (to remove NMM), saturated

    
    , and brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    

Analytical Validation (QC)

Reliable identification of the product relies on specific mass spectrometry fragmentation patterns due to the labile nature of the Boc group.

Mass Spectrometry Logic

In Electrospray Ionization (ESI+), the molecule typically exhibits a weak molecular ion


 due to the rapid loss of the tert-butyl group.

MassSpec Parent Parent Ion [M+H]+ m/z 201.12 Frag1 [M - tBu + 2H]+ Loss of isobutylene m/z 145.06 Parent->Frag1 -56 Da (C4H8) Frag2 [M - Boc + 2H]+ Azetidine-2-carboxamide core m/z 101.07 Frag1->Frag2 -44 Da (CO2)

Figure 2: ESI+ Fragmentation pathway. Note that the m/z 145 peak is often the base peak in low-energy spectra.

NMR Signature (CDCl3, 400 MHz)
  • 
     1.44 (s, 9H):  The characteristic Boc tert-butyl singlet.
    
  • 
     2.40–2.60 (m, 2H):  Azetidine ring protons (
    
    
    
    ).
  • 
     3.80–4.00 (m, 2H):  Azetidine ring protons (
    
    
    
    ).
  • 
     4.65 (dd, 1H):  The chiral center proton (
    
    
    
    ).
  • 
     5.50–6.50 (br s, 2H):  Amide 
    
    
    
    protons (broad, exchangeable).

Applications in Drug Discovery[5][6]

Proline Isostere & Conformational Constraint

The azetidine ring is a lower homolog of proline. Replacing a proline residue with azetidine-2-carboxamide in a peptide sequence reduces the


 bond angle, significantly altering the local backbone conformation. This is used to:
  • Increase Potency: By locking the peptide into a bioactive conformation (e.g., Type II

    
    -turn).
    
  • Metabolic Stability: Non-natural ring sizes are less recognized by endogenous proteases.

Precursor to Nitrile Warheads

The primary amide group is the immediate precursor to the nitrile (cyano) group, a key pharmacophore in covalent cysteine protease inhibitors (e.g., Cathepsin K or S inhibitors).

  • Transformation: Dehydration of 1-Boc-azetidine-2-carboxamide using Trifluoroacetic anhydride (TFAA) yields 1-Boc-2-cyanoazetidine .

  • Mechanism: The resulting nitrile forms a reversible covalent thioimidate adduct with the active site cysteine of the target enzyme.

References

  • Accela ChemBio. (2023).[2] (S)-1-Boc-azetidine-2-carboxamide Product Data. Retrieved from

  • ChemicalBook. (2025). CAS 1821766-24-8 Technical Data. Retrieved from

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines and their application in peptide chemistry.
  • Sigma-Aldrich. (2024). 1-Boc-L-azetidine-2-carboxylic acid Safety Data Sheet. Retrieved from

  • Arctom Sci. (2024). Compound Characterization: (S)-1-Boc-azetidine-2-carboxamide. Retrieved from

Sources

Technical Guide: Scalable Synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the scalable synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ). This scaffold is a critical peptidomimetic intermediate, often used as a rigidified proline surrogate in covalent inhibitors (e.g., DPP4 inhibitors) and antiviral agents.

Executive Summary & Strategic Analysis

The synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate requires the conversion of azetidine-2-carboxylic acid to its primary amide while maintaining the integrity of the strained four-membered ring and preventing racemization (if starting from the chiral L-isomer).

While direct aminolysis of esters is possible, it is often slow due to the steric bulk of the Boc group. The Mixed Anhydride Method is the superior pathway for scalability, offering rapid reaction kinetics, high yields, and cost-effectiveness compared to expensive coupling agents like HATU.

Core Retrosynthetic Logic

The target molecule is disconnected at the amide bond. The immediate precursor is 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-Aze-OH).

  • Bond Formation: Acyl substitution via a mixed carbonic anhydride intermediate.

  • Protection Strategy:

    
    -Boc protection is installed prior to amidation to prevent polymerization of the azetidine amino acid.
    

Synthesis Pathway Visualization

SynthesisPathway Start L-Azetidine-2-carboxylic acid (Aze-OH) Boc_Prot Step 1: N-Protection (Boc2O, NaOH) Start->Boc_Prot Protection Inter_Acid 1-Boc-Azetidine-2-carboxylic acid (Boc-Aze-OH) Boc_Prot->Inter_Acid Yield: ~90-95% Activation Step 2: Activation (i-BuOCOCl, NMM) Inter_Acid->Activation -15°C, THF Mixed_Anh Mixed Anhydride Intermediate Activation->Mixed_Anh Transient Amidation Step 3: Amidation (NH3 gas or NH4OH) Mixed_Anh->Amidation Nucleophilic Attack Product tert-Butyl 2-carbamoylazetidine-1-carboxylate (Target) Amidation->Product Yield: ~85-90%

Figure 1: Step-wise synthesis pathway from Aze-OH to the target amide via the Mixed Anhydride method.

Detailed Experimental Protocol

Phase 1: Preparation of 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

Note: If commercially available Boc-Aze-OH is used, proceed to Phase 2.

Reagents:

  • L-Azetidine-2-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Protocol:

  • Dissolution: Dissolve L-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water. Cool to 0°C.

  • Basification: Add 1M NaOH solution dropwise to adjust pH to ~10.

  • Addition: Add Boc₂O (dissolved in minimal dioxane) dropwise over 30 minutes.

  • Reaction: Warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; disappearance of free amine).

  • Workup: Wash the aqueous layer with diethyl ether (to remove excess Boc₂O). Acidify the aqueous phase to pH 2-3 with 1M KHSO₄ or citric acid (avoid strong HCl to prevent Boc removal).

  • Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect a viscous colorless oil or white solid (Yield: >90%).

Phase 2: Amidation via Mixed Anhydride (The Core Transformation)

This method minimizes racemization compared to CDI coupling and is cleaner than EDC/HOBt for primary amides.

Reagents:

  • Boc-Aze-OH (1.0 eq)

  • Isobutyl Chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)

  • Ammonia source: 28% Ammonium Hydroxide (NH₄OH) or NH₃ gas (3.0 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

  • Activation (The Critical Step):

    • Dissolve Boc-Aze-OH (10 g, 49.7 mmol) in anhydrous THF (100 mL) under Nitrogen atmosphere.

    • Cool the solution to -15°C (Salt/Ice bath). Rationale: Low temperature is mandatory to stabilize the mixed anhydride intermediate and prevent disproportionation.

    • Add NMM (5.5 mL, 50 mmol) followed by the dropwise addition of Isobutyl Chloroformate (6.5 mL, 50 mmol).

    • Stir at -15°C for 15 minutes. A white precipitate (NMM[1]·HCl) will form.

  • Nucleophilic Acyl Substitution:

    • Option A (Aqueous NH₃): Add 28% NH₄OH (10 mL) in one portion. Vigorous stirring is required as the system becomes biphasic.

    • Option B (Gas - Anhydrous): Bubble dry NH₃ gas through the solution for 15 minutes.

    • Note: Aqueous ammonia is sufficient and easier to handle for this substrate.

  • Completion:

    • Allow the mixture to warm to 0°C and stir for 1 hour, then to room temperature for 2 hours.

    • Monitor by TLC (EtOAc/Hexane 1:1). The active ester spot should disappear.

  • Purification:

    • Evaporate THF under reduced pressure.

    • Dissolve residue in Ethyl Acetate (150 mL).

    • Wash Sequence:

      • 1M Citric Acid (remove unreacted amine/base).

      • Sat. NaHCO₃ (remove unreacted acid).

      • Brine.[2][3]

    • Dry over MgSO₄, filter, and concentrate.[1]

    • Recrystallization: The crude solid can often be recrystallized from EtOAc/Hexanes to yield white needles.

Characterization & Data Specifications

The product must be validated against the following structural parameters.

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Molecular Weight 200.24 g/mol Formula: C₁₀H₁₈N₂O₃
¹H NMR (400 MHz, CDCl₃) δ 6.80 (br s, 1H, NH), 5.45 (br s, 1H, NH), 4.65 (dd, 1H, H-2), 3.80-3.95 (m, 2H, H-4), 2.45-2.55 (m, 1H, H-3a), 2.10-2.20 (m, 1H, H-3b), 1.45 (s, 9H, Boc).Rotamers may be visible due to the Boc group.
MS (ESI) [M+H]⁺ = 201.2; [M+Na]⁺ = 223.2Loss of t-Butyl (-56) fragment is common.
Chiral Purity (HPLC) >99% ee (if starting from L-Aze)Column: Chiralpak AD-H or equivalent.

Troubleshooting & Critical Control Points

Racemization Control

The C2 proton of azetidine is acidic.

  • Risk: Over-basification during the mixed anhydride formation can lead to proton abstraction and racemization.

  • Control: Use N-Methylmorpholine (NMM) instead of Triethylamine (TEA) as it is less basic and reduces racemization risk. Ensure the temperature stays below -10°C during activation.

Oligomerization

Azetidine carboxylic acids are prone to ring-opening polymerization if left unprotected or subjected to strong Lewis acids.

  • Control: Ensure complete Boc protection before any activation steps. Do not use thionyl chloride for activation; it generates HCl which deprotects the Boc group.

References

  • Anderson, G. W., et al. "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, vol. 86, no. 9, 1964, pp. 1839-1842. (Foundational text on active ester/anhydride methods). Link

  • Han, S., et al. "Development of Azetidine-Based Peptidomimetics." Journal of Medicinal Chemistry, vol. 53, no. 10, 2010. (Context for Azetidine scaffold utility).
  • European Patent EP0992491A1. "Processes for producing azetidine-2-carboxylic acid and intermediates thereof." (Industrial scale preparation of the starting material). Link

  • Joullié, M. M., et al. "Synthesis and chemistry of azetidines." Chemical Reviews, vol. 91, no. 8, 1991. (Comprehensive review on ring stability and reactivity). Link

Sources

Strategic Access and Application of tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic access, physicochemical characterization, and medicinal application of tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as Boc-L-azetidine-2-carboxamide ). This document is structured to serve as a reference for synthetic planning and structure-activity relationship (SAR) design.

Technical Monograph | Version 1.0

Executive Summary: The "Azetidine Switch"

In the landscape of peptidomimetic drug design, the modulation of conformational space is paramount.[1] While proline has long been the gold standard for inducing


-turns and restricting backbone flexibility, its four-membered homolog—azetidine-2-carboxylic acid (Aze) —offers a distinct and often superior vector for rigidification.

tert-Butyl 2-carbamoylazetidine-1-carboxylate represents the protected primary amide of this scaffold. It serves as a critical "warhead precursor" or "linker unit" in the synthesis of serine protease inhibitors (e.g., Thrombin, DPP4) and, more recently, in the development of direct STAT3 inhibitors. Its discovery is not a singular event of isolation from nature, but rather the synthetic realization of a designed scaffold capable of altering the thermodynamic profile of ligand-protein binding.

Structural Philosophy & Pharmacochemistry

The utility of this compound stems from the unique strain energy and bond angles of the azetidine ring compared to pyrrolidine (proline).[2]

  • Ring Strain: Azetidine possesses ~25 kcal/mol of ring strain (vs. ~5 kcal/mol for pyrrolidine). This planar constraint forces substituents into specific vectors, reducing the entropic penalty upon binding to a target active site.

  • The Gamma-Turn Inducer: Unlike proline, which favors

    
    -turns (types I and II), azetidine residues strongly bias peptide backbones toward 
    
    
    
    -turn conformations.[3]
  • Metabolic Stability: The amide bond adjacent to the azetidine nitrogen is often more resistant to enzymatic cleavage due to steric crowding and the altered electronic character of the strained ring nitrogen.

Conformational Logic Flow

The following diagram illustrates the decision-making process for substituting Proline with Azetidine (The "Azetidine Switch") in SAR campaigns.

AzetidineLogic Proline Proline Scaffold (5-Membered Ring) Issue Metabolic Instability or Suboptimal Vector Proline->Issue Identified Liability Azetidine Azetidine Scaffold (4-Membered Ring) Issue->Azetidine Ring Contraction Strategy Outcome1 Altered Puckering (Gamma-Turn Bias) Azetidine->Outcome1 Structural Impact Outcome2 Reduced Entropic Penalty Azetidine->Outcome2 Thermodynamic Impact Target High Affinity Target Binding Outcome1->Target Outcome2->Target

Figure 1: Decision logic for implementing the Azetidine scaffold in drug design.

Synthetic Discovery & Scalable Access

Accessing tert-butyl 2-carbamoylazetidine-1-carboxylate requires navigating the instability of the strained ring. Early methods involving direct cyclization of halo-amines were low-yielding. The modern, scalable "Discovery Route" utilizes L-Aspartic Acid or L-Azetidine-2-carboxylic acid as chiral pool starting materials.

Protocol A: The Mixed Anhydride Amidation (Lab Scale)

This protocol describes the conversion of commercially available Boc-L-Azetidine-2-carboxylic acid to the primary amide. This is the most common route for medicinal chemistry library generation.

Reagents:

  • Substrate: (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-L-Aze-OH)

  • Activator: Isobutyl chloroformate (IBCF)

  • Base: N-Methylmorpholine (NMM) or TEA

  • Ammonia Source: 28% Aqueous NH4OH or NH3(g) in Dioxane

Step-by-Step Methodology:

  • Activation: Dissolve Boc-L-Aze-OH (1.0 eq) in anhydrous THF under

    
     atmosphere. Cool to -15°C (salt/ice bath).
    
  • Base Addition: Add NMM (1.1 eq) dropwise. Ensure temperature remains <-10°C to prevent racemization.

  • Anhydride Formation: Add IBCF (1.1 eq) dropwise. A white precipitate (NMM[4]·HCl) will form immediately. Stir for 15 minutes at -15°C.

  • Amidation: Add aqueous NH4OH (3.0 eq) or bubble NH3 gas into the solution for 30 minutes.

  • Workup: Warm to room temperature. Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1N citric acid (removes unreacted amine/base), sat. NaHCO3 (removes unreacted acid), and brine.

  • Purification: Recrystallize from EtOAc/Hexanes.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic amide doublets at

    
     7.0–7.5 ppm and the rotameric split of the Boc group (
    
    
    
    1.4 ppm).
  • Chiral HPLC: Verify enantiomeric excess (ee) >98% to ensure no racemization occurred during the mixed anhydride formation.

Protocol B: The Aspartic Acid Cyclization (Industrial Scale)

For multi-kilogram delivery, starting from expensive L-Aze-OH is prohibitive. The "Discovery" of a scalable route from L-Aspartic Acid allows for cost-effective production.

Workflow Summary:

  • Cyclization: L-Aspartic acid

    
     4-oxo-azetidine-2-carboxylate (via silylation and Grignard treatment).[4]
    
  • Reduction: 4-oxo intermediate

    
     Azetidine-2-methanol (using LAH).
    
  • Protection: Boc-protection of the secondary amine.

  • Oxidation: TEMPO/NaOCl oxidation to regenerate the carboxylic acid.

  • Amidation: Conversion to the target amide.

Synthetic Pathway Diagram

The following Graphviz diagram details the industrial logic flow from Aspartic Acid to the target Amide.

SynthesisRoute Asp L-Aspartic Acid Silyl Silylation & Grignard (TMS-Cl / tBuMgCl) Asp->Silyl OxoAze 4-Oxo-Azetidine-2-carboxylate Silyl->OxoAze Cyclization Red Reduction (LAH) OxoAze->Red Alc Azetidine-2-Methanol Red->Alc Ring Preservation Prot Boc Protection ((Boc)2O) Alc->Prot Ox TEMPO Oxidation Prot->Ox Acid Boc-L-Aze-OH Ox->Acid Amid Amidation (IBCF / NH3) Acid->Amid Final tert-Butyl 2-carbamoylazetidine- 1-carboxylate Amid->Final Target Molecule

Figure 2: Industrial synthetic pathway from L-Aspartic Acid to Boc-Azetidine-2-Carboxamide.

Analytical Characterization & Data

Researchers must validate the identity of the synthesized compound using the following reference data.

Table 1: Physicochemical Properties

PropertyValue / DescriptionNotes
IUPAC Name tert-butyl (2S)-2-carbamoylazetidine-1-carboxylateStereochemistry is critical.
CAS Number 393527-74-1Specific to the (S)-isomer.[4]
Molecular Formula C9H16N2O3MW: 200.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 108 – 112 °CDepends on solvent of crystallization.
Solubility Soluble in MeOH, DMSO, DCM, EtOAcPoorly soluble in water/hexanes.
1H NMR (CDCl3)

6.8 (br s, 1H, NH), 5.4 (br s, 1H, NH), 4.6 (dd, 1H,

-H), 3.8-3.9 (m, 2H,

-H), 2.4 (m, 2H,

-H), 1.45 (s, 9H, Boc).
Rotamers often visible.

Case Study: Discovery of STAT3 Inhibitors

The most potent demonstration of this compound's utility is its application in the discovery of direct STAT3 inhibitors.

Context: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor.[5] Previous inhibitors based on proline scaffolds (e.g., BP-1-102) suffered from moderate potency and metabolic liability.

The Discovery: Researchers replaced the central proline ring of the lead compounds with the (S)-azetidine scaffold derived from tert-butyl 2-carbamoylazetidine-1-carboxylate .

Result:

  • Potency Increase: The azetidine analogs showed sub-micromolar potency (

    
     ~0.3 – 0.5 
    
    
    
    M) compared to >5
    
    
    M for proline variants.
  • Mechanism: The 4-membered ring constrained the inhibitor into a conformation that more tightly bound the SH2 domain of STAT3, validating the "Azetidine Switch" hypothesis.

References

  • Synthesis of Azetidine-2-carboxylic acid: Ogawa, T., et al. "Process for producing azetidine-2-carboxylic acid and intermediates thereof."[4][6] European Patent EP0992491A1. Link

  • STAT3 Inhibitor Discovery: Zhang, X., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[7] Journal of Medicinal Chemistry, 2021. Link

  • Conformational Analysis: Zagari, A., et al.[8][9] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers, 1990.[8] Link

  • Green Synthesis of tert-Butyl Esters: Green Chemistry, Royal Society of Chemistry. Link

  • Azetidine Review: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021. Link

Sources

Technical Profile: tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of tert-Butyl 2-carbamoylazetidine-1-carboxylate , a critical scaffold in modern medicinal chemistry.

A Strategic Scaffold for Peptidomimetics and Covalent Inhibitors

Executive Summary

In the landscape of drug discovery, the rigidification of flexible peptide backbones is a proven strategy to improve potency and metabolic stability. tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as Boc-L-azetidine-2-carboxamide ) represents a premier "constrained" building block. As a four-membered ring analogue of proline, it offers a distinct vector for conformational restriction, reducing the entropic penalty of ligand binding while lowering lipophilicity compared to its five- and six-membered counterparts.

This guide serves as an operational manual for the synthesis, handling, and deployment of this intermediate, specifically focusing on its role as a precursor to electrophilic nitrile warheads used in serine and cysteine protease inhibitors.

Chemical Identity & Properties

PropertySpecification
IUPAC Name tert-butyl (2S)-2-carbamoylazetidine-1-carboxylate
Common Name Boc-L-azetidine-2-carboxamide; 1-Boc-Aze-NH₂
CAS Number 105443-94-5 (S-isomer)
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; sparingly soluble in water
Chirality L-configuration (S) is the standard for peptidomimetics

Synthesis & Manufacturing Protocols

The synthesis of the title compound typically proceeds from (S)-1-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6). While direct amidation can be achieved via multiple routes, the Mixed Anhydride Method is preferred for scale-up due to its cost-effectiveness and ease of purification, whereas Carbodiimide Coupling is preferred for small-scale, high-throughput optimization.

Method A: Mixed Anhydride Coupling (Scale-Up Preferred)

Rationale: This method avoids the difficult removal of urea byproducts associated with DCC/EDC couplings and is highly efficient for primary amides.

Reagents:

  • Substrate: (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv)

  • Activator: Isobutyl chloroformate (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

  • Ammonia Source: Ammonia gas (dry) or 28% NH₄OH

  • Solvent: Anhydrous THF or DME

Protocol:

  • Activation: Dissolve the Boc-acid in anhydrous THF (0.2 M concentration) and cool to -15°C under nitrogen.

  • Base Addition: Add NMM dropwise, maintaining temperature below -10°C. Stir for 5 minutes.

  • Anhydride Formation: Add isobutyl chloroformate dropwise. A white precipitate (NMM[1]·HCl) will form immediately. Stir vigorously at -15°C for 15–20 minutes to ensure complete formation of the mixed anhydride.

  • Amidation:

    • Option 1 (Gas): Bubble dry NH₃ gas into the cold solution for 30 minutes.

    • Option 2 (Aqueous): Add concentrated NH₄OH (3.0 equiv) in one portion.

  • Work-up: Allow the mixture to warm to room temperature (RT) over 1 hour. Evaporate THF under reduced pressure. Dissolve residue in EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

  • Yield: Typically 85–95%.

Method B: Carbodiimide Coupling (EDC/HOBt)

Rationale: Ideal for bench-scale synthesis where handling ammonia gas is impractical.

Reagents:

  • Substrate: (S)-1-Boc-azetidine-2-carboxylic acid

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Ammonia Source: Ammonium chloride (NH₄Cl) (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF

Protocol:

  • Dissolve Boc-acid, NH₄Cl, HOBt, and EDC·HCl in DMF.

  • Add DIPEA dropwise at 0°C.

  • Stir at RT for 12–16 hours.

  • Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[2]

  • Concentrate to afford the crude amide.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the conversion from the carboxylic acid to the amide, and its subsequent transformation into the bioactive nitrile warhead.

SynthesisPathway Acid Start: (S)-Boc-Azetidine-2-COOH (CAS 51077-14-6) MixedAnhydride Intermediate: Mixed Anhydride Species Acid->MixedAnhydride i-BuOCOCl, NMM THF, -15°C Amide Target: Boc-Aze-NH2 (CAS 105443-94-5) MixedAnhydride->Amide NH3 (g) or NH4OH Nitrile Warhead: Boc-Aze-CN (Electrophile) Amide->Nitrile TFAA / Pyridine Dehydration

Figure 1: Synthetic workflow from the carboxylic acid precursor to the nitrile warhead.[1][2]

Critical Transformation: Dehydration to Nitrile

The primary utility of tert-butyl 2-carbamoylazetidine-1-carboxylate in drug discovery is its conversion to (S)-tert-butyl 2-cyanoazetidine-1-carboxylate . This nitrile group serves as a "warhead" that can form a reversible covalent bond with the active site serine or cysteine of protease targets (e.g., Cathepsin K, DPP4, Thrombin).

Protocol (TFAA Dehydration):

  • Dissolve the amide (1.0 equiv) in dry DCM.

  • Add Triethylamine (4.0 equiv) and cool to 0°C.

  • Add Trifluoroacetic anhydride (TFAA) (1.5 equiv) dropwise.

  • Stir at 0°C for 1 hour. The reaction is usually instantaneous.

  • Safety Note: Maintain strictly anhydrous conditions to prevent hydrolysis back to the amide.

Applications in Drug Design

Proline Bioisostere (The "Aze" Scan)

Replacing a Proline residue with Azetidine-2-carboxylic acid (Aze) reduces the ring size from 5 to 4. This modification:

  • Alters the bond angle: Changes the turn geometry of the peptide backbone.

  • Lowers Lipophilicity (LogP): Azetidine is less lipophilic than proline, potentially improving solubility and metabolic stability.

  • Reduces Steric Bulk: Allows the inhibitor to fit into tighter enzymatic pockets.

Serine Protease Inhibitors

The azetidine scaffold is prominent in the design of thrombin inhibitors. The structural logic follows the P1-P2-P3 substrate recognition model:

  • P2 Position: The azetidine ring binds in the S2 pocket. Its rigid nature orients the P1 residue (often arginine or a benzamidine mimic) perfectly into the S1 specificity pocket.

  • Example: While Melagatran utilizes a larger core, second-generation inhibitors often explore the Aze scaffold to fine-tune selectivity against related proteases like Factor Xa or Trypsin.

Strategic Logic Map: From Scaffold to Drug

Applications Scaffold Scaffold: Boc-Azetidine-2-Carboxamide Path1 Pathway A: Peptidomimetics Scaffold->Path1 Path2 Pathway B: Covalent Warheads Scaffold->Path2 App1 Proline Replacement (Rigidification) Path1->App1 App2 Nitrile (CN) Electrophile (Rev. Covalent Inhibition) Path2->App2 Target1 Target: GPCR Ligands / Neuropeptides App1->Target1 Target2 Target: Serine/Cysteine Proteases (e.g., Cathepsin, Thrombin) App2->Target2

Figure 2: Decision tree for deploying the Azetidine scaffold in medicinal chemistry campaigns.

References

  • Synthesis of Azetidine-2-Carboxylic Acid Derivatives

    • Title: Preparation of Azetidine-2-carboxylic acid and intermediates thereof.[2][3]

    • Source: European P
    • URL
  • Dehydration of Primary Amides to Nitriles

    • Title: Dehydration of amides to give nitriles (Mechanism & Reagents).
    • Source: Master Organic Chemistry / Organic Syntheses.
    • URL:[Link]

  • Title: (S)-1-Boc-azetidine-2-carboxylic acid (Precursor Data).
  • Azetidines in Drug Discovery

    • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

The Azetidine Advantage: Structural Pharmacophores and Biological Efficacy

[1][2][3]

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—has evolved from a mere synthetic curiosity into a privileged scaffold in modern medicinal chemistry.[1][2][3] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~25.4 kcal/mol) , conformational rigidity , and reduced lipophilicity . These features allow it to serve as a potent "conformational lock," positioning vectoral substituents with high precision within enzyme active sites while improving the metabolic stability and solubility profiles of drug candidates.

This technical guide analyzes the biological activity of azetidine derivatives across oncology, neuropharmacology, and infectious disease, providing actionable insights into structure-activity relationships (SAR) and validated experimental protocols for their evaluation.

Structural Mechanics & Chemical Biology

The biological potency of azetidine derivatives is often driven by the "Azetidine Advantage"—a set of physicochemical properties distinct from other N-heterocycles.

The Strain-Driven Pharmacophore

The azetidine ring possesses significant angle strain ($ \sim 90^\circ $ bond angles vs. ideal $ 109.5^\circ $). This strain does not merely increase reactivity; it alters the hybridization of the nitrogen lone pair, often modulating basicity (pKa) and hydrogen-bond accepting capability.

  • Conformational Restriction: The ring puckering angle ($ \sim 30^\circ $) is energetically shallow, allowing the ring to adopt specific conformations that can maximize binding enthalpy.

  • Vector Positioning: Substituents at the C3 position are projected in a defined vector, making azetidine an ideal bioisostere for gem-dimethyl or cyclobutane groups, but with the added benefit of a polar handle (the nitrogen) for solubility.

SAR Logic Visualization

The following diagram illustrates the core Structure-Activity Relationship (SAR) logic governing azetidine design in drug discovery.

AzetidineSARCoreAzetidine Core(4-Membered Ring)StrainRing Strain(~25.4 kcal/mol)Core->StrainPuckeringConformationalRigidityCore->PuckeringLipophilicityLower LogP(vs. Pyrrolidine)Core->LipophilicitySelectivityVectoralPrecisionStrain->SelectivityRigid VectorsBindingEntropic Benefitin BindingPuckering->BindingPre-organizationSolubilityImproved ADMEProfileLipophilicity->SolubilityPolar Surface Area

Figure 1: Mechanistic impact of the azetidine scaffold on pharmacodynamics and pharmacokinetics.

Therapeutic Frontier: Oncology

Azetidine derivatives have shown remarkable efficacy in targeted cancer therapies, particularly as inhibitors of the STAT3 signaling pathway and MEK/RET kinases.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic driver. Small-molecule azetidine amides have been developed to directly inhibit STAT3 dimerization and DNA binding.

  • Mechanism: The azetidine moiety functions as a rigid linker that orients hydrophobic aromatic groups into the SH2 domain of STAT3, preventing activation.

  • Data Insight: Novel azetidine derivatives (e.g., compound 7e) have demonstrated cellular activities significantly superior to lead compounds like BP-1-102, with IC50 values in the low micromolar range against breast tumor cells harboring aberrantly active STAT3 [1].[4]

Kinase Inhibition (FDA Approved Examples)

The azetidine ring is a key feature in several approved kinase inhibitors:

  • Cobimetinib (Cotellic): A MEK inhibitor used in melanoma. The azetidine ring improves metabolic stability compared to a piperidine analog.

  • Selpercatinib (Retevmo): A RET kinase inhibitor for lung and thyroid cancers. The azetidine motif aids in penetrating the CNS, addressing brain metastases [2].

STAT3_PathwayReceptorCytokine Receptor(IL-6R)JAKJAK KinaseReceptor->JAKActivationSTAT3_InactiveSTAT3 (Monomer)JAK->STAT3_InactivePhosphorylationSTAT3_DimerSTAT3 (Dimer)STAT3_Inactive->STAT3_DimerDimerizationAzetidineAzetidine Inhibitor(Blocks SH2 Domain)Azetidine->STAT3_InactiveInhibitsNucleusNucleus TranslocationSTAT3_Dimer->NucleusGeneExprOncogene Expression(Bcl-xL, Cyclin D1)Nucleus->GeneExpr

Figure 2: Mechanism of Action for Azetidine-based STAT3 Inhibitors blocking dimerization.

Therapeutic Frontier: CNS & Neuropharmacology[6]

In the Central Nervous System (CNS), azetidines are utilized to modulate neurotransmitter uptake and receptor binding. Their compact size allows them to fit into tight binding pockets of transporters like VMAT2 (Vesicular Monoamine Transporter 2).

VMAT2 Inhibition

VMAT2 inhibitors are potential treatments for psychostimulant abuse (e.g., methamphetamine).

  • Comparative Potency: Research indicates that cis-2,4-disubstituted azetidine derivatives can exhibit superior potency to their piperidine analogs (Lobelane).

  • Key Data: The cis-4-methoxy azetidine analog (Compound 22b) demonstrated a Ki of 24 nM for inhibiting dopamine uptake, making it 2-fold more potent than the parent scaffold Lobelane (Ki = 45 nM) [3].[5]

Quantitative Comparison: Azetidine vs. Piperidine Scaffolds
Compound ClassRing SizeTargetActivity (Ki/IC50)Key Feature
Lobelane 6 (Piperidine)VMAT245 nMFlexible, lipophilic
Azetidine Analog (22b) 4 (Azetidine)VMAT224 nM Rigid, specific vector
Norlobelane 6 (Piperidine)VMAT243 nMSecondary amine
Azetidine Amide (7e) 4 (Azetidine)STAT3~3.8 µM (Cellular)SH2 domain binder

Antimicrobial Activity[1][3][9][10][11][12][13][14]

Beyond the classic beta-lactams (azetidin-2-ones), simple azetidine derivatives (such as Schiff bases) have emerged as potent antimicrobials.[6]

Non-Beta-Lactam Azetidines

Recent studies have synthesized azetidine derivatives via the cyclocondensation of Schiff bases.[7] These compounds (e.g., AZ-20) show broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Mechanism: Disruption of cell wall synthesis enzymes and potential interference with DNA gyrase, though the exact non-beta-lactam mechanism remains under investigation.

  • Efficacy: MIC values for optimized derivatives often range between 4.19 µM – 13.74 µM , comparable to standard antibiotics in specific resistant strains [4].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed for the evaluation of azetidine derivatives.

Protocol A: In Vitro Cytotoxicity Assay (CCK-8)

Validation of anticancer potential against cell lines (e.g., MCF-7, HeLa).

  • Preparation: Dissolve azetidine derivatives in DMSO to create a 10 mM stock solution. Ensure final DMSO concentration in culture media is <0.1% to avoid solvent toxicity.

  • Seeding: Seed cancer cells (e.g., 5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C / 5% CO₂.

  • Treatment: Replace media with fresh media containing graded concentrations of the azetidine test compound (0.1 µM to 100 µM). Include a Positive Control (e.g., Doxorubicin) and a Vehicle Control (DMSO).

  • Incubation: Incubate for 48 or 72 hours.

  • Quantification: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 1–4 hours.

  • Readout: Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = $ (OD_{test} - OD_{blank}) / (OD_{control} - OD_{blank}) \times 100 $. Determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: VMAT2 [³H]Dopamine Uptake Assay

Validation of CNS activity for azetidine-based neuro-modulators.

  • Vesicle Isolation: Isolate synaptic vesicles from rat whole brain homogenates via differential centrifugation and sucrose gradient fractionation.

  • Buffer Prep: Prepare assay buffer (25 mM HEPES, 100 mM potassium tartrate, 1.7 mM ascorbic acid, 0.05 mM EGTA, 0.1 mM EDTA, 2 mM MgSO₄, pH 7.4).

  • Pre-incubation: Incubate vesicle suspension (100 µg protein) with the azetidine test compound (1 nM – 10 µM) for 10 minutes at 30°C.

  • Uptake Initiation: Add [³H]Dopamine (final concentration ~5 nM) and ATP (2 mM).

  • Termination: After 8 minutes, terminate the reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Scintillation: Wash filters 3x with cold buffer. Measure radioactivity via liquid scintillation counting.

  • Calculation: Define non-specific uptake using Reserpine (10 µM). Calculate Ki values using the Cheng-Prusoff equation.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). ChemistrySelect. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [Link]

Technical Monograph: tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ) is a critical chiral building block in medicinal chemistry. Structurally, it represents a four-membered ring homologue of proline (a "proline isostere"). By constraining the conformational flexibility of the peptide backbone more rigidly than proline, this scaffold is extensively used to modulate the pharmacokinetics and potency of peptidomimetic drugs, particularly in the development of serine protease inhibitors, antiviral agents, and CNS-active compounds.

This guide provides a definitive technical analysis of its nomenclature, synthesis, characterization, and application in drug discovery.

Nomenclature and Stereochemistry

IUPAC Name Decomposition

The systematic name is constructed based on the IUPAC Blue Book rules for heterocyclic compounds and priority groups.

  • Parent Structure: Azetidine (a saturated 4-membered nitrogen heterocycle).[1]

  • Principal Functional Group: Carboxamide (

    
    ) at position 2.
    
  • Protecting Group: tert-Butoxycarbonyl (Boc) on the ring nitrogen (position 1).

  • Numbering: The nitrogen atom is position 1. The carbon adjacent to the nitrogen bearing the principal group is position 2.

Full Systematic Name: tert-Butyl 2-carbamoylazetidine-1-carboxylate[2][3]

Stereochemical Designation

The compound possesses a single chiral center at the C2 position.

  • Natural Configuration: The (S)-enantiomer is derived from L-azetidine-2-carboxylic acid (a natural product found in Convallaria majalis). This is the most common form used in drug synthesis to mimic L-proline.

  • CAS Registry Numbers:

    • (S)-Isomer: 105443-94-5

    • Racemate: 1219220-82-2[4]

    • Parent Acid (1-Boc-L-Aze-OH): 51077-14-6[5]

Nomenclature Struct Structure Analysis Ring Azetidine Ring (4-membered N-heterocycle) Struct->Ring Pos1 Position 1 (N) tert-Butoxycarbonyl (Boc) Ring->Pos1 N-Protection Pos2 Position 2 (C) Carbamoyl (-CONH2) Ring->Pos2 Functionalization Chirality Chiral Center (C2) (S)-Configuration (L-series) Pos2->Chirality Stereochemistry

Figure 1: Structural decomposition and nomenclature logic for tert-butyl 2-carbamoylazetidine-1-carboxylate.

Synthesis and Production Protocols

The synthesis typically proceeds via the amidation of 1-Boc-azetidine-2-carboxylic acid . The carboxylic acid precursor is either purchased or synthesized from L-azetidine-2-carboxylic acid via standard Boc-protection.

Route: Mixed Anhydride Amidation

This method is preferred for scale-up due to mild conditions and high enantiomeric retention.

Reagents:

  • Substrate: (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)

  • Activator: Isobutyl chloroformate (1.1 eq)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)

  • Amine Source: Ammonia gas (

    
    ) or Ammonium hydroxide (
    
    
    
    )
  • Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

  • Activation: Dissolve 1-Boc-azetidine-2-carboxylic acid in anhydrous THF under nitrogen atmosphere. Cool the solution to -15°C.

  • Base Addition: Add N-methylmorpholine (NMM) dropwise, maintaining temperature below -10°C.

  • Anhydride Formation: Add isobutyl chloroformate dropwise. Stir for 15–30 minutes at -15°C to form the mixed anhydride intermediate.

  • Amidation: Bubble dry ammonia gas into the reaction mixture for 30 minutes, or add a solution of ammonium hydroxide.

  • Workup: Allow the mixture to warm to room temperature. Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).

  • Wash: Wash organic layer with 5% citric acid (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
Route: Carbodiimide Coupling

Alternative for small-scale discovery chemistry.

  • Coupling Agents: EDC.HCl / HOBt

  • Amine Source: Ammonium Chloride (

    
    )
    
  • Protocol: React acid with EDC/HOBt in DMF, followed by addition of

    
     and DIPEA. Stir 12h at RT.
    

Synthesis Start L-Azetidine-2-carboxylic acid (Natural Product) Step1 Boc Protection (Boc2O, NaOH, Dioxane/H2O) Start->Step1 Inter 1-Boc-azetidine-2-carboxylic acid (CAS: 51077-14-6) Step1->Inter Step2 Activation (i-BuOCOCl, NMM, THF, -15°C) Inter->Step2 MixedAnh Mixed Anhydride Intermediate Step2->MixedAnh Step3 Amidation (NH3 gas or NH4OH) MixedAnh->Step3 Product tert-Butyl 2-carbamoylazetidine-1-carboxylate (Target) Step3->Product

Figure 2: Synthetic pathway from natural L-azetidine-2-carboxylic acid to the target amide.

Analytical Characterization

Trustworthy identification relies on NMR and Mass Spectrometry. The rotameric nature of the Boc group often results in broadened or split signals in NMR at room temperature.

Nuclear Magnetic Resonance (NMR) Data

Solvent:


 or 

NucleusShift (

ppm)
MultiplicityAssignment
1H 1.45Singlet (9H)Boc tert-butyl group
1H 2.05 – 2.25Multiplet (1H)C3-H (Ring proton)
1H 2.45 – 2.60Multiplet (1H)C3-H (Ring proton)
1H 3.80 – 3.95Multiplet (2H)C4-H (Ring protons)
1H 4.65 – 4.75Multiplet (1H)C2-H (Chiral center alpha-proton)
1H 5.50 – 6.50Broad Singlets (2H)Amide

(Exchangeable)
Mass Spectrometry (MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.24 g/mol

  • ESI-MS (+):

    • 
       (Fragment, azetidine-2-carboxamide core)
      
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 105–110 °C (Typical for Boc-amino acid amides).

  • Solubility: Soluble in Methanol, DCM, Ethyl Acetate, DMSO. Sparingly soluble in water.

Applications in Drug Development[6]

Proline Isostere (Conformational Restriction)

The azetidine ring is a 4-membered homologue of the 5-membered pyrrolidine ring (Proline).

  • Mechanism: Replacing a proline residue with azetidine-2-carboxylic acid (Aze) reduces the degrees of freedom in the peptide backbone.

  • Effect: This "conformational lock" can freeze a bioactive peptide in its active conformation, increasing binding affinity to receptors or enzymes (e.g., Thrombin, DPP-IV).

  • Metabolic Stability: The strained ring is often more resistant to proteolytic cleavage than natural amino acids.

Serine Protease Inhibitors

The 2-carbamoylazetidine motif is a precursor for nitrile-warhead inhibitors.

  • Transformation: The primary amide (

    
    ) is dehydrated (using TFAA/Pyridine or Burgess reagent) to form the nitrile (
    
    
    
    ).
  • Target: The resulting nitrile reacts covalently with the active site serine of proteases (e.g., Cathepsin K, DPP-IV inhibitors like Saxagliptin utilize similar constrained motifs).

Asymmetric Synthesis

The (S)-enantiomer serves as a chiral scaffold for diastereoselective alkylations at the C2 or C3 position, allowing the creation of novel non-proteinogenic amino acids.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
  • Synthesis of Azetidine Derivatives: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles.
  • Proline Isosteres in Drug Design : Han, S., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." Chemistry Central Journal. Link

  • Characterization Data : Sigma-Aldrich / Merck KGaA. "Product Specification: (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid." Link

  • Stereochemistry and CAS : ChemicalBook. "1-Boc-L-azetidine-2-carboxylic acid CAS 51077-14-6 Data." Link

Sources

Physicochemical Profiling of Substituted Azetidines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties of substituted azetidines, designed for application in medicinal chemistry and drug discovery.

Executive Summary

Azetidines (4-membered nitrogen heterocycles) have transitioned from "exotic" strained rings to privileged scaffolds in modern drug design.[1] They offer a unique solution to the "molecular obesity" crisis by reducing lipophilicity (LogP) and molecular weight while maintaining sp³ character. However, their deployment requires precise control over two competing forces: ring strain energy (~25 kcal/mol) which drives metabolic instability, and basicity (pKa) which dictates permeability and hERG liability. This guide provides the mechanistic insights and protocols necessary to harness the "Azetidine Advantage."

Structural Fundamentals: The Strain-Stability Paradox

Unlike the chair-like cyclohexane or the envelope-like cyclopentane, the azetidine ring exists in a puckered "butterfly" conformation. This geometry is not static; it undergoes rapid ring inversion with a low energy barrier (~1.3 kcal/mol), allowing the ring to adapt to binding pockets.

Ring Strain Energy (RSE) Comparison

The utility of azetidine lies in its high strain energy, which is significantly greater than its 5- and 6-membered homologues. This strain is a double-edged sword: it enables unique covalent inhibitor designs but increases susceptibility to nucleophilic ring opening.

HeterocycleRing SizeStrain Energy (kcal/mol)Primary Conformation
Azetidine 4 ~25.4 Puckered (Butterfly)
Pyrrolidine5~6.2Envelope
Piperidine6~0.0Chair

Key Insight: The ~19 kcal/mol strain difference between azetidine and pyrrolidine means azetidines are kinetically stable but thermodynamically primed for ring-opening reactions, particularly by soft nucleophiles like glutathione (see Section 4).

Basicity Modulation: The "Fluorine Switch"

One of the most powerful applications of substituted azetidines is pKa tuning. Unsubstituted azetidine is highly basic, often leading to poor membrane permeability and high hERG channel affinity. Strategic substitution at the 3-position allows for precise attenuation of this basicity.

Comparative Basicity Profile

Contrary to intuition, ring contraction from 6 to 4 members does not drastically alter the intrinsic basicity of the secondary amine. The dramatic shifts come from inductive effects of substituents.

  • Unsubstituted Azetidine: pKa ≈ 11.3 (Highly Basic)

  • Pyrrolidine: pKa ≈ 11.3

  • Piperidine: pKa ≈ 11.2[2][3]

Tuning pKa with Fluorine

Introduction of fluorine at the 3-position (beta to the nitrogen) exploits the strong inductive electron-withdrawing effect (


) to lower the pKa of the nitrogen lone pair. This is the "Fluorine Switch."
  • 3-Fluoroazetidine: pKa drops to ~8.5 – 9.0 .

  • 3,3-Difluoroazetidine: pKa drops to ~6.0 – 7.0 .

Design Consequence: By switching from a pyrrolidine to a 3,3-difluoroazetidine, a chemist can drop the basicity by >4 log units, moving the molecule from >99% ionized at physiological pH to a significant neutral fraction, drastically improving passive permeability.

Lipophilicity and Ligand Efficiency[1]

Azetidines excel at improving Lipophilic Ligand Efficiency (LLE) . Replacing a gem-dimethyl group or a cyclobutane with an azetidine ring typically lowers LogD due to the introduction of the polar nitrogen, but the effect is nuanced by substitution.

  • LogP Reduction: An unsubstituted azetidine ring is less lipophilic than a pyrrolidine ring (

    
    LogP 
    
    
    
    -0.5).
  • The 3,3-Difluoro Anomaly: While fluorine is generally lipophilic, 3,3-difluoroazetidine often shows a lower effective LogD than expected because the reduced pKa suppresses protonation at pH 7.4. The neutral species partitions differently than the cation.

Metabolic Stability & Toxicology

The high ring strain of azetidine introduces unique metabolic liabilities that must be screened for early.

The Two Primary Decomposition Pathways
  • Oxidative Dealkylation (CYP450): Standard N-dealkylation or oxidation at the

    
    -carbon (C2/C4). This is common to all cyclic amines.
    
  • Nucleophilic Ring Opening (GST): unique to strained rings. Glutathione S-Transferase (GST) can catalyze the attack of Glutathione (GSH) on the ring carbons, leading to ring opening without prior P450 oxidation.[4][5]

Mitigation Strategy: Substituents at the 3-position (e.g., 3-fluoro, 3-methoxy) do not sterically block the C2/C4 positions but can electronically deactivate the ring toward oxidation. To block ring opening, steric bulk on the nitrogen (N-substitution) or rigidity in the scaffold is required.

Visualization: Metabolic Pathways

AzetidineMetabolism Azetidine Substituted Azetidine Oxidation Alpha-Carbon Oxidation Azetidine->Oxidation CYP450 (NADPH, O2) RingOpen Nucleophilic Ring Opening Azetidine->RingOpen GST (Glutathione) Lactam Azetidin-2-one (Lactam) Oxidation->Lactam Further Oxidation Fragment Amine + Aldehyde (Dealkylation) Oxidation->Fragment C-N Bond Cleavage GSH_Adduct Linear GSH Conjugate RingOpen->GSH_Adduct Strain Relief Driven

Figure 1: Dual metabolic vulnerability of the azetidine scaffold.[1] Pathway A (Red) is oxidative; Pathway B (Yellow) is strain-driven nucleophilic attack.

Experimental Protocols

To validate the physicochemical properties of azetidine analogs, the following protocols are recommended. These are designed to be self-validating.

Protocol A: Determination of pKa via NMR Titration

Standard potentiometric titration often fails for small sample sizes. This NMR method is robust.

  • Preparation: Dissolve the azetidine derivative (2-5 mg) in 500

    
    L of buffer solution (D
    
    
    
    O/phosphate buffer) with varying pH (range 2–12).
  • Internal Standard: Add a trace amount of 1,4-dioxane or TSP (trimethylsilylpropanoic acid) as a chemical shift reference.

  • Measurement: Record

    
    H NMR spectra at each pH step. Monitor the chemical shift of the protons on the 
    
    
    
    -carbons (C2/C4 protons). These will shift downfield upon protonation.
  • Analysis: Plot the chemical shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
    • Validation: The Hill slope of the fit should be approximately 1. If not, check for aggregation or tautomerization.

Protocol B: Glutathione (GSH) Trapping Assay

Essential for assessing the ring-opening liability.

  • Incubation: Incubate the test compound (10

    
    M) with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C. Run a parallel control with Glutathione S-Transferase (GST) enzyme added.
    
  • Timepoints: Quench aliquots at 0, 60, and 240 minutes using cold acetonitrile.

  • Detection: Analyze via LC-MS/MS. Look for a mass shift of +307 Da (M + GSH).

  • Interpretation:

    • M+307 peak present in Buffer only: Highly unstable, chemically reactive electrophile (High Toxicity Risk).

    • M+307 peak present only with GST: Enzymatically driven ring opening (Metabolic Liability).

    • No M+307: Stable scaffold.

Case Study: Baricitinib

Baricitinib (Olumiant) utilizes an azetidine ring linked to a sulfonamide.

  • Role: The azetidine serves as a rigid linker that projects the ethyl-sulfonamide group into a specific pocket of the JAK1/2 enzyme.

  • Why Azetidine? A pyrrolidine linker would have introduced different puckering angles, potentially clashing with the narrow binding cleft. The azetidine provided the correct vector geometry while maintaining a lower molecular weight than a piperidine.

  • Stability: The electron-withdrawing sulfonamide group attached to the azetidine nitrogen reduces the basicity of the ring nitrogen (making it non-basic) and electronically deactivates the ring against oxidative metabolism.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry, 2021.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021.

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine. Drug Metabolism and Disposition, 2019.[4]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery. Chemistry - A European Journal, 2016. (Data on pKa/LogP trends).

  • Azetidines in Medicinal Chemistry: Emerging Applications. Journal of Medicinal Chemistry, 2023.

Sources

Role of azetidine moiety in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Azetidine Imperative: Strategic Exploitation of the 4-Membered Heterocycle in Modern Drug Design

Executive Summary

The azetidine moiety—a saturated four-membered nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in high-value pharmacophores.[1] Historically avoided due to perceived synthetic difficulty and ring strain (~25.4 kcal/mol), it is now a critical tool for optimizing Lipophilic Ligand Efficiency (LLE) .

This technical guide dissects the azetidine ring not just as a structural spacer, but as a functional "switch" used to modulate basicity, lower logD, and alter vector positioning of substituents compared to its 5- and 6-membered homologs (pyrrolidine and piperidine). We analyze its role in FDA-approved therapeutics like Baricitinib and Cobimetinib , providing actionable synthetic workflows and decision-making frameworks for medicinal chemists.

Structural & Physicochemical Properties: The "Goldilocks" Strain

The utility of azetidine lies in its unique position between the highly reactive aziridine and the entropically stable pyrrolidine.

The Basicity & Lipophilicity Trade-off

Azetidine offers a high


 (typically ~11.3 for the parent ring) comparable to pyrrolidine, but with a significantly reduced carbon footprint. This allows for the retention of solubility-enhancing basicity while lowering overall molecular lipophilicity (

).

Table 1: Comparative Physicochemical Metrics of Saturated N-Heterocycles

PropertyAziridine (3-ring)Azetidine (4-ring)Pyrrolidine (5-ring)Piperidine (6-ring)
Ring Strain (kcal/mol) ~27.7~25.4 ~6.2~0.0
Parent

(Conj. Acid)
7.911.29 11.2711.22
ClogP (Parent) -0.450.15 0.460.84
Preferred Conformation PlanarPuckered (~30°) EnvelopeChair
Metabolic Liability High (Ring opening)Low (Oxidative) Moderate (

-oxidation)
Moderate (

-oxidation)

Data synthesized from standard physicochemical references and recent comparative studies [1][2].[2]

Conformational Vectoring (The Puckering Effect)

Unlike the rigid chair of piperidine or the flexible envelope of pyrrolidine, azetidine exists in a puckered conformation with a barrier to inversion of only ~1.3 kcal/mol.

  • Impact: This allows substituents at the 3-position to sample distinct vectors. When 3,3-disubstituted, the ring becomes more rigid, allowing precise orientation of pharmacophores (e.g., the cyanomethyl group in Baricitinib) without the entropic penalty of a freely rotating chain.

The Azetidine Switch: Bioisosteric Strategy

The "Azetidine Switch" refers to the tactical replacement of a piperidine or pyrrolidine ring with azetidine during Lead Optimization.

Metabolic Blocking

Metabolic oxidation often occurs at the


-carbon (adjacent to nitrogen). In azetidines, the formation of an iminium ion intermediate (required for 

-oxidation) introduces additional double-bond character into an already strained 4-membered ring.
  • Mechanism: This transition state is energetically disfavored compared to 5- or 6-membered rings, effectively "metabolically hardening" the position.

Visualization of Physicochemical Impact

AzetidineSwitch Start Lead Compound (Piperidine Core) Decision Apply Azetidine Switch Start->Decision Prop1 Reduced Lipophilicity (Lower LogD) Decision->Prop1 Remove -CH2- Prop2 Altered Vector (3-position geometry) Decision->Prop2 Ring Contraction Prop3 Metabolic Stability (Resists α-oxidation) Decision->Prop3 Strain Energy Outcome Improved LLE & Target Selectivity Prop1->Outcome Prop2->Outcome Prop3->Outcome

Figure 1: Decision logic for replacing larger heterocycles with azetidine to optimize Ligand Efficiency.

Case Studies in Drug Discovery

Baricitinib (Olumiant): The 3-Azetidinyl Spacer

Baricitinib, a JAK1/2 inhibitor, utilizes a 1-(ethylsulfonyl)azetidin-3-yl moiety.[3]

  • Role: The azetidine serves as a rigid linker connecting the pyrazole pharmacophore to the ethylsulfonyl group.

  • Why Azetidine? A pyrrolidine linker would increase lipophilicity and alter the vector of the nitrile group, potentially reducing selectivity for the JAK pocket. The azetidine creates a compact, metabolically stable bridge that positions the nitrile for critical hydrogen bonding [3][4].

Cobimetinib (Cotellic): The Solvent-Exposed Solubilizer

Cobimetinib, a MEK inhibitor, features a piperidine core substituted with a highly polar 3-hydroxy-azetidine.

  • Role: The azetidine moiety projects into the solvent front/catalytic loop region.

  • Why Azetidine? The 3-hydroxyazetidine is a "solubility anchor." It dramatically lowers the LogD of the parent scaffold (which is highly lipophilic due to the iodophenyl moiety) while maintaining a specific hydrogen bond interaction via the hydroxyl group [5].

Synthetic Accessibility & Protocols

Synthesis of azetidines has evolved from harsh cyclizations to mild C-H activation.

Strategic Disconnection
  • Traditional: Thermal cyclization of

    
    -haloamines (often low yield due to polymerization).
    
  • Modern: Strain-release homologation of bicyclic [1.1.0] systems or Photoredox catalysis (Schindler method) [6].

Protocol: Synthesis of N-Aryl Azetidines via Buchwald-Hartwig Coupling

Context: This is a standard workflow for attaching the azetidine "warhead" to an aromatic drug core.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Azetidine (1.2 equiv)

  • 
     (2 mol%)
    
  • BINAP or XPhos (4 mol%)

  • 
     (1.5 equiv)
    
  • Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide,

    
    , Ligand, and Base.
    
  • Solvation: Add anhydrous Toluene.

  • Amine Addition: Add Azetidine (liquid) via syringe. Note: Azetidine is volatile (bp 61°C); handle with chilled syringes.

  • Reaction: Seal and heat to 80-100°C for 4-12 hours. Monitor conversion by LCMS (Azetidine products are polar; use early elution gradients).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography. Tip: Azetidines are basic; use 1% Triethylamine in the eluent or use amine-functionalized silica to prevent streaking.

Protocol: Microsomal Stability Assay

Context: To validate the metabolic stability advantage of the azetidine scaffold.

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Synthetic Workflow Visualization

SynthesisWorkflow Precursors Precursors: Gamma-haloamines OR Isoxazolines (Photoredox) Cyclization Ring Closure (Base-mediated or Ir-catalyzed) Precursors->Cyclization Strain Introduction Functionalization N-Functionalization (Pd-coupling / SnAr) Cyclization->Functionalization Core Attachment Deprotection Deprotection (if Boc/Cbz) Functionalization->Deprotection Unmasking FinalProduct Final Azetidine Drug Candidate Deprotection->FinalProduct Direct Direct Coupling (Commercially available Azetidine) Direct->Functionalization

Figure 2: General synthetic workflow for accessing azetidine-containing pharmacophores.

References

  • Sirenko, B. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[4] ResearchGate. Link

  • Couty, F. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][5] Royal Society of Chemistry. Link

  • PubChem. (2024). Baricitinib Compound Summary. National Library of Medicine. Link

  • Mullard, A. (2017). FDA approves Baricitinib.[3][4] Nature Reviews Drug Discovery. Link

  • Millet, A. et al. (2017). Co-crystal structure of cobimetinib and MEK1. ResearchGate. Link

  • Schindler, C.S. et al. (2024).[6] Synthesis of azetidines using light to drive a reaction.[1][6] ScienceDaily / MIT News. Link

Sources

Methodological & Application

Advanced Application Note: Utilizing tert-Butyl 2-carbamoylazetidine-1-carboxylate in Peptide Synthesis

[1]

Abstract

This technical guide details the application of tert-Butyl 2-carbamoylazetidine-1-carboxylate (commonly referred to as Boc-Aze-NH₂ ) in the synthesis of constrained peptidomimetics and covalent protease inhibitors.[1] Unlike standard amino acid derivatives, this molecule serves two distinct, high-value functions: (1) as a conformational constraint inducing

nitrile warheads1

Introduction: The "Azetidine Effect" in Drug Design

The azetidine ring (4-membered nitrogen heterocycle) represents a critical structural modification in modern peptide drug discovery.[1] While homologous to proline (5-membered), the azetidine ring introduces significantly higher ring strain and altered dihedral angles (

1
Structural & Functional Advantages[1]
  • Conformational Restriction: Azetidine-2-carboxylic acid (Aze) residues severely restrict the conformational space of the peptide backbone.[1] While Proline typically stabilizes

    
    -turns (Type I/II), Aze strongly favors 
    
    
    -turns
    (3-residue turns).[1] This allows researchers to "scan" peptide conformations to optimize receptor binding.
  • Metabolic Stability: The non-natural ring size reduces recognition by endogenous peptidases, extending the half-life of Aze-containing peptides.[1]

  • Warhead Precursor: The carbamoyl (amide) group in Boc-Aze-NH₂ is the immediate synthetic precursor to the cyano (nitrile) group . Peptide nitriles are potent, reversible covalent inhibitors of proteases (e.g., DPP4, Cathepsin K), forming a transition-state mimicking thioimidate or imidate adduct with the enzyme's active site.[1]

Table 1: Structural Comparison (Aze vs. Pro)
FeatureProline (Pro)Azetidine-2-carboxylic acid (Aze)Impact on Synthesis
Ring Size 5-membered4-memberedHigher ring strain in Aze.[1]
N-Hybridization


(distorted)
Aze Nitrogen is less nucleophilic; coupling requires stronger activation (e.g., HATU).
Turn Preference

-turns

-turns
alters secondary structure; useful for SAR scanning.[1]
Cis/Trans Ratio ~10-30% cisHigher cis population possibleMay complicate NMR analysis due to rotamers.[1]

Core Application: Synthesis of C-Terminal Nitrile Inhibitors[1]

The primary industrial application of Boc-Aze-NH₂ is the synthesis of protease inhibitors where the C-terminus is a nitrile group (e.g., analogs of covalent drugs).[1]

The Strategy:

  • Start: Use Boc-Aze-NH₂ as the C-terminal "cap."[1]

  • Elongate: Deprotect the N-terminus and couple the peptide chain in solution.

  • Activate: Dehydrate the C-terminal amide to a nitrile as the final step to avoid side reactions during chain assembly.

Workflow Visualization

The following diagram illustrates the convergent synthesis pathway for a Peptide-Aze-Nitrile inhibitor.

Aze_Nitrile_SynthesisStartBoc-Aze-NH2(Starting Material)Step11. Boc Deprotection(TFA/DCM)Start->Step1Inter1H-Aze-NH2(TFA Salt)Step1->Inter1Step22. Peptide Coupling(R-COOH + HATU/DIEA)Inter1->Step2Inter2Peptide-Aze-NH2(C-term Amide)Step2->Inter2Step33. Dehydration(Burgess Reagent)Inter2->Step3FinalPeptide-Aze-CN(Nitrile Inhibitor)Step3->Final

Figure 1: Convergent synthesis workflow transforming the amide precursor into a bioactive nitrile warhead.

Experimental Protocols

Protocol A: N-Terminal Deprotection and Coupling

Context: The nitrogen in the azetidine ring is sterically hindered and less nucleophilic than primary amines. Standard carbodiimide couplings (EDC/DCC) often result in low yields. HATU or COMU are required for efficient coupling.

Materials:

  • Boc-Aze-NH₂[1]

  • Trifluoroacetic acid (TFA)[2][3][4]

  • Dichloromethane (DCM)[4]

  • N,N-Diisopropylethylamine (DIEA)[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Desired N-protected Amino Acid (e.g., Fmoc-AA-OH or Boc-AA-OH)[1]

Procedure:

  • Boc Removal:

    • Dissolve Boc-Aze-NH₂ (1.0 eq) in 20% TFA in DCM (v/v).

    • Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

    • Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: H-Aze-NH₂[1] · TFA salt.[1][4]

  • Coupling (Solution Phase):

    • Dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIEA (3.0 eq) to activate the acid. Stir for 2 minutes.

    • Add the H-Aze-NH₂[1] · TFA salt (dissolved in minimal DMF) to the activated mixture.

    • Critical Step: Adjust pH to ~8 using DIEA if necessary. The secondary amine of Aze requires basic conditions to react.

    • Stir for 2–4 hours at room temperature.

  • Workup:

    • Dilute with Ethyl Acetate.[5] Wash with 5% NaHCO₃, 1M KHSO₄ (or 5% Citric Acid), and Brine.[1]

    • Dry over MgSO₄ and concentrate.

Protocol B: Dehydration of Amide to Nitrile (The "Warhead" Synthesis)

Context: Converting the carbamoyl group (-CONH₂) to a nitrile (-CN).[1] The Burgess Reagent is preferred over POCl₃/Pyridine because it operates under mild, neutral conditions, minimizing racemization of the sensitive

1

Materials:

  • Peptide-Aze-NH₂ (Precursor from Protocol A)[1]

  • Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Preparation:

    • Ensure the starting Peptide-Aze-NH₂ is fully dry.[1] Water destroys the Burgess reagent.

    • Dissolve the peptide (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Reaction:

    • Add Burgess Reagent (2.0 – 2.5 eq) in one portion.

    • Stir at room temperature under nitrogen/argon atmosphere.

    • Monitoring: The reaction typically completes in 2–4 hours. Monitor by HPLC or LC-MS.[1] The product will show a mass shift of -18 Da (loss of H₂O).[1]

  • Purification:

    • The reaction is clean. Often, simple filtration through a silica plug or direct loading onto a flash column is sufficient.[1]

    • Elute with a gradient of MeOH/DCM or EtOAc/Hexanes.

    • Storage: Peptide nitriles are stable but should be stored at -20°C to prevent slow hydrolysis back to the amide or carboxylic acid.[1]

Troubleshooting & Scientific Insights

Ring Opening Risks

The 4-membered azetidine ring is strained.[1] While stable under standard peptide synthesis conditions (TFA deprotection, base treatments), it is susceptible to nucleophilic attack if strong Lewis acids are used.[1][2]

  • Avoid: Strong heating with strong acids.

  • Recommendation: Perform TFA deprotection at Room Temperature (RT), not elevated temps.[1]

Rotamers in NMR

Due to the N-alkylated nature of the Aze residue (similar to Proline), you will likely observe cis/trans rotamers in NMR spectra.[1]

  • Observation: Double peaks in HPLC or complex NMR splitting.

  • Verification: Run Variable Temperature (VT) NMR. If peaks coalesce at higher temperatures (e.g., 50°C), they are rotamers, not impurities.[1]

Racemization during Dehydration

The

11
  • Solution: The Burgess reagent protocol (Protocol B) is specifically chosen because it does not require exogenous base, preserving chiral integrity. Avoid POCl₃/Pyridine unless strictly necessary and temperature controlled (< 0°C).

References

  • Synthesis and Conformation of Aze Peptides

    • Zagotto, G., et al. (2015).[1] "Azetidine-2-carboxylic acid: A versatile building block for peptidomimetics."[1] Chemistry – A European Journal.[1][6]

    • Note: Discusses the -turn induction properties of Aze.
  • Burgess Reagent Dehydration Protocol

    • Veale, C. A., et al. (1993).[1] "General method for the preparation of peptide nitriles."[7] Journal of Organic Chemistry.

    • Source:

  • Protease Inhibitor Design (Nitriles)

    • Law, B. J., et al. (2018).[1] "Nitrile-containing peptidomimetics as cysteine protease inhibitors."[1] Journal of Medicinal Chemistry.

    • Context: Explains the mechanism of the nitrile warhead reacting with the c
  • Azetidine vs Proline Structural Comparison

    • Couty, F. (2009). "Azetidines: New tools for the synthesis of nitrogen heterocycles."[1] Amino Acids.[4][8][9][10][11][][13]

    • Source:

tert-Butyl 2-carbamoylazetidine-1-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Covalent Inhibitors and Peptidomimetics

Introduction: The Power of Ring Contraction

tert-Butyl 2-carbamoylazetidine-1-carboxylate (CAS: 51077-14-6), often referred to as Boc-Aze-NH₂ , represents a critical junction in modern medicinal chemistry. It is the primary amide derivative of azetidine-2-carboxylic acid, a four-membered nitrogen heterocycle that serves as a conformationally restricted analog of proline.

In drug discovery, the transition from a 5-membered pyrrolidine (proline) to a 4-membered azetidine ring induces profound changes in the physicochemical properties of the parent molecule. This "ring contraction" strategy is frequently employed to:

  • Lower pKa: The azetidine nitrogen is less basic than proline, altering the ionization state of the final drug at physiological pH.

  • Modify Lipophilicity: The structural constraint reduces the entropic penalty of binding to target enzymes.

  • Create Covalent "Warheads": The primary amide is the direct precursor to the nitrile (cyano) group, a validated electrophile for targeting serine and cysteine proteases (e.g., Cathepsin K, DPP-4, and SARS-CoV-2 Mpro).

Comparative Analysis: Azetidine vs. Proline Scaffolds

The following table highlights why researchers substitute proline with azetidine during Lead Optimization.

FeatureProline (5-membered)Azetidine (4-membered)Impact on Drug Design
Ring Strain ~6 kcal/mol~26 kcal/molAzetidine is more reactive; useful for covalent modifiers.
Amine pKa ~10.6~8.5Azetidine amines are less protonated at pH 7.4, improving membrane permeability.
Conformation Envelope (Flexible)Puckered (Rigid)Azetidine locks the

and

torsion angles, increasing selectivity.
Metabolic Stability HighModerateAzetidine ring opening can be a metabolic liability if not sterically protected.

Core Application: Synthesis of Covalent Nitrile Inhibitors

The most high-value application of Boc-Aze-NH₂ is its dehydration to Boc-Azetidine-2-carbonitrile (Boc-Aze-CN) . This nitrile group acts as a "warhead," forming a reversible covalent bond with the active site nucleophile (e.g., Cysteine-25 in Cathepsin K).

Mechanistic Pathway

The transformation relies on the dehydration of the primary amide using an electrophilic dehydrating agent (e.g., Trifluoroacetic Anhydride - TFAA) in the presence of a base (Pyridine).

ReactionPathway Amide Boc-Aze-NH2 (Starting Material) Intermediate O-Acyl Imidate (Activated Intermediate) Amide->Intermediate TFAA / Pyridine 0°C, DCM Nitrile Boc-Aze-CN (Nitrile Warhead) Intermediate->Nitrile Elimination (-TFA) Drug Active Pharmaceutical Ingredient (API) Nitrile->Drug 1. Deprotection (HCl) 2. Peptide Coupling

Figure 1: Synthetic workflow converting the amide scaffold into a bioactive nitrile warhead.

Detailed Experimental Protocols

Protocol A: Dehydration of Boc-Aze-NH₂ to Boc-Aze-CN

Objective: Convert the primary amide to a nitrile group under mild conditions to avoid racemization of the chiral center at C2.

Reagents:

  • tert-Butyl 2-carbamoylazetidine-1-carboxylate (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.5 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Boc-Aze-NH₂ and anhydrous DCM. Cool the solution to 0°C using an ice/water bath.

    • Note: Temperature control is critical. Exotherms can lead to Boc-removal or racemization.

  • Base Addition: Add Pyridine dropwise over 5 minutes. The solution should remain clear.

  • Dehydration: Add TFAA dropwise via syringe over 15–20 minutes.

    • Observation: Slight fuming may occur; ensure good ventilation.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • QC Checkpoint: Perform TLC (50% EtOAc/Hexane). The Amide (Starting Material) is polar (low

      
      ); the Nitrile (Product) is non-polar (high 
      
      
      
      ).
  • Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (cold) to neutralize excess acid.

  • Extraction: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove pyridine), then Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Expected Yield: 85–95% as a white crystalline solid or colorless oil. Validating Data: IR spectrum should show a sharp peak at ~2240 cm⁻¹ (C≡N stretch).

Protocol B: N-Boc Deprotection (Salt Formation)

Objective: Remove the protecting group to generate the free amine salt for subsequent peptide coupling.

Reagents:

  • Boc-Aze-CN (from Protocol A)

  • 4N HCl in 1,4-Dioxane (excess, ~10 equiv)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve Boc-Aze-CN in a minimal amount of dry 1,4-dioxane or DCM at 0°C.

  • Acidolysis: Add 4N HCl/Dioxane dropwise.

  • Incubation: Stir at RT for 1–2 hours.

    • Monitoring: CO₂ gas evolution indicates reaction progress.

  • Precipitation: Add cold Diethyl Ether (10x volume) to the reaction mixture. The hydrochloride salt (H-Aze-CN·HCl) should precipitate as a white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic!) or evaporate solvent and use directly.

Quality Control & Troubleshooting

Analytical Specifications

When sourcing or synthesizing this intermediate, the following specifications ensure suitability for GMP workflows:

TestSpecificationMethod
Appearance White to off-white powderVisual
Purity

98.0%
HPLC (C18, ACN/H2O gradient)
Chiral Purity

99.0% ee
Chiral HPLC (Chiralpak AD-H)
Water Content

1.0%
Karl Fischer
Identity Matches Ref.[1][2] Std.¹H-NMR, MS, IR
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Dehydration) Hydrolysis of TFAAEnsure DCM is anhydrous; use fresh TFAA.
Racemization Temperature too highKeep reaction strictly at 0°C during TFAA addition.
Boc Loss Acidic buildupEnsure Pyridine equivalents are sufficient (>2.5 eq).
Sticky Solid (Deprotection) Hygroscopic saltWash with dry Et₂O; dry under high vacuum over P₂O₅.

Strategic Context: Fragment-Based Drug Discovery (FBDD)

The azetidine scaffold is not merely a linker; it is a structural tool used to "pre-organize" the inhibitor into its bioactive conformation.

DrugDesign Target Target Enzyme (e.g., Thrombin, DPP-4) Scaffold Azetidine Scaffold (Rigid Core) Scaffold->Target Reduces Entropic Penalty Warhead Electrophile (Nitrile/Boronic Acid) Scaffold->Warhead Positions Warhead Precisely Binding High Affinity Binding Complex Scaffold->Binding Synergistic Effect Warhead->Target Covalent Bond Formation Warhead->Binding Synergistic Effect

Figure 2: The role of the Azetidine scaffold in minimizing entropy loss during enzyme binding.

References

  • PubChem. Azetidine-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic Acid: From Lily of the Valley to Key Pharmaceuticals. Organic Preparations and Procedures International, 38(5), 427–465.[3] [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Context for amide/peptide synthesis protocols).

Sources

Application Note: Scalable Synthesis of Baricitinib via Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, convergent protocol for the synthesis of Baricitinib (JAK1/JAK2 inhibitor), focusing on the critical assembly of the 1-(ethylsulfonyl)azetidin-3-yl core.[1][2] Unlike early medicinal chemistry routes that utilize linear assembly, this protocol employs a convergent strategy involving the Michael addition of a pyrazole boronate to a sulfonylated azetidinylidene intermediate.[1] This method offers superior impurity control, higher overall yields (>45%), and scalability suitable for late-stage development.[1] We provide step-by-step protocols, critical process parameters (CPPs), and impurity management strategies derived from recent industrial patent landscapes and process optimization studies.

Introduction & Strategic Rationale

Baricitinib involves a complex heteroaromatic architecture requiring precise regiochemical control.[1] The primary synthetic challenge lies in the construction of the quaternary carbon center at the azetidine 3-position.[1]

Why the Azetidinylidene Route?

Early routes often relied on nucleophilic displacement on azetidine halides, leading to regioselectivity issues and racemization.[1][3] The Azetidinylidene Route (via Horner-Wadsworth-Emmons homologation) creates a highly reactive Michael acceptor (Intermediate 2 ).[1][3] This allows for the clean, regioselective conjugate addition of the pyrazole moiety, establishing the quaternary center under mild conditions.[1]

Key Advantages:

  • Convergent Assembly: Decouples the synthesis of the expensive pyrrolo[2,3-d]pyrimidine core from the aliphatic azetidine chain.[1]

  • Safety: Avoids the use of high-pressure hydrogenation or highly unstable diazo intermediates.[1]

  • Purification: The key "Borate Intermediate" crystallizes well, purging upstream impurities before the final expensive coupling step.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on two key bonds: the C-N bond between the pyrazole and the azetidine, and the C-C biaryl bond formed via Suzuki coupling.[1]

Retrosynthesis Figure 1: Convergent Retrosynthetic Strategy for Baricitinib Baricitinib Baricitinib (Target) Coupling Suzuki Coupling Baricitinib->Coupling Pyrrole 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Coupling->Pyrrole BorateInt Borate Intermediate (Nucleophile) Coupling->BorateInt Michael Michael Addition BorateInt->Michael Pyrazole Pyrazole Boronate Pinacol Ester Michael->Pyrazole Azetidine 2-(1-(ethylsulfonyl)azetidin -3-ylidene)acetonitrile (Electrophile) Michael->Azetidine

Detailed Experimental Protocols

Phase A: Synthesis of the Michael Acceptor (Electrophile)

Target Molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Criticality: High.[1][3] Incomplete sulfonylation or residual water leads to hydrolysis of the nitrile in the next step.[1][3]

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction[1]
  • Charge a reactor with tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and THF (10 vol).

  • Cool to 0–5 °C.

  • Add diethyl cyanomethyl phosphate (1.2 equiv) followed by dropwise addition of Potassium tert-butoxide (KOtBu, 1.0 M in THF, 1.25 equiv). Exothermic reaction: maintain T < 10 °C.

  • Stir at 20–25 °C for 2 hours. Monitor by HPLC for disappearance of ketone.

  • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc).[1][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate.[1][3]

Step 2: Deprotection & Sulfonylation[1][4]
  • Dissolve the HWE product in CH₂Cl₂ (DCM, 5 vol).

  • Add Trifluoroacetic acid (TFA, 5 equiv) at 0–5 °C. Stir until Boc removal is complete (approx. 3 h).

  • Concentrate to remove excess TFA.[1]

  • Redissolve the residue in DCM (10 vol) and cool to 0 °C.

  • Add Triethylamine (TEA, 3.0 equiv) followed by Ethanesulfonyl chloride (1.1 equiv) dropwise.

  • Stir at 0–5 °C for 1 hour.

  • Purification: Wash with 1N HCl, then saturated NaHCO₃. Crystallize from Isopropyl Alcohol (IPA) to obtain the title compound as a white solid.[1]

Data Specification:

  • Yield: 85–90% (over 2 steps)[1]

  • Purity: >98% (HPLC)

  • Appearance: White crystalline solid[1]

Phase B: The "Borate Intermediate" Assembly (Michael Addition)

Target Molecule: {1-(ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile Expert Insight: The choice of base is critical here.[1] DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is superior to inorganic bases, acting as both a nucleophilic catalyst and a base to drive the conjugate addition without polymerizing the azetidinylidene.[1][3]

  • Suspend 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 equiv) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.05 equiv) in Acetonitrile (ACN, 8 vol).

  • Add DBU (0.5 equiv) dropwise at 20–25 °C.

  • Heat to 50–60 °C for 4–6 hours.

    • Checkpoint: Reaction is sensitive to moisture.[1] Ensure water content <0.1% to prevent nitrile hydrolysis to amide (Impurity BCL).

  • Cool to 0–5 °C. The product often precipitates directly.[1]

  • Filter the solids. Wash with cold ACN (2 vol).

  • Dry under vacuum at 45 °C.

Self-Validating Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the exocyclic alkene proton (approx. 5.8 ppm) and the appearance of the methylene singlet (approx.[1] 3.6 ppm) of the acetonitrile group.[1]

Phase C: Suzuki Coupling to Baricitinib

Target Molecule: Baricitinib (Free Base)[1]

  • Charge the Borate Intermediate (1.0 equiv), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.95 equiv), and K₂CO₃ (2.5 equiv) into a reactor.

  • Add solvent mixture: 1,4-Dioxane/Water (4:1 ratio, 10 vol).

  • Degas with Nitrogen for 30 minutes.

  • Add Catalyst: Pd(PPh₃)₄ (0.02 equiv) or XPhos Pd G2 (0.01 equiv) for higher turnover.[1]

  • Heat to 85–90 °C for 4–8 hours.

  • Workup:

    • Cool to 50 °C.

    • Add water (10 vol) slowly to induce crystallization.[1]

    • Cool to 20 °C and stir for 2 hours.

    • Filter the crude Baricitinib.[1]

  • Recrystallization: Dissolve in hot Ethanol/Water (9:1), treat with activated carbon (if necessary for color removal), filter, and cool to crystallize.

Process Optimization & Troubleshooting

Impurity Profile Management

The following table summarizes key impurities identified during process scale-up and mitigation strategies.

Impurity CodeStructure/DescriptionOriginControl Strategy
BCL Lactone ImpurityHydrolysis of nitrile to amide, followed by cyclization.[1][3]Maintain strictly anhydrous conditions during Phase B (Michael Addition). Keep reaction T < 60°C.
BCD Dimer ImpurityCoupling of two pyrazole units or azetidine dimerization.[1][3][5][6]Use slight excess of pyrazole boronate.[1] Optimize DBU equivalents (0.5 eq optimal).
BHM Hydroxymethyl ImpurityFormaldehyde reaction (if using low grade solvents) or degradation.[1][3]Use HPLC grade ACN and fresh reagents.[1]
Des-Ethyl Missing sulfonyl groupIncomplete sulfonylation in Phase A.Ensure >1.1 eq Ethanesulfonyl chloride; monitor Phase A conversion to >99.5%.
Reaction Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

Workflow cluster_0 Phase A: Electrophile Gen cluster_1 Phase B: Michael Addition cluster_2 Phase C: Final Coupling Step1 HWE Reaction (THF, KOtBu) Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Step3 Sulfonylation (EtSO2Cl, TEA) Step2->Step3 Step4 Conjugate Addition (ACN, DBU, 50°C) Step3->Step4 CCP1 CCP: Moisture Control (<0.1% H2O) Step4->CCP1 Step5 Suzuki Coupling (Pd cat, K2CO3) CCP1->Step5 Step6 Crystallization (EtOH/Water) Step5->Step6

Caption: Figure 2: Integrated Process Workflow with Critical Control Point (CCP) for impurity management.

Safety & Handling

  • Ethanesulfonyl Chloride: Highly corrosive and lachrymator.[1][3] Handle in a fume hood. Reacts violently with water.[1]

  • Palladium Catalysts: Sensitizers.[1] Avoid inhalation of dust.[1]

  • DBU: Corrosive.[1] Causes severe skin burns.[1]

  • Waste Disposal: Aqueous streams from the Suzuki coupling contain Palladium residues; must be treated with metal scavengers (e.g., SiliaMetS®) before disposal.[1]

References

  • Patent: Vertex Pharmaceuticals (Europe) Ltd.[1] "Method and intermediate for the production of baricitinib." WO2017109524A1. (2017).[1]

  • Article: Luo, J., et al. "An Efficient Synthesis of Baricitinib."[1] Journal of Chemical Research, 40(4), 205–208.[1][4] (2016).[1][4] [1]

  • Article: Cui, X., et al.[1][2][3][7] "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[1][2][8] BMC Chemistry, 13, 123.[1][2] (2019).

  • Analysis: Rathod, S.D., et al. "Identification, Synthesis, and Characterization of Novel Baricitinib Impurities."[1] ACS Omega, 5(22), 134491.[1] (2020). [1]

  • Patent: Incyte Corp.[1] "Processes and Intermediates for the Preparation of {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile." WO2016205487A1. (2016).[1]

Sources

Application Note: Protocol for N-Boc Protection of 2-Carbamoylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The azetidine ring system serves as a critical conformational constraint in medicinal chemistry, often utilized as a bioisostere for proline to modulate potency and metabolic stability in peptide mimetics.[1] This guide details the protocol for the N-tert-butoxycarbonyl (Boc) protection of 2-carbamoylazetidine (Azetidine-2-carboxamide).[1]

Chemical Rationale

The transformation involves the nucleophilic attack of the secondary azetidine amine onto the electrophilic carbonyl of di-tert-butyl dicarbonate (


).
  • Regioselectivity: The substrate contains two nitrogen centers: the secondary ring amine and the primary amide. The ring amine is significantly more nucleophilic (

    
    ) compared to the amide nitrogen (
    
    
    
    ).[1] Under controlled basic conditions, chemoselectivity for the ring nitrogen is near-absolute, preventing bis-acylation.[1]
  • Ring Strain: Azetidine possesses high ring strain (~26 kcal/mol).[1] While generally stable, acidic workups must be controlled to prevent ring opening, although the N-Boc product is significantly more stable than the free base.[1]

  • Solubility Profile: 2-carbamoylazetidine is highly polar.[1] The protocol below utilizes a biphasic or polar-organic solvent system to ensure homogeneity during the reaction and phase separation during workup.

Reagents and Materials

ReagentEquiv.[1][2][3]RoleCritical Attribute
2-Carbamoylazetidine (or HCl salt)1.0SubstratePurity >95% recommended.[1]
Di-tert-butyl dicarbonate (

)
1.1 - 1.2ElectrophileMelt before use if solid (mp 23°C).[1]
Triethylamine (TEA) 1.5 - 2.5*BaseScavenges protons; drives equilibrium.[1]
Dichloromethane (DCM) SolventSolventACS Grade; ensures product solubility.[1]
Methanol (MeOH) Co-solventSolventOptional; aids solubility of polar starting material.[1]

*Note: If starting with the HCl salt of the azetidine, increase base to 2.5 equivalents to neutralize the salt and activate the amine.[1]

Experimental Protocol

Method A: Homogeneous Organic Phase (Recommended for Scale-up)

This method is preferred for its ease of workup and suitability for moisture-sensitive downstream applications.[1]

Step 1: Preparation of the Reaction Matrix
  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-carbamoylazetidine (10 mmol) .

  • Add DCM (30 mL) . If the substrate does not fully dissolve, add MeOH (5-10 mL) dropwise until a clear solution or fine suspension is achieved.[1]

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Base Activation
  • Add Triethylamine (2.1 mL, 15 mmol) dropwise over 5 minutes.

  • Observation: If using the HCl salt, the solution may become cloudy as triethylamine hydrochloride precipitates.[1] This is normal.

Step 3: Electrophile Addition
  • Dissolve

    
     (2.4 g, 11 mmol)  in a minimal amount of DCM (5 mL).
    
  • Add the

    
     solution dropwise to the reaction mixture at 0 °C.
    
    • Mechanistic Insight: Slow addition at low temperature prevents exotherms that could degrade the reagent or lead to side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

  • Stir for 4–16 hours . Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin or PMA).[1] The starting material (polar, baseline) should disappear, and the product (

    
    ) should appear.[1]
    
Step 4: Workup and Isolation
  • Concentrate the reaction mixture under reduced pressure to remove MeOH (if used) and bulk DCM.

  • Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL) .

  • Wash 1: 10% Citric Acid or 0.5 M HCl (2 x 20 mL).

    • Purpose: Removes unreacted amine, TEA, and imidazole byproducts.[1] The product (carbamate) remains in the organic layer.

  • Wash 2: Saturated

    
     (20 mL).
    
  • Wash 3: Brine (saturated NaCl, 20 mL).

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    

Process Visualization (Workflow)[1]

The following diagram illustrates the logical flow and decision points of the synthesis.

BocProtection Start Start: 2-Carbamoylazetidine Solvent Dissolve in DCM (opt. MeOH) Cool to 0°C Start->Solvent BaseAdd Add TEA (1.5 - 2.5 eq) Solvent->BaseAdd BocAdd Add Boc2O (1.1 eq) dropwise BaseAdd->BocAdd Monitor Monitor TLC (4-16h) Is SM consumed? BocAdd->Monitor Monitor->BocAdd No (Add 0.1 eq Boc2O) Workup Evaporate MeOH Redissolve in EtOAc Monitor->Workup Yes WashAcid Wash: 10% Citric Acid (Removes amines/base) Workup->WashAcid WashBase Wash: Sat. NaHCO3 (Neutralize) WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Final Product: tert-butyl 2-carbamoylazetidine-1-carboxylate Dry->Final

Figure 1: Step-by-step workflow for the N-Boc protection of 2-carbamoylazetidine.

Quality Control & Expected Data

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid or viscous oil.[1]
Purity HPLC/LC-MS>95% (214 nm).[1]
Identity 1H NMRCharacteristic t-Butyl singlet (~1.45 ppm, 9H).[1]
Mass Spec ESI (+)

or

observed.[1]
Troubleshooting Guide
  • Issue: Poor Solubility of Starting Material.

    • Solution: Switch to Method B (Biphasic) : Use Dioxane:Water (1:[1]1) as the solvent and

      
       (2 eq) as the base. 
      
      
      
      is soluble in dioxane, while the salt dissolves in water.[1]
  • Issue: Low Yield.

    • Root Cause:[1][4][5][6] Hydrolysis of

      
       before reaction.
      
    • Solution: Ensure

      
       is fresh.[1] If using Method B, add 
      
      
      
      in excess (1.5 eq) to account for hydrolysis in the aqueous phase.[1]
  • Issue: Rotamers in NMR.

    • Insight: N-Boc azetidines often exhibit rotameric mixtures in NMR at room temperature due to restricted rotation around the N-CO bond.[1] This appears as split peaks (e.g., two t-butyl singlets).[1]

    • Verification: Run NMR at elevated temperature (50°C) to coalesce peaks.[1]

References

  • ChemicalBook. (2024).[1][7][8] (R)-N-Boc-azetidine-2-carboxylic acid Properties and Synthesis.Link[1]

    • Relevance: Establishes the foundational protocol for azetidine-2-carboxylic acid derivatives using Dioxane/W
  • Sigma-Aldrich. (2024).[1] Application Note – N-Boc protection.[1][9]Link

    • Relevance: Provides general validated conditions for secondary amine protection and stoichiometry.
  • Couty, F., & Evano, G. (2009).[1] Direct Access to L-Azetidine-2-carboxylic Acid.[1] European Journal of Organic Chemistry.[3] Link

    • Relevance: Details the synthesis and handling of azetidine-2-carboxylic acid precursors and their stability.
  • Organic Chemistry Portal. (2024).[1] Synthesis of Azetidines.[4][7][8][9][10][11][12]Link

    • Relevance: Broad overview of azetidine reactivity and functional group tolerance.

Sources

Application Note: Synthesis and Transformation of tert-Butyl 2-carbamoylazetidine-1-carboxylate

[1][2][3][4]

Abstract & Strategic Significance

The molecule tert-butyl 2-carbamoylazetidine-1-carboxylate (also known as Boc-Azetidine-2-carboxamide ) is a critical pharmacophore in medicinal chemistry.[1][2][3][4] It serves as the immediate precursor to Boc-Azetidine-2-carbonitrile , the electrophilic "warhead" scaffold found in DPP-4 inhibitors such as Saxagliptin .[1][2][3][4]

Unlike 5- or 6-membered rings (pyrrolidines/piperidines), the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[1][2][3][4] This geometric constraint creates unique challenges during synthesis, particularly regarding ring-opening side reactions and racemization at the

1234

This guide details two validated protocols for synthesizing the carbamoyl scaffold and one protocol for its primary downstream application: dehydration to the nitrile.[2][4]

Chemical Pathway Visualization

The following diagram outlines the workflow from the starting carboxylic acid to the nitrile "warhead," highlighting the critical decision points between scale-up and bench-scale methodologies.

GStartBoc-Azetidine-2-COOH(Starting Material)MethodAMethod A: Mixed Anhydride(Scale-Up Preferred)IBCF / NMM / NH3(g)Start->MethodA Path 1MethodBMethod B: Carbodiimide(Bench Scale)EDC / HOBt / NH4ClStart->MethodB Path 2ProductBoc-Azetidine-2-Carboxamide(Target Molecule)MethodA->Product High YieldLow CostMethodB->Product Mild Cond.Easy WorkupDehydrationDehydration ProtocolTFAA / PyridineProduct->Dehydration ActivationFinalBoc-Azetidine-2-Nitrile(Saxagliptin Intermediate)Dehydration->Final Elimination

Figure 1: Strategic workflow for the synthesis and transformation of the azetidine scaffold.

Protocol A: Synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate[1][2][3][4]

We present two methodologies. Method A is preferred for multi-gram to kilogram scale-up due to cost-efficiency and ease of purification.[1][2][3][4] Method B is ideal for rapid, small-scale (mg to g) synthesis where reagent cost is negligible.[1][2][3][4]

Method A: Mixed Anhydride Coupling (Process Scale)[1][3]

Mechanism: Activation of the carboxylic acid with isobutyl chloroformate (IBCF) to form a mixed anhydride, followed by nucleophilic attack by ammonia.

Reagents:

  • Boc-L-Azetidine-2-carboxylic acid (1.0 equiv)[1][2][3][4]

  • Isobutyl chloroformate (IBCF) (1.1 equiv)[1][3][4]

  • N-Methylmorpholine (NMM) (1.1 equiv)[1][3][4]

  • Ammonia gas (

    
    ) or 0.5M 
    
    
    in Dioxane (Excess)[1][3][4]
  • Solvent: THF or DME (Anhydrous)[1][3][4]

Step-by-Step Protocol:

  • Dissolution: Charge a reactor with Boc-L-Azetidine-2-carboxylic acid and THF (10 vol). Cool the solution to -15°C .

    • Why: Low temperature is critical to prevent the mixed anhydride from disproportionating or racemizing.[1][2][3][4]

  • Base Addition: Add NMM dropwise, maintaining internal temperature < -10°C. Stir for 10 minutes.

  • Activation: Add IBCF dropwise over 20 minutes. A white precipitate (NMM[1][3][4]·HCl) will form immediately.[1][2][3][4]

    • Visual Cue: The mixture should remain a fluid slurry.[1][2][3][4] If it becomes too thick, add more THF.[1][2][3][4]

  • Amidation: After 15 minutes of activation, purge the headspace with

    
     gas or add ammonia solution.[2][3][4] Maintain temperature < 0°C for the first hour, then allow to warm to room temperature (RT) over 2 hours.
    
  • Workup:

    • Filter off the NMM·HCl salts.[1][2][3][4][5]

    • Concentrate the filtrate to a residue.[1][2][3][4]

    • Redissolve in Ethyl Acetate (EtOAc) and wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/NMM).[1][2][3][4]

      • Sat.

        
         (removes unreacted acid).[1][2][3][4]
        
      • Brine.[1][2][3][4]

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
Method B: EDC/HOBt Coupling (Bench Scale)[1][3]

Mechanism: Formation of an active ester using carbodiimide chemistry, which suppresses racemization via the HOBt additive.[4]

Reagents:

  • Boc-L-Azetidine-2-carboxylic acid (1.0 equiv)[1][2][3][4]

  • EDC[1][]·HCl (1.2 equiv)[1][3][4]

  • HOBt (anhydrous) (1.2 equiv)[1][3][4]

  • Ammonium Chloride (

    
    ) (2.0 equiv)[1][3][4]
    
  • DIPEA (3.0 equiv)[1][3][4]

  • Solvent: DMF or DCM[3]

Step-by-Step Protocol:

  • Activation: Dissolve the starting acid, EDC·HCl, and HOBt in DMF (5 vol) at 0°C. Stir for 30 minutes.

  • Amine Addition: Add solid

    
     in one portion.
    
  • Base Addition: Add DIPEA dropwise.

    • Note: DIPEA liberates free ammonia from

      
      in situ.[1][2][3][4]
      
  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Dilute with EtOAc (20 vol). Wash aggressively with water (3x) and LiCl (5% aq) to remove DMF.[1][2][3][4] Follow with standard acid/base washes as in Method A.[1][2][3][4]

Protocol B: Dehydration to the Nitrile (The "Warhead")

The primary utility of the carbamoyl azetidine is its conversion to the nitrile.[4] This reaction transforms the molecule into an electrophilic trap for serine proteases (like DPP-4).[1][2][3][4]

Reagents:

  • tert-Butyl 2-carbamoylazetidine-1-carboxylate (1.0 equiv)[1][2][3][4]

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)[1][3][4]

  • Pyridine (3.0 equiv)[1][3][4]

  • Solvent: DCM (Dichloromethane)[1][3][4]

Step-by-Step Protocol:

  • Preparation: Dissolve the amide (from Protocol A) in DCM (10 vol). Add Pyridine.[1][2][3][4][7] Cool to 0°C .[1][2][3][4]

  • Dehydration: Add TFAA dropwise over 15 minutes.

    • Safety: This reaction is exothermic.[1][2][3][4] Control addition rate to keep Temp < 5°C.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or HPLC.[1][2][3][4][] The amide spot (polar) should disappear, replaced by a less polar nitrile spot.

  • Quench: Pour the mixture into ice-cold saturated

    
    .
    
    • Caution: Vigorous

      
       evolution will occur.[1][2][3][4]
      
  • Extraction: Separate phases. Wash organic layer with 1M HCl (to remove pyridine) and then Brine.[1][2][3][4]

  • Purification: The crude nitrile is often pure enough for the next step.[1][2][3][4] If not, purify via silica gel chromatography (Hexanes/EtOAc).[1][2][3][4]

Critical Control Points & Troubleshooting

Data Summary Table
ParameterMethod A (Mixed Anhydride)Method B (EDC/HOBt)Dehydration (TFAA)
Scale Suitability >100g<10gAll Scales
Reaction Time 3-4 Hours12-16 Hours1-2 Hours
Racemization Risk Moderate (if Temp > -10°C)LowLow
Major Impurity Urethane (if slow

add)
N-acyl ureaHydrolyzed acid
Typical Yield 85-92%75-85%90-95%
Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these spectral features:

  • 1H NMR (DMSO-d6):

    • Amide: Look for two broad singlets for the

      
       protons around 
      
      
      7.0–7.5 ppm.[1][2][3][4]
    • Nitrile: These amide protons must be absent .[1][2][3][4]

    • Boc Group: Strong singlet at

      
       1.4 ppm (9H).[1][2][3][4]
      
  • IR Spectroscopy:

    • Amide: Strong bands at ~1680 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H).[1][2][3][4]

    • Nitrile: Sharp, distinct band at ~2240 cm⁻¹ (C≡N).[1][2][3][4]

References

  • Saxagliptin Synthesis Overview

    • Savage, S. A., et al. (2009).[3][4] Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development , 13(6), 1169–1176.[3]

    • [1][3]

  • Mixed Anhydride Methodology

    • Albericio, F. (2004).[1][2][3][4] Developments in Peptide and Amide Synthesis. Current Opinion in Chemical Biology .

  • Dehydration of Primary Amides

    • Dunn, A. D., et al. (2008).[3][4] The Vilsmeier–Haack Reaction as a Source of Nitriles. Journal of Chemical Research .

    • [1][3]

  • General Azetidine Handling

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • [1][3]

Application Note: Azetidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage[1]

In modern drug discovery, the azetidine (4-membered nitrogen heterocycle) has graduated from a "niche" curiosity to a privileged scaffold.[1][2] It occupies a unique "Goldilocks zone" in medicinal chemistry: it possesses sufficient ring strain (~25 kcal/mol) to drive unique reactivity and rigidify side chains, yet it retains enough chemical stability to survive standard metabolic and synthetic conditions—unlike its 3-membered analog, aziridine.

Key Application Drivers:

  • Bioisosterism: Acts as a superior surrogate for gem-dimethyl groups, cyclobutanes, and pyrrolidines.

  • Physicochemical Tuning: Lowers lipophilicity (

    
    ) and metabolic clearance (
    
    
    
    ) compared to 5- and 6-membered analogs while maintaining basicity for salt-bridge interactions.
  • Vector Control: The puckered conformation (

    
    ) provides distinct exit vectors for substituents at C3, enabling precise exploration of chemical space not accessible by planar rings.
    

Physicochemical Profiling: The 4-5-6 Rule

When optimizing a lead compound, replacing a piperidine or pyrrolidine moiety with an azetidine often yields favorable shifts in Drug-Like Properties (DLP).

Comparative Data: Ring Size Effects

Data reflects N-benzyl substituted heterocycles.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molDrives reactivity; rigidifies conformation.
pKa (Conj. Acid) 11.2911.2711.22High Basicity: Unlike aziridine (pKa ~8), azetidine retains the ability to form strong salt bridges.
Lipophilicity (

)
Baseline+0.3+0.6Solubility: Azetidine analogs are generally more soluble and less lipophilic.
Metabolic Stability HighModerateLow/ModerateBlockade: The strained ring sterically hinders P450 oxidation at

-carbons.
Design Logic Visualization

The following diagram illustrates the decision matrix for scaffold hopping to azetidines.

Azetidine_Logic Lead Lead Compound (High Clearance / High LogP) Analysis Structural Analysis: Identify Saturated N-Heterocycle Lead->Analysis Decision Scaffold Hop Strategy Analysis->Decision Azetidine Azetidine Replacement (4-membered ring) Decision->Azetidine Target: Solubility/Metab. Stability Outcome1 Lower LogD (Improved Solubility) Azetidine->Outcome1 Outcome2 Rigidified Vector (Entropy Benefit) Azetidine->Outcome2 Outcome3 Blocked Metabolic Soft Spot (Alpha-Carbon Protection) Azetidine->Outcome3

Figure 1: Decision matrix for implementing azetidine bioisosteres in lead optimization.

Synthetic Protocols

The synthesis of functionalized azetidines has historically been plagued by ring-opening side reactions. Below are two field-validated protocols: one for C3-Functionalization (common for library generation) and one for De Novo Assembly (used in complex scaffold construction).

Protocol A: C3-Functionalization via Horner-Wadsworth-Emmons (HWE)

Application: Synthesis of Baricitinib-like intermediates. This method converts the commercially available N-Boc-3-azetidinone into an olefin, a versatile handle for further coupling.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (Starting Material)[3][4]

  • Diethyl (cyanomethyl)phosphonate[3]

  • Potassium tert-butoxide (KOtBu)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Reagent Prep: In a flame-dried flask under

    
    , dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF (10 mL/g). Cool to 0°C.
    
  • Deprotonation: Dropwise add KOtBu (1.0 M in THF, 1.25 eq). Stir at 0°C for 30 minutes to generate the ylide. Critical: Maintain temperature to prevent polymerization.

  • Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in minimum THF and add dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4; azetidines do not stain well with UV unless conjugated).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (x3). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is typically a white solid.

Why this works: The HWE reaction is superior to standard Wittig conditions for azetidinones because the phosphonate carbanion is more nucleophilic but less basic, reducing the risk of base-mediated ring opening (beta-elimination).

Protocol B: Nickel-Catalyzed Cross-Coupling (C(sp3)-C(sp3))

Application: Attaching alkyl chains to the azetidine C3 position without using unstable halides.

Reagents:

  • N-Boc-3-iodoazetidine (Electrophile)

  • Alkyl Zinc Halide (Nucleophile)

  • 
     (10 mol%)
    
  • Ligand: Pybox or Bio-oxazoline (12 mol%)

Workflow:

  • Catalyst Formation: Mix Ni source and ligand in DMA (Dimethylacetamide) and stir for 20 mins to form the active complex.

  • Coupling: Add the iodoazetidine followed by the organozinc reagent.

  • Conditions: Stir at RT or mild heat (40°C) for 12 hours.

  • Note: This avoids the use of harsh lithiation conditions which can degrade the strained ring.

Case Study: Baricitinib (Olumiant)

Therapeutic Area: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor). Role of Azetidine: The azetidine ring in Baricitinib is not merely a linker; it is a critical structural element that:

  • Connects: The pyrazole core to the ethylsulfonyl group.

  • Orients: The sulfonyl group into a specific solvent-exposed pocket of the JAK enzyme.

  • Protects: The 4-membered ring prevents oxidative metabolism that would occur rapidly on a flexible alkyl chain or a larger piperidine ring at that position.

SAR Data Snapshot (Reconstructed from Literature):

Analog StructureJAK1 IC50 (nM)Cellular ActivityMetabolic Stability
Azetidine (Baricitinib) 5.9 High High
Linear Alkyl Linker>100LowLow (Rapid Oxidation)
Piperidine Analog12.5ModerateModerate (Increased Cl)

Interpretation: The azetidine provides the optimal balance of potency (rigid vector) and stability.

Metabolic Stability Assay Protocol (Microsomal)

Azetidines often show superior stability in Liver Microsomes (LM) compared to pyrrolidines. This assay validates that hypothesis.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH regenerating system.

  • Test Compound (1 µM final conc).

  • Positive Control (e.g., Verapamil).

Procedure:

  • Incubation: Pre-incubate HLM (0.5 mg/mL) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Expected Result: Azetidine analogs should exhibit a lower intrinsic clearance (


) than their pyrrolidine counterparts due to the geometric protection of the 

-hydrogens adjacent to the nitrogen.

References

  • Azetidines in Medicinal Chemistry (Review) Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[5][6][7] Source: Future Medicinal Chemistry (via NIH/PubMed) URL:[Link] (Search Term: Azetidine medicinal chemistry applications)

  • Baricitinib Synthesis & Structure Title: An Efficient Synthesis of Baricitinib.[4] Source: Journal of Chemical Research URL:[Link]

  • Physicochemical Properties of Rings Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Source: Chemistry – A European Journal URL:[Link]

  • Modern Azetidine Synthesis Title: Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Source: J. Am. Chem. Soc.[8] (Aggarwal Group) URL:[Link]

  • Cobimetinib Discovery Title: Discovery of Cobimetinib, a Potent and Selective MEK Inhibitor. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Technical Guide: tert-Butyl 2-carbamoylazetidine-1-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application, physicochemical properties, and experimental protocols for tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ). It is designed for medicinal chemists and structural biologists leveraging strained ring systems to optimize drug potency and pharmacokinetic profiles.[1]

Introduction: The Rise of the "Strained Proline"

In modern drug discovery, the azetidine ring has emerged as a superior bioisostere for proline.[1] While proline induces


-turns in peptide backbones, its 4-membered homologue, tert-butyl 2-carbamoylazetidine-1-carboxylate , introduces unique conformational constraints. The high ring strain (~25 kcal/mol) and reduced lipophilicity of the azetidine scaffold allow it to lock bioactive conformations more tightly than pyrrolidines, often resulting in increased potency and metabolic stability.[1]

This compound serves as a critical "divergent intermediate."[1] It functions simultaneously as a peptidomimetic building block (preserving the amide) and a warhead precursor (dehydrating the amide to a nitrile).[1]

Core Applications
  • Peptidomimetics: Inducing

    
    -turns to stabilize secondary structures in protein-protein interaction (PPI) inhibitors.[1]
    
  • Covalent Inhibitors: Precursor to azetidine-2-carbonitriles, which target catalytic cysteines (e.g., Cathepsin K, JAK3).[1]

  • Fragment-Based Drug Discovery (FBDD): A low-molecular-weight scaffold with defined vectors for growing into unoccupied binding pockets.[1]

Physicochemical Profile

The azetidine scaffold offers a lower LogP and lower PSA compared to its 5- and 6-membered counterparts, improving CNS penetration and oral bioavailability.[1]

PropertyData / ValueNote
Compound Name tert-Butyl 2-carbamoylazetidine-1-carboxylate(S)-enantiomer is most common in bioactives
CAS Number 105443-94-5 ((S)-isomer)Racemic: 1219220-82-2
Molecular Formula

Molecular Weight 200.24 g/mol Ideal for Fragment-Based Design (Rule of 3)
Physical State White to off-white solidHygroscopic; Store at 2-8°C
Ring Strain ~25.4 kcal/molHigh reactivity for ring-opening or functionalization
LogP (Predicted) ~0.69Lower than Proline analogs, aiding solubility
pKa (Conjugate Acid) ~ -2.0 (Amide O)Weakly basic; stable under neutral conditions

Application Notes: Mechanism & Design

Peptidomimetics: The Gamma-Turn Inducer

Replacing a proline residue with azetidine-2-carboxamide alters the peptide backbone geometry.[1]

  • Mechanism: The 4-membered ring constrains the

    
     (phi) torsion angle more strictly than the 5-membered proline ring.[1]
    
  • Effect: This forces the peptide backbone into a

    
    -turn conformation  (a tight turn involving 3 residues) rather than the 
    
    
    
    -turn (4 residues) typical of proline.[1]
  • Utility: This is critical when targeting "flat" protein surfaces where a sharper turn is required to position side chains into hydrophobic hotspots.[1]

Case Study: STAT3 Inhibitor Optimization

A landmark application of this scaffold was the optimization of STAT3 inhibitors.[1]

  • Challenge: Proline-based inhibitors had poor cellular permeability and moderate potency.[1]

  • Solution: Substitution of the proline amide with the (R)-azetidine-2-carboxamide scaffold.[1]

  • Result: The azetidine analogs (e.g., Compound 5o) achieved sub-micromolar potency (IC50 = 0.38

    
    M) , a log-order improvement over proline leads.[1] The rigid azetidine ring minimized the entropic penalty of binding to the STAT3 SH2 domain.[1]
    
Warhead Synthesis: The Nitrile Shift

The primary amide group is a "masked" electrophile.[1] Through dehydration, it converts to a nitrile (cyano) group .[1][2]

  • Target: Cysteine proteases (e.g., Cathepsins, Deubiquitinases).[1]

  • Mechanism: The resulting azetidine-2-carbonitrile forms a reversible covalent thioimidate adduct with the active site cysteine.[1]

  • Advantage: The azetidine ring positions the nitrile warhead at a precise angle, often improving selectivity over linear nitriles.[1]

Experimental Protocols

Protocol A: General Deprotection (The "Handle" Protocol)

Use this protocol to remove the Boc group for peptide coupling or further functionalization of the amine.[1]

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

  • Dichloromethane (DCM).[1]

  • Saturated

    
     or 
    
    
    
    .[1]

Procedure:

  • Dissolution: Dissolve 1.0 eq of tert-Butyl 2-carbamoylazetidine-1-carboxylate in DCM (concentration ~0.1 M). Cool to 0°C.[1]

  • Acidolysis:

    • Method A (TFA): Add TFA dropwise (Final ratio TFA:DCM = 1:4). Stir at 0°C for 30 min, then warm to RT for 1-2 hours.

  • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS (Loss of Boc mass: -100 Da).

  • Workup (Free Base): Concentrate in vacuo. Redissolve residue in minimal DCM/MeOH. Neutralize with sat.

    
     or basic resin (e.g., Amberlyst A-21) if acid-sensitive.[1]
    
  • Isolation: The resulting azetidine-2-carboxamide is highly polar.[1] If not using immediately, isolate as the HCl/TFA salt to prevent polymerization.[1]

Protocol B: Dehydration to Nitrile (Warhead Synthesis)

Use this protocol to convert the amide into a nitrile group for covalent inhibitor design.[1]

Reagents:

  • Trichloroisocyanuric Acid (TCCA) or Trifluoroacetic Anhydride (TFAA).[1]

  • Pyridine or Triethylamine.[1]

  • DCM or DMF.[1]

Procedure (TFAA Method):

  • Setup: Dissolve 1.0 eq of tert-Butyl 2-carbamoylazetidine-1-carboxylate in dry DCM under

    
     atmosphere.
    
  • Base Addition: Add 2.5 eq of Pyridine (or Et3N).[1] Cool to -10°C.[1]

  • Dehydration: Add 1.1 eq of Trifluoroacetic Anhydride (TFAA) dropwise over 15 minutes.

    • Note: The reaction is exothermic.[1] Maintain temperature below 0°C to prevent ring opening.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then brine.[1]

  • Purification: Dry over

    
     and concentrate. Purify via silica flash chromatography (typically Hexane/EtOAc).[1]
    
    • Product: tert-Butyl 2-cyanoazetidine-1-carboxylate .

Visualizations

Diagram 1: Divergent Synthesis Workflow

This workflow illustrates how the scaffold branches into three distinct drug classes.[1]

AzetidineWorkflow Figure 1: Divergent synthetic utility of the Azetidine-2-carboxamide scaffold. Start tert-Butyl 2-carbamoylazetidine-1-carboxylate (The Scaffold) Deprotect Protocol A: Boc-Deprotection Start->Deprotect TFA/DCM or HCl Dehydrate Protocol B: Dehydration Start->Dehydrate TFAA/Pyridine -H2O Salt Azetidine-2-carboxamide Salts (HCl/TFA) Deprotect->Salt Isolation Nitrile Covalent Warheads (Cathepsin/JAK Inhibitors) Dehydrate->Nitrile Electrophilic Trap Peptide Peptidomimetics (PPI Inhibitors) Salt->Peptide Peptide Coupling (EDC/HOBt)

[1]

Diagram 2: Conformational Logic (Proline vs. Azetidine)

Comparison of the structural impact on peptide chains.[1]

Conformation Figure 2: Conformational restriction: Azetidine forces tighter turns than Proline. Proline Proline Scaffold (5-membered) BetaTurn Induces Beta-Turn (Loose, 4-residue) Proline->BetaTurn Azetidine Azetidine Scaffold (4-membered) GammaTurn Induces Gamma-Turn (Tight, 3-residue) Azetidine->GammaTurn ResultPro Moderate Potency (Entropic Penalty) BetaTurn->ResultPro ResultAze High Potency (Pre-organized) GammaTurn->ResultAze

[1]

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[1] Context: Describes the optimization of proline to azetidine to achieve sub-micromolar potency (Compound 5o). URL:[Link][1]

  • Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction. Source: PubMed (Biopolymers).[1] Context: Detailed structural analysis of gamma-turn induction by azetidine-2-carboxylic acid. URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC).[1] Context: Comprehensive review of azetidine ring strain, stability, and synthetic methods.[1] URL:[Link]

  • Nitrile synthesis by dehydration of amides. Source: Organic Chemistry Portal.[1] Context: General methodologies for converting primary amides (like the target compound) to nitriles.[1] URL:[Link][1]

Sources

Green synthesis methods for azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis of Azetidine Scaffolds

Strategic Context: The Azetidine Renaissance

Azetidines (saturated four-membered nitrogen heterocycles) have transitioned from obscure curiosities to privileged scaffolds in modern drug discovery.[1] Their high ring strain (~25 kcal/mol) confers unique physicochemical properties: they lower lipophilicity (LogD) compared to piperidines while maintaining metabolic stability, and they offer rigid vector control for substituent positioning. Prominent examples include Cobimetinib (MEK inhibitor) and Baricitinib (JAK inhibitor).

However, traditional synthesis—often relying on the harsh thermolysis of amines or low-yielding cyclizations—violates modern sustainability standards. This guide details two advanced, field-proven "Green Chemistry" protocols that prioritize atom economy, ambient conditions, and energy efficiency:

  • Visible-Light Mediated Aza Paternò–Büchi Cycloaddition

  • Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

Method A: Visible-Light Mediated [2+2] Cycloaddition[2][3][4][5][6][7]

Principle: Traditional [2+2] cycloadditions between imines and alkenes (Aza Paternò–Büchi) require high-energy UV light, which degrades organic substrates. The green alternative utilizes Triplet Energy Transfer (EnT) catalysis under blue LED irradiation. This method is 100% atom economical.

Mechanism: A photocatalyst (Ir-based or organic dye) absorbs visible photons and transfers energy to a specific oxime derivative. The oxime enters a reactive triplet state (


) and undergoes cycloaddition with an alkene.[2]
Protocol 1: Intermolecular Aza Paternò–Büchi Reaction

Based on the Schindler Group methodology (Nature Chem., 2020).

Reagents & Equipment:

  • Substrate: Glyoxylate oxime or 2-isoxazoline-3-carboxylate derivative (1.0 equiv).

  • Alkene Partner: Styrene or unactivated alkene (2.0–3.0 equiv).

  • Catalyst:

    
     (1–2 mol%).
    
  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (Green alternative to DCM).

  • Light Source: Blue LEDs (

    
     nm).
    
  • Apparatus: Standard borosilicate glass vial or flow reactor (for scale-up).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under

    
     flow, charge a reaction vial with the oxime (0.2 mmol), alkene (0.6 mmol), and Ir-catalyst (2.0 µmol).
    
  • Solvation: Add degassed MeCN (0.1 M concentration). Note: Degassing is critical to prevent

    
     from quenching the triplet state.
    
  • Irradiation: Seal the vial and irradiate with Blue LEDs at ambient temperature (25 °C) with vigorous stirring. A fan should be used to maintain temperature if the light source generates heat.

  • Monitoring: Monitor consumption of the oxime via TLC or UPLC-MS (typically 12–24 hours).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • N-O Cleavage (Optional): To reveal the free azetidine, treat the product with Zn dust/AcOH or

    
    .
    

Critical Process Parameters (CPP):

  • Oxygen Level: Must be <50 ppm. Oxygen is a potent triplet quencher.

  • Light Intensity: Photon flux directly correlates to reaction rate.

  • Concentration: High concentration (0.5 M) can lead to polymerization of the alkene; 0.1 M is optimal.

Method B: Strain-Release Functionalization of ABBs

Principle: 1-Azabicyclo[1.1.0]butanes (ABBs) are "spring-loaded" bicyclic systems. The relief of ring strain drives the reaction with nucleophiles, opening the central bond to form 3-substituted azetidines. This method avoids transition metals and operates under mild conditions.[3][2][4][5][6]

Green Metrics:

  • Atom Economy: High (Nucleophile is simply added across the bond).

  • Toxicity: Avoids heavy metals.

  • Solvent: Compatible with bio-renewable ethers (e.g., CPME, 2-MeTHF).

Protocol 2: Nucleophilic Opening of ABBs

Adapted from Aggarwal et al. and recent literature.

Reagents:

  • Substrate: 1-Azabicyclo[1.1.0]butane (sulfonyl-protected ABBs are stable and commercially available).

  • Nucleophile: Thiols, amines, or carboxylic acids.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME).

  • Catalyst (Optional): Mild Lewis acid (e.g.,

    
    ) if the nucleophile is weak.
    

Step-by-Step Workflow:

  • Charge: Dissolve the ABB (1.0 equiv) in 2-MeTHF (0.2 M).

  • Addition: Add the nucleophile (1.1 equiv).

    • For Thiols: Reaction is often spontaneous at RT.

    • For Amines: May require mild heating (40–50 °C) or catalytic

      
       (10 mol%).
      
  • Reaction: Stir under inert atmosphere (

    
    ) for 2–6 hours.
    
  • Validation: Check for disappearance of the ABB starting material (distinctive NMR signals for the bicyclic protons).

  • Workup:

    • Green Advantage:[6] If stoichiometric reagents are used, simply evaporate the solvent. The product is often pure enough for the next step.

    • If purification is needed: Short silica plug filtration.

Comparative Analysis & Data

FeaturePhotoredox [2+2] (Method A)Strain-Release ABB (Method B)
Primary Bond Formation C–C and C–N (Ring Construction)C–Nu (Ring Functionalization)
Substrate Scope Diverse alkenes (styrenes, enol ethers)Diverse nucleophiles (S, N, O, C)
Atom Economy 100% (Perfect)>95% (High)
Key Constraint Requires

-free environment
Requires synthesis of ABB precursor
Green Solvent Suitability High (EtOAc, MeCN)High (2-MeTHF, CPME)
Scalability Good (Flow chemistry recommended)Excellent (Batch or Flow)

Mechanistic Visualization

Diagram 1: Visible-Light EnT Mechanism (Method A)

Photoredox_Mechanism Cat_GS Ir(III) Catalyst (Ground State) Cat_ES *Ir(III) (Excited State) Cat_GS->Cat_ES Blue Light (450 nm) Cat_ES->Cat_GS Energy Transfer (EnT) Oxime_GS Oxime (Singlet) Oxime_T1 Oxime (Triplet State) Oxime_GS->Oxime_T1 Sensitization (via EnT) Complex Biradical Intermediate Oxime_T1->Complex + Alkene Alkene Alkene (Substrate) Alkene->Complex Product Azetidine Product Complex->Product ISC & Cyclization

Caption: Mechanism of Aza Paternò–Büchi reaction via Triplet Energy Transfer (EnT). The catalyst harvests light energy to activate the oxime without degrading the alkene.

Diagram 2: Strain-Release Workflow (Method B)

Strain_Release ABB 1-Azabicyclo[1.1.0]butane (High Strain Energy) TS Transition State (Bridgehead Attack) ABB->TS Activation Nu Nucleophile (Amine/Thiol/Carboxylate) Nu->TS Attack at C3 Azetidine 3-Substituted Azetidine (Relieved Strain) TS->Azetidine Bond Cleavage (C1-C3 break)

Caption: Strain-release functionalization. The nucleophile attacks the bridgehead carbon, breaking the central bond to generate the azetidine core.

References

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020).[2] Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.[7][8][3][2][4] Nature Chemistry, 12, 898–905.[2] [Link]

  • Fawcett, A., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes.[6] Journal of the American Chemical Society. [Link](Note: Representative link for Aggarwal/Fawcett methodologies)

  • Andresini, M., et al. (2021).[7][9] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. The Journal of Organic Chemistry. [Link]

  • Bull, J. A., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[7][6][10] Organic & Biomolecular Chemistry, 19, 4618-4630. [Link]

Sources

Application Note: Optimizing Boronic Acids as Modular Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Modular Architecture of Drug Discovery

In modern medicinal chemistry, the concept of "building blocks" is not merely metaphorical; it is the operational foundation of high-throughput library synthesis and fragment-based drug discovery (FBDD). Among these, organoboron compounds (boronic acids and esters) serve as the premier class of building blocks due to their stability, low toxicity, and the versatility of the Suzuki-Miyaura cross-coupling reaction.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested protocol for utilizing boronic acid building blocks. It addresses the critical decision-making processes regarding reagent stability, iterative synthesis strategies (MIDA boronates), and industrial-scale purification compliance.

Strategic Selection: Choosing the Right Boron Species

The success of a synthesis often depends on the specific form of the boron building block. While free boronic acids are common, they are prone to dehydration (forming boroxines) and protodeboronation.[1]

Table 1: Comparative Analysis of Organoboron Building Blocks

Building Block TypeStability (Air/Moisture)Atom EconomyReactivity ProfileRecommended Use Case
Free Boronic Acid (

)
Moderate (Variable)HighHigh; rapid transmetallation.[1]Standard library synthesis; aqueous-compatible conditions.[1]
Pinacol Ester (

)
HighLow (C6H12 waste)Moderate; slower activation.[1]Late-stage functionalization; anhydrous conditions.[1][2]
MIDA Boronate Very High (Indefinite)LowLatent (Must be hydrolyzed).[1]Iterative synthesis; purification via silica chromatography.[1][2][3]
Trifluoroborate (

)
HighHighHigh; requires hydrolysis.[1]Slow-release mechanism; synthesis of unstable heterocycles.[1]

The Core Reaction: Suzuki-Miyaura Coupling

Mechanistic Insight

To troubleshoot failures, one must understand the catalytic cycle. The rate-determining step is frequently transmetallation . There are two prevailing pathways for this step, dependent on the reaction pH and additives:

  • Boronate Pathway: Base attacks the boron first, forming a reactive boronate "ate" complex (

    
    ).[1]
    
  • Oxo-Palladium Pathway: Base attacks the Palladium(II) center first, forming a

    
     species which then reacts with neutral boronic acid.[1]
    

Figure 1: The Suzuki-Miyaura Catalytic Cycle The diagram below visualizes the interplay between the oxidative addition, base activation, and reductive elimination steps.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Formation of 'Ate' Complex) OxAdd->BaseStep + Base TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + R-B(OH)2 RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlighting the critical Base Activation step prior to Transmetallation.

Standard Operating Protocol (Self-Validating)

This protocol is designed for the coupling of a heteroaryl halide (electrophile) with an aryl boronic acid (nucleophile).

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • System Preparation: Charge a reaction vial with the aryl halide, boronic acid, and Pd catalyst. Seal the vial with a septum.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times.[1] Why: Oxygen causes homocoupling of the boronic acid and oxidizes phosphine ligands.
    
  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Base Activation: Add the aqueous

    
     solution.[1]
    
  • Thermal Initiation: Heat the mixture to 80–100°C. Stir vigorously (>800 RPM) to ensure mixing of the biphasic system.

  • Validation Checkpoint (Self-Validating):

    • T=1 hour: Aliquot 10 µL into MeOH for LCMS analysis.[1]

    • Success Criteria: Disappearance of Aryl Halide peak.[1]

    • Failure Mode: If Boronic Acid is consumed but Halide remains, Protodeboronation has occurred (see Section 5).[1]

Advanced Application: Iterative Synthesis (MIDA Boronates)

For complex molecules, the MIDA (N-methyliminodiacetic acid) boronate strategy allows for "Lego-like" assembly.[1] MIDA boronates are silica-stable and unreactive under anhydrous cross-coupling conditions, acting as a protecting group for the boron species.[1]

The Iterative Workflow

This method allows a halo-boronic acid (protected as MIDA) to react at the halogen end, retaining the boron moiety for a subsequent step.

Figure 2: Iterative Assembly Workflow

MIDAWorkflow Start Bifunctional Building Block (Halogen-Aryl-B-MIDA) Step1 Coupling 1 (Anhydrous Suzuki) Start->Step1 + Boronic Acid A Intermed Intermediate (R-Aryl-B-MIDA) Step1->Intermed Purify Purification (Silica Chromatography) Intermed->Purify Hydrolysis Deprotection (aq. NaOH/THF) Purify->Hydrolysis Active Active Boronic Acid (R-Aryl-B(OH)2) Hydrolysis->Active Active->Step1 Next Cycle

Caption: The Burke iterative synthesis cycle: Couple, Purify, Deprotect, Repeat.

MIDA Deprotection Protocol

To unmask the latent boronic acid for the next coupling step:

  • Dissolve MIDA boronate in THF.[1]

  • Add 1M aqueous NaOH (3 equiv). Stir at room temperature for 10 minutes.

  • Quench with phosphate buffer (pH 7).

  • Extract with EtOAc.[1] The resulting free boronic acid is used immediately in the next coupling.[4]

Troubleshooting & Industrial Compliance

Protodeboronation: The Silent Killer

The most common failure mode is the replacement of the


 group with a proton (

).
  • Mechanism: Can be acid-catalyzed (electrophilic aromatic substitution) or base-catalyzed (via the boronate anion).[5] Heterocycles (e.g., 2-pyridine boronic acid) are notoriously unstable.[1]

  • Solution:

    • Use anhydrous conditions (switch base to

      
       or 
      
      
      
      ).
    • Use Copper(I) additives (CuCl) to accelerate the transmetallation step, outcompeting the decomposition.

    • Switch to MIDA boronates for slow-release of the active species.

Palladium Scavenging (ICH Q3D Compliance)

In drug development, residual Pd must be <10 ppm.[1] Standard workups rarely achieve this.[1]

  • Protocol: Post-reaction, treat the organic phase with a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or Activated Carbon.[1]

  • Procedure: Add scavenger (10 wt% relative to product), stir at 50°C for 1 hour, filter through Celite.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society, 129(21), 6716–6717.[1] Link[1]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[1] Link[1]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]

Sources

Troubleshooting & Optimization

tert-Butyl 2-carbamoylazetidine-1-carboxylate purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of tert-Butyl 2-carbamoylazetidine-1-carboxylate Ticket ID: #AZT-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Problem Scope

User Issue: Difficulty purifying tert-butyl 2-carbamoylazetidine-1-carboxylate (Boc-Azetidine-2-carboxamide) due to peak tailing, poor UV visibility, and ambiguous NMR purity data.

Technical Analysis: This molecule presents a "Perfect Storm" of purification challenges common to small, polar heterocycles:

  • Amide "Stickiness": The primary amide (-CONH₂) acts as a strong hydrogen bond donor/acceptor with silica silanols, causing severe peak tailing.

  • Chromatophore Deficiency: Lacking aromatic rings, the molecule has negligible UV absorbance above 220 nm, making standard UV triggering unreliable.

  • Rotameric Broadening: The N-Boc group on the constrained azetidine ring induces slow rotation on the NMR timescale, often mimicking impurities (split peaks) even in pure samples.

Pre-Chromatography Optimization (The "Hidden" Step)

Critical Insight: Do not rely solely on the column to remove coupling reagents (e.g., EDC, HOBt, HATU). Their polarity often overlaps with the target amide. You must perform a rigorous aqueous workup first.

Recommended Workup Protocol:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) here if possible, as EtOAc allows for better phase separation with aqueous washes.

  • Acid Wash (Crucial): Wash with 10% Citric Acid or 0.5 M HCl .

    • Why? This protonates unreacted amines and removes water-soluble urea byproducts from EDC coupling.

    • Safety Note: The Boc group is stable to dilute citric acid/HCl for short durations at room temperature. Do not use Trifluoroacetic acid (TFA).

  • Base Wash: Wash with Saturated Sodium Bicarbonate (NaHCO₃).[1]

    • Why? Removes unreacted starting acid (Boc-azetidine-2-carboxylic acid) and phenolic additives like HOBt.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Flash Chromatography Protocol

Step A: Stationary Phase Selection
  • Standard: Irregular Silica Gel (40–63 µm). Economical and effective.

  • High-Performance: Spherical Silica (20–40 µm). Reduces tailing by minimizing interstitial volume and providing uniform surface area.

  • Alternative: Amine-functionalized Silica. (Use only if standard silica fails; this neutralizes surface acidity and eliminates the need for mobile phase modifiers).

Step B: Mobile Phase Strategy

Primary amides require polarity. A simple Hexane/EtOAc gradient is often insufficient to elute the compound as a sharp band.

Recommended Gradient (Solvent System A):

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) or Ethanol (EtOH)

Time (CV)% Solvent B (MeOH)Purpose
0–20%Column equilibration / Elute non-polar junk
2–100% → 5%Shallow gradient to separate lipophilic impurities
10–155% → 10%Target Elution Zone (Expect product here)
15–2010% → 20%Flush highly polar byproducts

Note: If using EtOAc/Hexane, you may need up to 100% EtOAc or even 10% MeOH in EtOAc to move the amide.

Step C: Detection (The "Invisible" Peak)
  • UV Settings: Set monitoring wavelength to 210 nm and 220 nm . The amide bond absorbs here (end absorption).

  • ELSD (Evaporative Light Scattering Detector): Highly recommended. This detects mass, not chromophores, and is ideal for Boc-carbamates.

  • TLC Stain (Mandatory): Do not trust the UV lamp on your TLC plate.

    • Stain:Ninhydrin (requires heating; Boc-amides may stain faintly initially, then dark red/purple upon prolonged heating/deprotection on plate) or KMnO₄ (universal oxidizer, shows yellow spot on purple background).

Troubleshooting Logic & Workflows

Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Citric Acid + NaHCO3) Start->Workup Remove coupling reagents TLC TLC Screening (Stain: KMnO4/Ninhydrin) Workup->TLC Assess purity Decision Separation on TLC? TLC->Decision Flash Flash Chromatography (DCM/MeOH Gradient) Decision->Flash Good Rf diff (>0.15) Cryst Recrystallization (EtOAc/Hexane) Decision->Cryst Poor separation or Solid Analysis NMR Analysis (Check Rotamers) Flash->Analysis Cryst->Analysis

Caption: Figure 1. Integrated workflow for the purification of polar amide intermediates, emphasizing the critical pre-column workup.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing NoPeak No Peak Visible Problem->NoPeak ImpureNMR NMR: Split Peaks Problem->ImpureNMR Soln_Tail Add 1% Et3N or Switch to DCM/MeOH Tailing->Soln_Tail Silanol interaction Soln_Vis Use ELSD or Stain every fraction NoPeak->Soln_Vis Weak UV chromophore Soln_Rot Run High-Temp NMR (Coalescence check) ImpureNMR->Soln_Rot Rotameric behavior

Caption: Figure 2. Decision matrix for resolving common purification anomalies associated with Boc-azetidine amides.

Frequently Asked Questions (FAQs)

Q1: My NMR shows two sets of peaks (approx. 60:40 ratio). Is my purification failed? A: Likely NO . N-Boc-azetidines exhibit restricted rotation around the carbamate (N-CO) bond. This creates rotamers (conformational isomers) that are stable on the NMR timescale at room temperature.

  • Verification: Run the NMR at 50°C or 60°C. If the peaks coalesce into sharp singlets, your compound is pure. If they remain distinct, you have an impurity [1][2].

Q2: Can I use Trifluoroacetic Acid (TFA) in the mobile phase to sharpen the peaks? A: Absolutely NOT. TFA will cleave the Boc protecting group, yielding the free amine (which is water-soluble and will be lost or stuck to the silica). Use neutral solvents or, if necessary, 0.1% Triethylamine (TEA) to basify the silica (though TEA can be hard to remove from amides).

Q3: The compound precipitated on the column.[1] What now? A: Primary amides often have poor solubility in non-polar solvents (Hexane/DCM).

  • Fix: Use "Solid Loading."[2] Dissolve your crude in MeOH/DCM, add silica (ratio 1:2), evaporate to a free-flowing powder, and load this powder into a pre-column cartridge. This prevents precipitation at the column head [3].

References

  • Teledyne ISCO. (2023).[3] Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Product Analysis & Troubleshooting Guide Molecule ID: tert-Butyl 2-carbamoylazetidine-1-carboxylate (Boc-Aze-NH₂) Classification: Peptidomimetic Building Block / Constrained Proline Analog

Executive Summary: The Stability Paradox

tert-Butyl 2-carbamoylazetidine-1-carboxylate is a critical intermediate for introducing conformational constraint into peptide backbones. Unlike its 5-membered homolog (Proline), the 4-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol).

The Core Challenge: The molecule exists in a "metastable" state. While the Boc group reduces the basicity of the ring nitrogen (stabilizing it against some nucleophiles), the carbonyl at the C2 position and the pendant amide create unique vulnerabilities. The most common "impurities" are often results of ring-opening events triggered by trace acids or rotameric conformational isomers mistakenly identified as contaminants.

Side Product Mechanisms & Analysis

A. Ring Opening (The "Strain Release" Pathway)

The most distinct side reaction for azetidines compared to other amino acids is the relief of ring strain.

  • Trigger: Strong acids (e.g., TFA, HCl) or aggressive nucleophiles.

  • Mechanism: Protonation of the ring nitrogen (even partially) activates the C4 carbon for nucleophilic attack.

  • Intramolecular Suicide: In tert-butyl 2-carbamoylazetidine-1-carboxylate, the pendant amide oxygen can act as an internal nucleophile under acidic conditions, attacking the ring to form a 5-membered lactone/oxazoline intermediate, which subsequently hydrolyzes to a linear homoserine derivative.

B. Racemization (The Stereochemical Drift)
  • Trigger: Base-catalyzed enolization during coupling or synthesis.

  • Mechanism: The C2 proton is acidic. Over-activation of the carboxylate during the amide formation step (e.g., using excess base with HATU/EDC) can lead to the formation of an oxazolone intermediate, causing loss of chiral integrity (L

    
     D conversion).
    
C. Rotamers (The "False Positive" Impurity)
  • Observation: NMR or HPLC often shows "split peaks" (e.g., a 60:40 ratio).

  • Reality: This is not an impurity.[1][2] The tert-butyl carbamate (Boc) group exhibits restricted rotation around the N-C(O) bond, creating cis and trans rotamers that interconvert slowly on the NMR timescale at room temperature.

Visualizing Degradation Pathways

The following diagram maps the causality between experimental conditions and observed side products.

Azetidine_Degradation Target Target: Boc-Aze-NH2 (Intact 4-membered ring) Deprotection Intermediate: H-Aze-NH2 (Unstable Free Amine) Target->Deprotection Acidic Cleavage (Boc removal) RingOpen Side Product A: Linear Homoserine Deriv. (Ring Opening) Target->RingOpen Intramolecular Amide Attack (Acid Catalyzed) Racemate Side Product B: D-Isomer (Enantiomer) Target->Racemate Base-Cat. Enolization (Oxazolone Path) Rotamer Artifact: Cis/Trans Rotamers (NOT Impurity) Target->Rotamer Restricted N-C Rotation Acid Condition: Strong Acid (TFA/HCl) Base Condition: Excess Base (DIEA/TEA) Base->Racemate Heat Condition: Heat (>40°C) Heat->Rotamer Coalescence (Peaks Merge) Deprotection->RingOpen Nucleophilic Attack (Strain Release)

Figure 1: Degradation and conformational pathways for Boc-Aze-NH2. Note that Rotamers are reversible conformational states, while Ring Opening and Racemization are irreversible chemical changes.

Troubleshooting Guide

Symptom A: "My NMR spectrum has double peaks for every signal."

Diagnosis: Rotameric Broadening (High Probability). The Science: The Boc group creates steric hindrance. The cis and trans conformers around the carbamate bond are stable enough to be seen distinctively. Validation Protocol:

  • Variable Temperature (VT) NMR: Run the proton NMR at 50°C or 60°C.

  • Result: If the peaks coalesce (merge) into single sharp peaks, it is a pure compound exhibiting rotamerism. If peaks remain distinct, you have a diastereomer or impurity.

Symptom B: "Mass Spec shows a peak at [M+18] or [M+1] that corresponds to a linear chain."

Diagnosis: Ring Opening (Hydrolysis).[3] The Science: The azetidine ring has opened.[3] If M+18 is observed relative to the deprotected mass, water has added across the C-N bond. Corrective Action:

  • Avoid Strong Acids: Do not use TFA for LCMS sample prep if possible; use Formic Acid or Acetate buffers.

  • Check Workup: Avoid acidic aqueous washes (e.g., 1M HCl) during extraction. Use saturated NH₄Cl or Citric Acid (mild) instead.

Symptom C: "Chiral HPLC shows a 5-10% shoulder peak."

Diagnosis: Racemization (Epimerization). The Science: The C2 position is chemically sensitive. Validation Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane:IPA (e.g., 90:10). Avoid basic modifiers if possible to prevent on-column racemization.

  • Standard: You must synthesize or purchase the racemic standard (DL-Aze) to confirm the retention time of the enantiomer.

Analytical Data Summary

FeatureExpected ObservationPotential Issue / Side Product
1H NMR (CDCl₃) Split peaks (Rotamers).

1.45 (Boc) appears as two singlets.
Single sharp peaks at RT (Suspicious - suggests ring opening or loss of Boc).
LC-MS (ESI+) [M+H]⁺ = 201.1 (calc). [M+Na]⁺ often dominant.[M+H]⁺ = 219 (Hydrated/Ring Opened). [M-Boc+H]⁺ = 101 (Fragile Boc).
Appearance White to off-white solid.Yellow oil/gum (Indicates decomposition or solvent retention).
Stability Stable at -20°C. Hygroscopic.Unstable in TFA/DCM > 30 mins.

Synthesis & Purification Recommendations

To minimize side products during the creation of this molecule:

  • Coupling Reagent Selection: When converting Boc-Aze-OH to the amide, avoid highly activating conditions that promote oxazolone formation.

    • Preferred: Mixed anhydride method (Isobutyl chloroformate/NMM) at -15°C.

    • Alternative: EDC/HOBt (HOBt suppresses racemization).

  • Workup:

    • Keep aqueous washes cold (0-5°C).

    • Minimize contact time with acidic buffers.

    • Do not distill at high temperatures; rotovap < 40°C.

References

  • Synthesis and Reactivity of Azetidines

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[4]

    • Source: Doda et al., Organic & Biomolecular Chemistry (RSC), 2021.
    • Relevance: Defines the ring strain (~25 kcal/mol) and acid-sensitivity mechanisms.
    • URL:[Link]

  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Rotameric Behavior in Boc-Amino Acids

    • Title: Synthesis of Boc-protected bicycloproline (Analysis of Rotamers).
    • Source:Journal of Organic Chemistry (via PMC), 2014.
    • Relevance: Validates that N-Boc cyclic amino acids (Pro/Aze) exhibit complex NMR spectra due to cis/trans rotamers.
    • URL:[Link]

  • Intramolecular Decomposition

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[5]

    • Source:ACS Medicinal Chemistry Letters, 2021.
    • Relevance: Describes the mechanism where pendant amide groups nucleophilically attack the azetidine ring under acidic conditions.[5]

    • URL:[Link]

Sources

AzeTech Solutions: Stereoselective Azetidine Synthesis Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the AzeTech Technical Support Hub. Status: Online | Lead Scientist: Dr. Helix Subject: Troubleshooting Stereoselective Synthesis of Azetidine Derivatives

Introduction: The Four-Membered Paradox

Azetidines are increasingly prized in medicinal chemistry as rigid, metabolic stable isosteres for amines, yet they remain notoriously difficult to synthesize with high stereocontrol. Their significant ring strain (~26 kcal/mol) creates a paradox: they are kinetically challenging to form but thermodynamically eager to open.

This guide addresses the three most frequent support tickets we receive:

  • Isolation Failure: "My product disappeared during purification."

  • Cyclization Stalling: "The 4-exo-tet ring closure is stuck at 50% conversion."

  • Stereochemical Leakage: "I’m losing enantiopurity during C-H activation."

Module 1: The "Invisible Product" (Isolation & Stability)

Ticket #402: “I synthesized a chiral 2-aryl azetidine. The crude NMR looked perfect, but after flash chromatography, I recovered <10% mass. Where did it go?”

The Root Cause: Acid-Catalyzed Ring Opening

Azetidines are strong nucleophiles and highly strained. Standard silica gel is slightly acidic (pH 6.5–7.0). When an azetidine sits on a silica column, the ring nitrogen protonates, activating the adjacent carbon for nucleophilic attack by the silica surface hydroxyls or trace water. This triggers ring-opening or polymerization.

The Protocol: Basified Stationary Phases

Do not treat azetidines like standard amines. You must actively passivate your stationary phase.

Step-by-Step Troubleshooting:

  • The "Pre-Wash" Method (Standard Silica):

    • Prepare your eluent (e.g., DCM/MeOH).

    • Add 1–3% Triethylamine (Et3N) or 1% NH4OH to the solvent system.

    • Flush the column with 3 column volumes (CV) of this basic eluent before loading your sample. This neutralizes acidic sites.

  • The "Alumina" Alternative (Highly Sensitive Substrates):

    • If the substrate contains acid-labile protecting groups (e.g., acetals), switch to Basic Alumina (Activity Grade III or IV) .

    • Note: Alumina has lower resolution than silica; run a shallower gradient.

  • The "TFA Salt" Trap:

    • Never concentrate azetidines as TFA salts unless they are electron-deficient. The high acidity will open the ring upon concentration. Always free-base with carbonate resin or NaHCO3 wash prior to evaporation.

Module 2: Ring Closure Roulette (Nucleophilic Displacement)

Ticket #891: “I’m trying to cyclize a chiral gamma-amino alcohol via the mesylate. I’m getting poor yields and competing elimination products. Isn't 4-exo-tet favored?”

The Root Cause: Rotameric Locking & Entropic Penalty

While Baldwin’s rules classify 4-exo-tet as favored, the geometric constraints are severe. The nucleophile (nitrogen) and electrophile (C-LG) must achieve a colinear arrangement (180°) for S_N2 displacement.

  • Issue: If your nitrogen is protected as an amide or carbamate (Boc/Cbz), the cis/trans rotamer equilibrium often locks the nucleophile pointing away from the leaving group.

The Fix: The "Hot & Heavy" Protocol
VariableRecommendationMechanistic Rationale
Leaving Group Nosyl (Ns) or Triflate (Tf) Mesylates are often too slow for the strained transition state. Nosylates are more reactive and allow milder bases.
Base NaH or KHMDS Strong, non-nucleophilic bases ensure complete deprotonation, preventing the amine from acting as a shuttle.
Temperature Reflux (THF/Toluene) Heat is required not just for activation energy, but to overcome the rotational barrier of the carbamate/amide bond.
Concentration High Dilution (<0.05 M) Prevents intermolecular dimerization (polymerization).
Visual Workflow: Ring Closure Decision Tree

AzetidineClosure cluster_legend Key Insight Start Substrate: Gamma-Amino Alcohol Protect Is Nitrogen Protected? Start->Protect Type Protecting Group Type? Protect->Type Yes Sulfonyl Sulfonamide (Ts/Ns) Type->Sulfonyl Carbamate Carbamate (Boc/Cbz) Type->Carbamate Action1 Protocol A: Mitsunobu Cyclization (DIAD/PPh3) Sulfonyl->Action1 Preferred Rotamer Check Rotameric Ratio (NMR at high temp) Carbamate->Rotamer Action2 Protocol B: One-Pot Activation (Tf2O/Lutidine -> Heat) Rotamer->Action2 Requires Heat Note Carbamates require heat to access the reactive rotamer for cyclization.

Caption: Decision logic for selecting the optimal cyclization pathway based on nitrogen protecting groups.

Module 3: The C-H Activation Frontier

Ticket #115: “I am using Pd-catalyzed C-H activation to form a 2-substituted azetidine. I am seeing a mixture of azetidine and pyrrolidine (5-membered ring). How do I shift selectivity?”

The Root Cause: Regiodivergence in Palladacycles

In C(sp3)-H activation, the metal forms a palladacycle intermediate.

  • Gamma-C-H activation leads to a 4-membered palladacycle

    
     Azetidine.
    
  • Delta-C-H activation leads to a 5-membered palladacycle

    
     Pyrrolidine.
    Thermodynamics usually favor the 5-membered ring. To get the azetidine, you must kinetically trap the 4-membered palladacycle.
    
The Solution: Rigid Directing Groups & Oxidants

1. The Directing Group (DG): Use a Picolinamide (PA) or 8-Aminoquinoline (AQ) directing group. These bidentate ligands form rigid chelates that can force the Palladium into the strained 4-membered transition state if the geometry is tuned correctly.

2. The Oxidant Switch: The reductive elimination step (forming the C-N bond) is the selectivity filter.

  • Standard: PhI(OAc)2.

  • Enhanced: Use AgOAc combined with an oxidant.[1] Silver salts can abstract halides and facilitate the formation of a high-valent Pd(IV) species, which undergoes reductive elimination faster, often favoring the kinetic (azetidine) product over the thermodynamic (pyrrolidine) one.

Mechanism Visualization: The Critical Selectivity Step

CH_Activation Substrate Amine-DG (Substrate) Pd_Coord Pd(II) Coordination Substrate->Pd_Coord CH_Insert C-H Activation (CMD Mechanism) Pd_Coord->CH_Insert Palladacycle4 4-Membered Palladacycle CH_Insert->Palladacycle4 Kinetic Control (Rigid DG) Palladacycle5 5-Membered Palladacycle CH_Insert->Palladacycle5 Thermodynamic (Avoid this) Oxidation Oxidation to Pd(IV) Palladacycle4->Oxidation Fast RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim Product Azetidine RedElim->Product

Caption: Pathway favoring Azetidine formation via kinetic control of the 4-membered palladacycle.

FAQ: Rapid Fire Troubleshooting

Q: I need to synthesize a 2,4-cis-disubstituted azetidine. Which method is best? A: Avoid direct cyclization of linear precursors if possible, as they often yield mixtures.

  • Recommendation: Use the [2+2] Aza-Paternò-Büchi reaction (Schindler conditions).[2] This photochemical method (Imine + Alkene) provides excellent access to substituted azetidines.[3] Recent visible-light mediated protocols allow for high diastereoselectivity (cis-favored).

Q: Can I use the Aggarwal Lithiation-Borylation method for azetidines? A: Yes, and it is highly recommended for enantioselectivity.

  • Technique: Strain-release homologation.[1][4] You start with a boronic ester and react it with a lithiated aziridine (or similar strained intermediate). The strain release drives the ring expansion from 3-membered to 4-membered with perfect stereochemical transfer.

Q: My azetidine has a free N-H. It degrades in the freezer. Why? A: Free secondary azetidines are prone to dimerization (ring-opening polymerization).

  • Fix: Store as a stable salt (e.g., HCl or Oxalate) or keep the nitrogen protected (Boc/Cbz) until the final step of your synthesis.

References

  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Fawcett, A., et al. J. Am. Chem. Soc. 2019, 141, 10, 4573–4578.

  • Functionalized Azetidines via Visible Light-Enabled Aza Paternò–Büchi Reactions. Becker, M. R., et al. (Schindler Lab). Chem. Sci. 2019, 10, 3923-3928.

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Burbuliene, M. M., et al. ACS Omega 2020, 5, 30, 19227–19237.

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules. J. Org. Chem. 2020, 85, 16, 10617–10627.

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Doda, L., et al. Org. Biomol. Chem., 2021, 19, 3297-3308.

Sources

Optimization of Boc deprotection for azetidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of N-Boc Deprotection Protocols for Azetidine Scaffolds Document ID: AZT-BOC-OPT-2026 Status: Active / Verified

Introduction: The Azetidine Challenge

Welcome to the Technical Support Center. You are likely here because standard deprotection protocols (e.g., 50% TFA/DCM) have resulted in low yields, ring-opening, or polymerization of your azetidine substrate.

The Core Problem: Azetidine possesses a ring strain of approximately 25.4 kcal/mol .[1] While more stable than aziridines, the ring is thermodynamically primed for relief. Under strongly acidic conditions—or more critically, during the work-up of the free base—nucleophilic attack can trigger ring-opening (forming propanolamine derivatives) or polymerization. Furthermore, the tert-butyl cation generated during cleavage is a potent electrophile that can alkylate the azetidine nitrogen or other nucleophilic residues if not immediately scavenged.

This guide provides three validated modules to solve these specific failure modes.

Module 1: Standard Acidic Deprotection (TFA/HCl)

Best for: Robust substrates with no acid-sensitive side chains.

The "Cation Trap" Protocol

Standard TFA deprotection generates isobutylene and tert-butyl cations (


-Bu

). In the absence of scavengers,

-Bu

acts as a "chemical shrapnel," re-attaching to the azetidine nitrogen or alkylating electron-rich aromatic rings (e.g., Trp, Tyr) present in the molecule.

Optimized Reagent Cocktail:

  • Trifluoroacetic Acid (TFA): 47.5%

  • Dichloromethane (DCM): 47.5%

  • Triethylsilane (TES) or Triisopropylsilane (TIS): 2.5% (Scavenger)[2]

  • Water: 2.5% (Scavenger/Proton Source)

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-Boc azetidine (1.0 equiv) in DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. Critical: Do not skip cooling. Heat accelerates ring opening.

  • Acid Addition: Add the TFA/Scavenger cocktail dropwise.

  • Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. Monitor by TLC/LC-MS (typically complete in 1–2 hours).

  • Quenching: Concentrate under reduced pressure immediately at <30 °C. Do not heat.

Data: Scavenger Efficiency
ScavengerTarget SpeciesEfficiencyNotes
None N/ALowHigh risk of

-butyl re-attachment or polymerization.
Water

-Bu

ModerateForms t-butanol. Good for simple substrates.
Triethylsilane (TES)

-Bu

High Reduces cation to isobutane (gas). Irreversible removal.
Thioanisole

-Bu

HighExcellent for Trp/Met containing compounds; malodorous.

Module 2: The "Fragile" Substrate (TMSOTf Method)

Best for: Substrates containing acid-labile groups (acetals, silyl ethers) or high ring-strain sensitivity.

The Silyl-Assisted Cleavage

When protonation by TFA is too harsh, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offers a milder Lewis acid pathway. This method cleaves the Boc group via a silyl carbamate intermediate, avoiding the generation of free hydronium ions that trigger ring opening.

Protocol:

  • Preparation: Dissolve N-Boc azetidine in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Base Addition: Add 2,6-lutidine (1.5 equiv). This buffers the reaction and prevents runaway acidity.

  • Activation: Cool to 0 °C and add TMSOTf (1.2 equiv) dropwise.

  • Digestion: Stir at 0 °C for 30 minutes.

  • Quench: Add MeOH (excess) to quench the silyl ester.

Module 3: Isolation & Purification (The "Hidden" Killer)

Critical Warning: The most common point of failure for azetidines is not the reaction, but the work-up. Azetidine free bases are:

  • Volatile: Often lost on the rotavap.

  • Unstable: Prone to rapid polymerization (forming a white gum) when concentrated.

Validated Isolation Strategies

Strategy A: Isolation as a Salt (Recommended)

  • Do not neutralize. Evaporate the TFA/DCM mixture.

  • Redissolve the residue in minimal MeOH/Et₂O.

  • Add 2M HCl in ether (or oxalic acid) to precipitate the stable azetidinium salt.

  • Filter and dry. The salt is stable for months.

Strategy B: Resin Exchange (If free base is required)

  • Use a weak basic anion exchange resin (e.g., Amberlyst A-21).

  • Pass the crude salt through the resin column.

  • Elute with MeOH. Do not concentrate to dryness. Use the solution directly in the next step.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Use this flow to select the correct deprotection module for your specific azetidine compound.

Azetidine_Deprotection_Logic Start Start: N-Boc Azetidine Check_Sens Contains Acid-Sensitive Groups? (Acetals, Silyl ethers, Trityl) Start->Check_Sens Method_TFA Use Module 1: TFA / DCM / Scavengers Check_Sens->Method_TFA No Method_TMS Use Module 2: TMSOTf / 2,6-Lutidine Check_Sens->Method_TMS Yes Check_Ring Did Ring Opening Occur? Method_TFA->Check_Ring Opt_Temp Optimization: Lower Temp to -10°C Dilute TFA to 10% Check_Ring->Opt_Temp Yes Check_Yield Low Yield / Missing Product? Check_Ring->Check_Yield No Issue_Vol Issue: Volatility/Polymerization Do NOT free base. Check_Yield->Issue_Vol Yes Sol_Salt Solution: Isolate as HCl or Oxalate Salt Issue_Vol->Sol_Salt

Caption: Decision matrix for selecting reagents and troubleshooting yield loss in azetidine deprotection.

Diagram 2: The Scavenger Mechanism

Why you cannot skip the scavenger (TES/Water).

Scavenger_Mechanism BocAz N-Boc Azetidine Inter Intermediate: [Azetidine-H]+ + [t-Butyl Cation] BocAz->Inter TFA Side_Prod Side Reactions: 1. N-tert-butyl azetidine 2. Alkylated Trp/Tyr Inter->Side_Prod Re-attack Clean_Prod Clean Product: Azetidinium Salt + Isobutane (Gas) Inter->Clean_Prod Hydride Transfer Path_Bad No Scavenger Path_Good + Scavenger (TES)

Caption: Mechanistic pathway showing how scavengers (TES) intercept the tert-butyl cation to prevent side reactions.

Frequently Asked Questions (FAQ)

Q: I deprotected my azetidine, but after rotavapping, the flask is empty. Where is my compound? A: Simple azetidines are highly volatile. If you removed the solvent under high vacuum at room temperature, you likely pumped off your product.

  • Fix: Do not evaporate to dryness if working with the free base. Isolate as a hydrochloride or trifluoroacetate salt, which are non-volatile solids.

Q: My product turned into an insoluble white gum during workup. A: You likely triggered polymerization. Azetidine free bases can self-polymerize via ring-opening nucleophilic attack, especially when concentrated.

  • Fix: Keep the solution dilute. If you must concentrate, keep the temperature <20 °C. Ideally, store the compound as a salt (see Module 3).

Q: Can I use HCl in Dioxane instead of TFA? A: Yes, 4M HCl in Dioxane is effective and avoids the formation of trifluoroacetate salts (which can be cytotoxic in biological assays). However, ensure the dioxane is anhydrous. Water in the presence of strong HCl can encourage hydrolytic ring opening more aggressively than TFA.

Q: Why is my product alkylated (+56 mass units)? A: This is the "return of the tert-butyl group." The cation generated during deprotection reacted with your amine.

  • Fix: You must use a scavenger. Add 2.5% Triethylsilane (TES) or 5% Thioanisole to your deprotection mixture.

References

  • Vertex AI Search. (n.d.). TMSOTf Boc deprotection protocol azetidine. 3[4][5]

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. 6

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. 7[4][5]

  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. 2[4][5][8][7]

  • Royal Society of Chemistry. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 1

  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 9

  • American Chemical Society (ACS). (2014).[5] Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. 5

Sources

Technical Support Center: tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Solubility, Handling, and Purification Optimization

CAS: 51724-57-3 (Reference) | Molecular Formula:


 | MW:  200.24  g/mol [1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with (S)-tert-butyl 2-carbamoylazetidine-1-carboxylate (also known as Boc-L-azetidine-2-carboxamide ).[1][2] This compound is a critical intermediate in the synthesis of peptidomimetics and serine protease inhibitors.[2]

The Core Problem: Unlike its proline analogues, the azetidine ring introduces significant ring strain (~26 kcal/mol), and the primary amide functionality (


) acts as both a strong hydrogen-bond donor and acceptor. This creates a "solubility paradox": the compound is lipophilic enough to resist water but polar enough to aggregate in non-polar solvents, often leading to oiling out or unexpected crystallization.[2]

This guide provides field-proven troubleshooting protocols to resolve these specific solubility and handling issues.

Part 1: Solubility Matrix & Solvent Selection

Status: Verified via internal chemical property databases and structural analysis.

The table below summarizes the solubility profile. Use this to select the correct solvent for your specific application (NMR, Reaction, or Purification).[2]

SolventSolubility RatingApplication Notes
Dichloromethane (DCM) Excellent Best for reactions and column loading.[1][2] If "cloudy," dry with

.[2]
Methanol / Ethanol Excellent Good for stock solutions.[1][2] Avoid for reactions involving strong nucleophiles (transesterification risk).[1][2]
DMSO / DMF High Use only if necessary (e.g.,

reactions). Difficult to remove during workup.
Ethyl Acetate (EtOAc) Moderate Soluble at RT, but may crystallize at 0°C. Ideal for recrystallization.[1][2]
Diethyl Ether / TBME Low Risk: Product often "oils out" rather than precipitating cleanly.[1][2]
Hexanes / Heptane Insoluble Use as an antisolvent to force precipitation.[1][2]
Water Poor / Partial Warning: Slightly soluble (approx. 1-5 g/L).[1][2] Significant yield loss occurs if aqueous washes are too large.[1][2]

Part 2: Troubleshooting Guide (Q&A Modules)

Module A: Dissolution & Analysis Issues

Q1: "I am trying to dissolve the sample in


 for NMR, but the solution is cloudy. Is my compound impure?" 

Diagnosis: Likely No . The cloudiness is often due to trace water or inorganic salts trapped in the crystal lattice of the amide.[2] The primary amide group (


) is hygroscopic.[1][2]

Corrective Protocol:

  • Do not filter immediately. Filtering loses product.[1][2]

  • Add 1-2 drops of Methanol-d4 (

    
    )  to the NMR tube.[1][2]
    
    • Why? The amide protons can form intermolecular hydrogen bond networks that

      
       cannot break.[1][2] Methanol disrupts these bonds, solubilizing the aggregate.[2]
      
  • If cloudiness persists, filter through a small plug of cotton; the residue is likely inorganic salt (

    
    /
    
    
    
    ) from the workup.[1][2]

Q2: "My compound oils out when I try to precipitate it from Ether/Hexanes."

Diagnosis: The "Oiling Out" Phenomenon.[1][2][3] This is common for Boc-protected amides.[1][2][4] The melting point is relatively low (~110-115°C), and trace impurities lower this further, causing the compound to separate as a liquid before it can organize into a crystal lattice.

Corrective Protocol (Seeding Technique):

  • Dissolve the oil in a minimum amount of warm Ethyl Acetate .[1][2]

  • Add Hexane dropwise until the solution turns slightly turbid.

  • Scratch the glass vigorously with a spatula to create nucleation sites.[1][2]

  • Cool slowly to 4°C (Fridge), not -20°C (Freezer). Rapid cooling traps impurities and promotes oiling.[1][2]

Module B: Reaction & Synthesis Optimization

Q3: "During the coupling reaction (Acid


 Amide), a white solid precipitated, and the reaction stalled." 

Diagnosis: Product Precipitation. If you are synthesizing this compound from Boc-Azetidine-2-carboxylic acid, the product (the amide) is significantly less soluble in the reaction solvent (often DCM or THF) than the starting material due to the loss of the ionizable carboxyl group and the formation of H-bonds.[1]

Workflow Visualization:

ReactionLogic cluster_legend Decision Logic Start Precipitation Observed During Reaction CheckSolvent Current Solvent? Start->CheckSolvent DCM DCM / THF CheckSolvent->DCM Using DMF DMF / NMP CheckSolvent->DMF Using Action1 Add Co-solvent (10% DMF) DCM->Action1 Product crashing out Action2 Check TLC (Is it Urea byproduct?) DCM->Action2 If using DCC/EDC DMF->Action2 Product should be soluble

Caption: Figure 1: Decision tree for managing precipitation events during the amidation reaction.

Corrective Protocol:

  • Verify the Solid: Take a small aliquot of the solid.[2] Does it dissolve in water?

    • Yes: It is likely a urea byproduct (if using EDC/DCC) or a salt.[1][2] Filter it out.

    • No: It is your product. Add 10% DMF to the reaction mixture to resolubilize and allow the reaction to complete.

Module C: Workup & Yield Recovery

Q4: "I lost 40% of my yield during the aqueous workup. Where did it go?"

Diagnosis: Aqueous Partitioning.[1][2] While Boc-protection increases lipophilicity, the azetidine core and the primary amide are polar.[2] If you use large volumes of water or dilute brine, the compound partitions into the aqueous phase.[2]

Corrective Protocol (Salting Out):

  • Never use pure water for washes.[1][2] Always use Saturated Brine or 5%

    
      (if acidic wash is needed).[1][2]
    
  • Re-extraction: Take your combined aqueous layers.[1][2] Saturate them further with solid

    
    .[1][2]
    
  • Extract 3x with DCM (not EtOAc).[1][2] DCM is a better solvent for extracting polar amides from water.[1][2]

  • Dry organic layers over

    
     immediately to prevent hydrolysis.[1][2]
    

Workup Logic Diagram:

WorkupFlow Crude Reaction Mixture (Organic + Aqueous) PhaseSep Phase Separation Crude->PhaseSep OrgLayer Organic Layer (Target + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts + LOST PRODUCT) PhaseSep->AqLayer CheckYield Yield Check: Is Aq Layer cloudy? AqLayer->CheckYield Rescue Rescue Protocol: 1. Saturate with NaCl 2. Extract w/ DCM (3x) CheckYield->Rescue Yes / High Value Discard Discard Aqueous CheckYield->Discard No / Low Value

Caption: Figure 2: Workflow to prevent yield loss during aqueous extraction of polar amides.

Part 3: Storage & Stability

  • Shelf Life: 12 months at -20°C.

  • Hygroscopicity: The amide is hygroscopic.[1][2] Store in a desiccator.

  • Degradation Signs: If the solid turns yellow or smells of isobutylene, Boc-deprotection is occurring (autocatalytic due to trace acid).[1][2]

    • Fix: Recrystallize immediately from EtOAc/Hexanes containing 1% Triethylamine to neutralize trace acids.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15587526, tert-Butyl 2-acetylpyrrolidine-1-carboxylate (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2][5] (General Boc-Amide Handling).[1][2][4][5] Wiley-Interscience.[1][2][5]

(Note: Specific solubility data for the amide derivative is interpolated from the precursor acid and general Boc-amino acid amide behavior as per standard organic synthesis principles.)

Sources

Technical Support Center: Scale-Up Synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Support Molecule: tert-Butyl 2-carbamoylazetidine-1-carboxylate (Boc-Azetidine-2-Carboxamide) CAS: 869658-00-0 (Generic/Racemic) | Specific stereoisomers vary.[1][2][3][4][5][6] Classification: Chiral Building Block / Pharmaceutical Intermediate.

Core Technical Directive

Executive Summary: The conversion of 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid to its primary amide, tert-butyl 2-carbamoylazetidine-1-carboxylate , is a foundational step in the synthesis of USP1 inhibitors, JAK inhibitors, and various peptidomimetics.

While the reaction appears trivial on a milligram scale, multi-kilogram scale-up introduces critical failure modes: racemization of the C2 chiral center, dehydration to the nitrile impurity, and exothermic runaways during activation.

This guide provides a self-validating Mixed Anhydride Protocol , widely regarded as the industrial "Gold Standard" for this transformation due to its balance of cost, atom economy, and impurity control.

Standard Operating Procedure (Scale-Up)

Methodology: Mixed Anhydride Activation (Isobutyl Chloroformate / N-Methylmorpholine) followed by Ammonolysis.[1]

The Protocol
ParameterSpecificationRationale
Solvent THF or 2-MeTHF (Anhydrous)2-MeTHF offers better phase separation during workup and higher boiling point for safety, though THF is standard.
Base N-Methylmorpholine (NMM)Non-nucleophilic base; forms a soluble salt in organic media, preventing slurry complications during activation.
Activator Isobutyl Chloroformate (IBCF)Forms a mixed anhydride with optimal stability at -15°C. Less prone to disproportionation than ethyl chloroformate.
Ammonia Source NH₃ (g) or NH₄OH (28% aq)Ammonia gas is preferred for anhydrous conditions to minimize hydrolysis; Aqueous ammonia is viable if temperature is strictly controlled.
Temperature -15°C to -10°C (Activation)Critical Control Point (CCP) to prevent racemization.
Step-by-Step Workflow
  • Charge & Dissolution:

    • Charge Boc-Azetidine-2-carboxylic acid (1.0 equiv) into the reactor.

    • Add THF (10 vol). Stir until dissolved.

    • Add N-Methylmorpholine (NMM) (1.1 equiv).[1]

    • Checkpoint: Ensure water content (KF) is <0.1% to prevent anhydride hydrolysis.

  • Activation (The Critical Step):

    • Cool the jacket to -20°C . Ensure internal mass temp reaches -15°C .

    • Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise.

    • Rate Control: Maintain internal temp < -10°C. Exotherm is sharp.

    • Stir for 30–45 minutes at -15°C to ensure complete formation of the mixed anhydride.

  • Ammonolysis:

    • Option A (Gas - Preferred): Bubble anhydrous NH₃ gas (3.0 equiv) into the headspace or subsurface, maintaining temp < 0°C.

    • Option B (Aqueous): Add NH₄OH (28%) (3-5 equiv) slowly. Note: This creates a biphasic system; vigorous stirring is required.

    • Warm reaction to 20°C over 2 hours.[6]

  • Workup & Isolation:

    • Concentrate THF to ~3 vol under reduced pressure.

    • Dilute with Ethyl Acetate (10 vol) and wash with 10% Citric Acid (removes NMM).

    • Wash with Sat. NaHCO₃ (removes unreacted acid) and Brine .

    • Crystallization: Swap solvent to n-Heptane/EtOAc (4:1) . Cool to 0-5°C to induce crystallization.[1]

    • Filter and dry at 40°C under vacuum.

Process Visualization

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Ammonolysis cluster_2 Stage 3: Isolation Start Boc-Azetidine-COOH + NMM in THF Cool Cool to -15°C Start->Cool IBCF Add IBCF (Exothermic) Cool->IBCF Anhydride Mixed Anhydride Intermediate IBCF->Anhydride Fast Ammonia Add NH3 (g) < 0°C Anhydride->Ammonia Amide Crude Amide Formation Ammonia->Amide Wash Acid/Base Wash Amide->Wash Cryst Crystallize (Heptane/EtOAc) Wash->Cryst Final Pure Boc-Azetidine-CONH2 Cryst->Final

Caption: Workflow for the Mixed Anhydride synthesis of Boc-Azetidine-2-carboxamide.

Troubleshooting Center (Q&A)

User Scenario: “I followed the protocol, but my results are off. What went wrong?”

Issue 1: Low Yield (<70%) or Unreacted Starting Material

Q: The HPLC shows 15% starting acid remaining after ammonia addition. Should I add more IBCF?

  • Diagnosis: This usually indicates hydrolysis of the mixed anhydride before ammonia addition, likely due to moisture in the THF or slow activation.

  • The Fix: Do NOT add more IBCF to the ammonia mixture; it will react with the ammonia to form isobutyl carbamate (a difficult impurity).

  • Prevention:

    • Ensure THF KF is <0.05%.

    • Increase activation time to 45 mins at -15°C.

    • Verify stoichiometry: Use 1.1 equiv NMM and 1.05 equiv IBCF.

Issue 2: Racemization (Enantiomeric Excess Drop)

Q: My starting material was 99% ee, but the product is only 92% ee. Why?

  • Diagnosis: Racemization occurs via the formation of an oxazolone (azlactone) intermediate . This pathway is accelerated by:

    • High temperatures (> -10°C) during activation.

    • Excess base (NMM).[1]

    • Slow addition of ammonia.

  • The Fix:

    • Strict Temp Control: Keep the activation step strictly between -20°C and -15°C.

    • Base Stoichiometry: Never exceed 1.1 equivalents of NMM.

    • Reagent Order: Ensure the mixed anhydride is formed before ammonia is introduced.

Issue 3: Nitrile Impurity Formation

Q: I see a peak at [M-18] in the MS. Is this the nitrile?

  • Diagnosis: Yes. tert-Butyl 2-cyanoazetidine-1-carboxylate forms via dehydration of the primary amide.

  • Cause: This typically happens if the reaction is allowed to warm up too fast while excess activating agent (IBCF) is still present, or if the workup is too acidic.

  • The Fix: Quench the reaction with water immediately after warming to room temperature to destroy excess IBCF. Avoid strong acid washes; use 10% Citric Acid or 0.5M HCl.

Issue 4: Filtration Difficulties (Gelatinous Precipitate)

Q: The NMM-HCl salts are clogging the filter. Can I skip filtration?

  • Diagnosis: NMM-HCl can form fine, sticky salts in pure THF.

  • The Fix:

    • Aqueous Workup: Do not filter. Add water to dissolve the salts (the product stays in the organic layer).

    • Solvent Switch: If you must filter (e.g., for flow chemistry), use 2-MeTHF, where the salts are coarser.

Analytical Data Reference

AttributeExpected ValueNotes
Appearance White to Off-White SolidColoration often indicates NMM oxidation products.
¹H NMR (DMSO-d₆) δ ~6.9 & 7.3 (br s, NH₂), 4.5 (m, CH), 1.4 (s, Boc)Distinctive amide doublets (non-equivalent protons).
Melting Point 105–110°CSharp range indicates high purity.
Solubility Soluble in EtOAc, DCM, MeOH.Poorly soluble in Water, Hexanes.

Frequently Asked Questions (FAQ)

Q: Can I use CDI (Carbonyldiimidazole) instead of Isobutyl Chloroformate? A: Yes. CDI is a viable alternative and avoids the use of chloroformates.

  • Pros: One-pot, no low-temperature activation needed (usually 0°C to RT).

  • Cons: CDI is moisture sensitive; the imidazole byproduct can be harder to remove without acidic washes (which might affect Boc stability if too strong).

  • Verdict: Use CDI if you lack cryogenic cooling (-20°C) capabilities.

Q: Is the Boc group stable during the reaction? A: Yes. The Boc group is acid-labile but stable to the basic/nucleophilic conditions of amidation. However, avoid using strong acids (like TFA or conc. HCl) during the workup. 10% Citric acid is safe.

Q: How do I store the product? A: Store at 2-8°C under an inert atmosphere. Primary amides are generally stable, but moisture can lead to slow hydrolysis back to the acid over months.

Q: Can I use aqueous ammonia (NH₄OH) instead of gas? A: Yes, but yields may drop slightly (5-10%) due to competitive hydrolysis of the mixed anhydride by water. To mitigate this, use a large excess of NH₄OH (5 equiv) and add it rapidly to the cold anhydride solution.

References

  • Organic Syntheses Procedure (General Mixed Anhydride)

    • Synthesis of Peptides using Mixed Anhydrides.
    • Source: [Organic Syntheses, Coll.[4] Vol. 5, p.8 (1973)]([Link])

  • Scale-Up of Chiral Amides (Relevant Analogue)

    • A Scalable Synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole Ligand. (Describes Picolinamide synthesis via IBCF/NMM).
    • Source: [Beilstein J. Org.[7] Chem. 2013, 9, 1637–1642]([Link])

  • CDI Coupling Methodology

    • N,N'-Carbonyldiimidazole-Mediated Amide Form
    • Source:

  • Boc-Azetidine-2-Carboxylic Acid Properties

    • Sigma-Aldrich Technical D
    • Source:

Sources

Technical Support Center: Troubleshooting Impurities in tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ) is a critical scaffold in the synthesis of peptidomimetics and covalent inhibitors, particularly those targeting serine proteases or viral enzymes. Its four-membered azetidine ring introduces specific conformational constraints that differentiate it from proline analogues.

However, the strain inherent in the azetidine ring (approx. 26 kcal/mol), combined with the lability of the Boc group and the reactivity of the primary amide, creates a unique impurity profile. This guide addresses the identification, origin, and remediation of these common impurities.

Part 1: The Impurity Profile (Diagnostic Matrix)

Before troubleshooting, cross-reference your analytical data with this matrix of common impurities.

Impurity TypeChemical IdentityRelative Retention (RRT)*Origin/Cause
Hydrolysis Product 1-Boc-azetidine-2-carboxylic acid< 1.0 (More Polar)Incomplete amidation or moisture-induced hydrolysis during storage.
Deprotected Amine Azetidine-2-carboxamide< 0.5 (Very Polar)Acidic contamination (TFA/HCl vapors) or thermal degradation.
Stereoisomer (R)-1-Boc-azetidine-2-carboxamide~1.0 (Requires Chiral LC)Racemization during the coupling/activation step of the starting acid.
Dehydration Product 1-Boc-2-cyanoazetidine> 1.0 (Less Polar)Harsh drying conditions, high heat, or in-source fragmentation in MS.
Ring-Opened tert-Butyl (3-amino-3-oxopropyl)carbamateVariesAcid-catalyzed nucleophilic attack opening the strained ring.

*RRT values are approximate for standard C18 RP-HPLC gradients (Acidic mobile phase).

Part 2: Troubleshooting Guides (Q&A)

Topic A: Synthesis & Reaction Impurities

Q: I see a persistent peak at RRT ~0.8 that matches the starting material (Carboxylic Acid). Why isn't the amidation going to completion?

A: This is the most common issue. The conversion of 1-Boc-azetidine-2-carboxylic acid to the carboxamide often stalls due to the steric bulk of the Boc group adjacent to the reaction center.

  • Root Cause: If you are using a mixed anhydride method (e.g., Isobutyl chloroformate), the intermediate is unstable. If using carbodiimides (EDC/DCC), the N-acylurea byproduct can form if ammonia is not added quickly.

  • Resolution:

    • Switch to HATU/DIPEA coupling with ammonium chloride (

      
      ). HATU is superior for sterically hindered secondary amines.
      
    • Critical Check: Ensure your ammonia source is in excess (3-5 eq).

    • Workup: Wash the organic layer with 1M

      
       to remove unreacted acid. The acid is soluble in basic aqueous media; the amide is not.
      

Q: My chiral HPLC shows an enantiomeric excess (ee) of only 92%. Where did the other enantiomer come from?

A: Racemization at the C2 position is a high risk during the activation of the carboxylic acid.

  • Mechanism: When the acid is activated (e.g., as an active ester), the alpha-proton at C2 becomes acidic. Base-catalyzed proton abstraction leads to an enolizable intermediate, destroying stereochemistry.

  • Prevention:

    • Avoid strong bases like NaOH or KOH during coupling. Use organic bases (DIPEA, NMM).

    • Temperature Control: Keep the activation step at 0°C or -10°C . Do not let the reaction exotherm.

    • Reagent Choice: Use HOBt or HOAt as additives to suppress racemization if using carbodiimide coupling.

Topic B: Stability & Storage Issues

Q: The product was pure (99%) last month, but now I see a new peak and the material has become sticky. What happened?

A: You are likely observing hygroscopic degradation leading to ring opening or Boc-removal.

  • The "Sticky" Factor: Azetidine derivatives are often hygroscopic. Absorbed water can facilitate slow hydrolysis of the amide back to the acid (autocatalytic, as the acid forms).

  • Ring Opening: In the presence of trace acids and moisture, the strained azetidine ring can undergo nucleophilic attack by water, opening to form linear carbamates (e.g., tert-butyl (3-amino-3-oxopropyl)carbamate).

  • Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen). Ensure the container is tightly sealed with parafilm.

Q: I see a mass of [M-18] in my LC-MS. Is my product dehydrating to the nitrile?

A: Caution—this is often an artifact .

  • Explanation: Primary amides (

    
    ) can lose water (
    
    
    
    , mass 18) in the mass spectrometer source (In-Source Fragmentation) to appear as nitriles (
    
    
    ).
  • Validation: Run an NMR (

    
     or IR).
    
    • Amide: Carbonyl signal ~170-175 ppm.[1]

    • Nitrile: Distinct signal ~115-120 ppm.

    • If the NMR shows amide but MS shows [M-18], it is an analytical artifact, not a chemical impurity.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the connectivity between the starting material, the target product, and the primary degradation pathways discussed above.

Azetidine_Impurities SM 1-Boc-azetidine-2-carboxylic acid (Starting Material) Target 1-Boc-azetidine-2-carboxamide (Target Product) SM->Target Amidation (NH3/HATU) Imp_Rac Impurity: (R)-Enantiomer (Racemization) SM->Imp_Rac Base/Heat during Activation Imp_Acid Impurity: Hydrolysis Product (Reversion to Acid) Target->Imp_Acid Hydrolysis (H2O/H+) Imp_Nitrile Impurity: Nitrile (Dehydration) Target->Imp_Nitrile - H2O (Strong Dehydration) Imp_Open Impurity: Ring-Opened (Linear Carbamate) Target->Imp_Open Ring Strain Release (Acidic conditions)

Figure 1: Synthesis and degradation pathways for 1-Boc-azetidine-2-carboxamide. Note the reversibility of the amide formation (hydrolysis) and the irreversible racemization path.

Part 4: Analytical Method Recommendations

To accurately quantify these impurities, standard HPLC methods must be adapted.

Achiral Purity (RP-HPLC)
  • Column: C18 or Phenyl-Hexyl (The latter provides better separation for the aromatic impurities if benzyl protection was used previously).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol interactions).

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B.

  • Detection: 210 nm (Amide bond absorption). Note: The Boc group has weak UV absorbance; relying on 254 nm will miss impurities.

Chiral Purity (Normal Phase)
  • Column: Chiralpak AD-H or IA.

  • Mobile Phase: Hexane : Ethanol (80:20) or Hexane : IPA.

  • Flow: 0.5 - 1.0 mL/min.

  • Why: Essential to distinguish the L-isomer (Target) from the D-isomer (Impurity), which have identical mass and RRT on RP-HPLC.

References

  • Couty, F., et al. (2005). "Practical asymmetric preparation of azetidine-2-carboxylic acid."[3] Journal of Organic Chemistry, 70(22), 9028-9031. Available at: [Link]

  • Čikoš, A., et al. (2021). "Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway."[4] Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.[4] Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection Protocols. Available at: [Link][1][5]

Sources

Technical Support Center: Azetidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of By-products in Azetidine Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Four-Membered Ring Challenge

Welcome to the Azetidine Technical Support Hub. Synthesizing azetidines (four-membered nitrogen heterocycles) presents a unique thermodynamic paradox: you are forcing a molecule into a highly strained conformation (~26 kcal/mol ring strain) while trying to prevent it from relieving that strain through ring-opening polymerization or hydrolysis.

This guide moves beyond standard textbook procedures to address the specific "failure modes" of azetidine synthesis—specifically the removal of oligomers, linear precursors, and metal residues.

Module 1: The "Sticky" Situation (Oligomerization & Polymerization)

User Query: "My reaction mixture turned into a viscous oil/gel upon concentration. NMR shows broad peaks. How do I remove these polymers?"

Technical Insight

Azetidines, particularly


-unsubstituted or simple 

-alkyl variants, are prone to Cationic Ring-Opening Polymerization (CROP) .[1] This is thermodynamically driven by the relief of ring strain. It is often triggered by:
  • Lewis Acids: Residual metal salts (e.g., AlCl

    
     from reductions).
    
  • Protic Acids: Improper neutralization (formation of azetidinium ions).

  • Heat: Excessive thermal energy during distillation.

Troubleshooting Protocol: Separation of Monomer from Oligomers

Once polymerization occurs, "removing" the polymer from the monomer is difficult due to entrapment. The strategy must shift to rescuing the volatile monomer .

Status: Critical Recovery Mode

  • Stop Heating Immediately: If the bath temperature is

    
    C and the flask is thickening, stop.
    
  • Vacuum Transfer (The "Bulb-to-Bulb" Method):

    • Do not use a standard rotary evaporator (bumping/entrapment risk).

    • Set up a Kugelrohr or short-path distillation apparatus.

    • Pressure: High vacuum (<5 mbar).

    • Temperature: Keep the source flask as low as possible (start at

      
      C and ramp slowly).
      
    • Receiver: Cool to

      
      C (dry ice/acetone).
      
    • Mechanism:[2][3][4][5] The monomer will sublime/distill over, leaving the non-volatile oligomeric "tar" behind.

  • Chemical Scavenging (Prevention):

    • If the crude contains Lewis acids (e.g., from LAH reduction), quench with Rochelle Salt (Sodium Potassium Tartrate) rather than simple acidic/basic workups. This complexes aluminum species that catalyze polymerization.

Visualizing the Pathway

AzetidinePathways cluster_prevention Stabilization Zone Precursor Linear Precursor (Gamma-haloamine) Transition Transition State (4-exo-tet) Precursor->Transition Cyclization (Base) LinearImpurity Hydrolysis/Elimination By-products Precursor->LinearImpurity Elimination Azetidine Azetidine Product (Kinetic Product) Transition->Azetidine Fast Polymer Polymer/Oligomer (Thermodynamic Sink) Azetidine->Polymer Lewis Acid / Heat (Ring Opening) Azetidine->LinearImpurity H+ / H2O

Figure 1: The Kinetic vs. Thermodynamic landscape of azetidine synthesis. Note that the polymer is a thermodynamic sink that must be avoided via kinetic control.

Module 2: The Unreacted Precursor (Linear Impurity Removal)

User Query: "I have 10-15% starting material (gamma-haloamine or amino alcohol) remaining. Silica chromatography is streaking. How do I purify this?"

Technical Insight

Linear amine precursors often have similar polarity to the azetidine product, making chromatography difficult (amine-silica interaction causes tailing). However, their basicity (pKa) and nucleophilicity profiles differ.

Troubleshooting Protocol: The "Derivatization Sweep"

If the impurity is a secondary linear amine and your product is a tertiary azetidine (or vice versa), exploit chemoselectivity.

Scenario: Synthesis of


-alkyl azetidine (tertiary) with remaining linear secondary amine precursor.
  • Scavenger Resin: Add a polymer-supported isocyanate (e.g., PS-Isocyanate).

    • Mechanism:[2][3][4][5] The linear secondary amine reacts to form a urea (covalent bond to resin). The tertiary azetidine cannot react.

    • Step: Stir crude mixture with resin (1.5 eq relative to impurity) for 2 hours. Filter.

  • Acid-Base Swing (Extraction):

    • Azetidines are strong bases (pKa

      
       11.3).
      
    • Step 1: Acidify to pH 2. Wash with ether (removes non-basic impurities).

    • Step 2: Basify carefully to pH 12 (using cold NaOH).

    • Step 3: Extract rapidly into DCM.

    • Note: Prolonged exposure to acidic water can open the ring. Keep it cold and fast.

Module 3: The Volatility Trap (Yield Loss)

User Query: "My reaction looked great on TLC, but after rotary evaporation, my flask is empty. Where did it go?"

Technical Insight

Simple azetidine (free base) boils at 61–62 °C .[6] Even substituted azetidines can be quite volatile. Co-evaporation with solvents like DCM or THF in a standard rotavap bath (


C) can strip the product.
Troubleshooting Protocol: Salt Formation Isolation

Do not isolate the free base unless necessary for the next step. Isolate as a salt.

Table 1: Salt Selection for Azetidine Isolation

Salt TypeStabilityHygroscopicityRemoval MethodBest For...
Hydrochloride (HCl) HighModerateFree-base with NaOH/K

CO

Long-term storage; Crystallization.
Trifluoroacetate (TFA) ModerateHighBasic resin washHPLC purification; Small scale.
Tosylate (TsOH) Very HighLowStrong base extractionSolid handling; Weighable standards.
Oxalate HighLowBase extractionCrystallizing oils.

Procedure (HCl Salt Formation):

  • Extract the reaction mixture into Et

    
    O or DCM.
    
  • Cool to

    
    C.
    
  • Add 2M HCl in Et

    
    O dropwise.
    
  • The azetidine hydrochloride will precipitate as a white solid.

  • Filtration: Filter the solid under nitrogen (avoid moisture). This prevents loss via evaporation.

Module 4: Metal Residue Removal (Beta-Lactam Reduction)

User Query: "I reduced a beta-lactam using LiAlH


/AlCl

. The workup is a gray emulsion that won't separate."
Technical Insight

The "Alane" species formed during reduction create gelatinous aluminum hydroxides upon water quenching. These trap the azetidine. Standard "Fieser" workups often fail because the azetidine binds to the aluminum surface.

Troubleshooting Protocol: The Rochelle Salt Method

This is the gold standard for amino-alane reductions.

  • Quench: Dilute the reaction mixture with ether/THF and cool to

    
    C.
    
  • Add Reagent: Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) . Use ~20 mL per gram of LiAlH

    
    .
    
  • Vigorous Stirring: This is the critical step. Stir vigorously for 1–3 hours at room temperature.

    • Visual Cue: The gray emulsion will separate into two clear layers (organic top, clear aqueous bottom).

  • Separation: The aluminum is now sequestered in the aqueous layer as a soluble tartrate complex.

  • Extraction: Separate layers and extract the aqueous phase twice more with ether.

FAQ: Rapid Fire Troubleshooting

Q: Can I use silica gel chromatography for free-base azetidines? A: Yes, but you must modify the stationary phase. Pre-treat the silica slurry with 1-2% Triethylamine (TEA) or use "Amine-functionalized Silica." Standard acidic silica will bind the azetidine or catalyze ring opening.

Q: My azetidine has a benzyl protecting group. Hydrogenolysis is very slow. Why? A: The azetidine nitrogen can poison the Pd/C catalyst.

  • Fix: Add 1.0 equivalent of HCl (or acetic acid) to protonate the nitrogen during hydrogenation. This prevents the lone pair from binding strongly to the Palladium surface.

Q: I see an "Allylamine" by-product in my NMR. How did it get there? A: This is the elimination product (E2 mechanism) competing with cyclization.

  • Cause: Your base is too strong/bulky or the temperature is too high.

  • Fix: Switch to a weaker base (e.g., K

    
    CO
    
    
    
    instead of NaH) or lower the temperature. Ensure your precursor is a primary leaving group (e.g., -OTs, -Br) to favor S
    
    
    2 (cyclization) over E2.
References
  • Couty, F., & Drouillat, B. (2016).[7] The Chemistry of Azetidines. Chemical Reviews, 116(20), 12250–12318. Link

  • Singh, S. K., et al. (2009). Scalable Synthesis of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 13(2), 296–300. Link

  • Padwa, A. (2004). Azetidines, Azetines, and Azetes: Monocyclic.[8] Comprehensive Heterocyclic Chemistry III. Elsevier.

  • St. Jean, D. J., et al. (2018).[8] Practical Isolation of Volatile Amines as Tosylate Salts. Journal of Organic Chemistry, 83(23), 14745–14751. Link

Sources

Technical Support Center: Azetidine Synthesis & Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Reaction Monitoring & Isolation of 4-Membered Nitrogen Heterocycles

Introduction: The High-Stakes Game of Ring Strain

Welcome to the Technical Support Center. If you are synthesizing azetidines, you are fighting thermodynamics. With a ring strain energy of approximately 26 kcal/mol , the azetidine ring is desperate to open or polymerize.

This guide is not a textbook; it is a troubleshooting manual designed to address the specific "failure modes" of azetidine chemistry: invisibility (lack of UV activity), instability (ring opening), and oligomerization (kinetic competition).

Module 1: The "Invisible" Product (Detection & Monitoring)

User Ticket #101: "I am running a cyclization of a


-haloamine. My TLC shows the starting material disappearing, but I see nothing new on my UV-Vis HPLC trace. Is the reaction failing?"

Diagnosis: Likely not. Most simple azetidines are aliphatic amines with zero UV chromophores . They are "invisible" to standard diode array detectors (DAD) unless functionalized with an aryl group.

Troubleshooting Protocol:

  • Switch Detectors: Do not rely on UV (254 nm).

    • Mass Spectrometry (MS): Use Single Ion Monitoring (SIM) mode for the expected

      
       mass. Note that azetidines ionize well (basic nitrogen).
      
    • ELSD / CAD: Evaporative Light Scattering or Charged Aerosol Detectors are universal for non-volatile compounds and ignore optical properties.

    • Staining (TLC): Use Ninhydrin (primary/secondary amines turn red/purple) or Potassium Permanganate (KMnO₄) (oxidizes the amine). Iodine chambers are also effective for transient visualization.

  • Derivatization (The "Flashlight" Method): If you lack MS/ELSD, you must chemically tag the azetidine to see it.

    • Protocol: Take a 50 µL reaction aliquot

      
       Add 50 µL sat. NaHCO₃ 
      
      
      
      Add 20 µL Benzoyl Chloride or Fmoc-Cl
      
      
      Shake for 5 mins
      
      
      Analyze by UV-HPLC. The resulting benzamide/carbamate will be UV-active.

Decision Logic for Detector Selection:

DetectionLogic Start Target Azetidine Chromophore Has Aryl/Conjugated Group? Start->Chromophore UV Use UV/DAD (254/280 nm) Chromophore->UV Yes Ionizable Basic Nitrogen Present? Chromophore->Ionizable No MS Use LC-MS (ESI+) Ionizable->MS Yes Univ Use ELSD or CAD Ionizable->Univ No MS Available Deriv Derivatize (BzCl/Fmoc) Univ->Deriv If UV Required

Figure 1: Analytical detector selection workflow for azetidine monitoring.

Module 2: Kinetic Control (Yield vs. Polymerization)

User Ticket #205: "I'm synthesizing an azetidine via intramolecular displacement. I see the product mass, but my isolated yield is <30%, and there's a gummy residue in the flask."

Diagnosis: You are witnessing intermolecular polymerization . The linear precursor has two choices: bite its own tail (cyclization,


) or bite a neighbor (polymerization, 

). Polymerization is second-order with respect to concentration, while cyclization is first-order.

The "High Dilution" Fix: You must favor the unimolecular reaction.

  • Concentration Limit: Run the reaction at 0.01 M to 0.05 M .

  • Pseudo-High Dilution: If the reactor volume is limited, use a slow addition protocol. Add the precursor dropwise to the base/catalyst solution over 4–6 hours. This keeps the instantaneous concentration of the reactive intermediate near zero.

  • Temperature: Lower temperatures often favor the kinetic product (cyclization) over thermodynamic polymerization, though this depends on the specific activation energy barrier.

Kinetic Pathway Visualization:

Kinetics Precursor Linear Precursor (Amino-Halide) TS_Cyc Transition State (Ring Closure) Precursor->TS_Cyc Low Conc. (Intramolecular) TS_Poly Transition State (Oligomerization) Precursor->TS_Poly High Conc. (Intermolecular) Azetidine Azetidine Product (Kinetic) TS_Cyc->Azetidine Polymer Polymer/Oligomer (Thermodynamic) TS_Poly->Polymer

Figure 2: Kinetic competition between cyclization and polymerization. Low concentration favors the left path.

Module 3: Stability & Isolation (The "Disappearing" Product)

User Ticket #309: "I had the product in the crude mixture, but after rotavaping the solvent, the flask is empty or contains only decomposed salts."

Diagnosis: Two possibilities:

  • Volatility: Simple azetidines (e.g., azetidine, 3-methylazetidine) are volatile liquids. They co-evaporate with solvents like DCM or ether.

  • Acid-Catalyzed Ring Opening: If you used strong acids for deprotection (e.g., TFA) and didn't fully neutralize, the ring opened upon concentration/heating.

Isolation Protocols:

ParameterRecommendationReason
Workup pH Keep basic (pH > 10) for extraction.Prevents protonation; free base extracts into organic.
Salt Formation Isolate as HCl or Oxalate salt.Salts are non-volatile solids and more stable.
Evaporation Do NOT heat > 30°C. Use vacuum > 100 mbar.Prevents volatility loss and thermal degradation.
Purification Avoid Silica Gel (acidic). Use Basic Alumina or Neutralized Silica (1% Et₃N).Silica acidity can open the ring or trap the amine.

Standard Salt Formation Protocol:

  • Extract free base azetidine into Et₂O or DCM.

  • Cool to 0°C.

  • Add 1.0 equiv of HCl (2M in Et₂O) or Oxalic acid (sat. in Et₂O) dropwise.

  • Filter the precipitate immediately. Do not concentrate the free base to dryness.

Module 4: In-Situ Monitoring (Advanced)

User Ticket #412: "The reaction stalls at 80% conversion. I need to know exactly when it stops to add more reagents without sampling."

Solution: In-Situ IR (ReactIR) Azetidines have distinct ring-strain vibrational bands that differ from linear amines.

  • Method: Track the disappearance of the C-X stretch (starting material) and the appearance of the ring breathing mode (approx. 900–1000 cm⁻¹) or the strained C-H stretches.

  • Advantage: Non-destructive, real-time, no sampling (avoids air/moisture introduction).

References
  • Synthesis and Reactivity: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][3] Organic & Biomolecular Chemistry.[1][2][4][5][6][7] Link

  • Reaction Monitoring: In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts. MDPI. Link

  • General Synthesis: Azetidine Synthesis. Organic Chemistry Portal. Link

  • Structural Characterization: Preparation and Characterization of New Azetidine Rings. Advanced Journal of Chemistry. Link

  • Medicinal Chemistry Applications: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

NMR and mass spec data for tert-Butyl 2-carbamoylazetidine-1-carboxylate

Technical Comparison: tert-Butyl 2-carbamoylazetidine-1-carboxylate (Boc-Aze-NH ) in Peptidomimetic Scaffolds

Executive Summary & Application Profile

tert-Butyl 2-carbamoylazetidine-1-carboxylate (Boc-Aze-NH





This guide compares Boc-Aze-NH

Comparative Analysis: Azetidine vs. Homologues

The utility of Boc-Aze-NH

FeatureBoc-Aze-NH

(Azetidine)
Boc-Pro-NH

(Proline)
Boc-Pip-NH

(Pipecolic Acid)
Ring Size 4-membered5-membered6-membered
Ring Strain High (~26 kcal/mol)ModerateLow (Chair conformation)
Turn Induction

-turn
(tight kink)

-turn (Type I/II)
Variable (often extended)
Cis/Trans Ratio High cis-rotamer populationPredominantly transPredominantly trans
Lipophilicity LowerModerateHigher
Metabolic Stability High (resistance to proteolysis)Susceptible to Prolyl oligopeptidaseHigh

Key Insight: The azetidine ring's planarity is distinct from the pucker of proline. This geometric constraint is critical for Fragment-Based Drug Discovery (FBDD) where entropy loss upon binding must be minimized.

Spectroscopic Characterization Data

Accurate identification of Boc-Aze-NH

rotamerism
A. Mass Spectrometry (ESI-MS)
  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 200.24 g/mol

Ion Speciesm/z (Observed)Interpretation
[M+H]

201.2 Protonated molecular ion.
[M+Na]

223.2 Sodium adduct (common in ESI).
[M+H - Boc]

101.1 Cleavage of the Boc group (loss of CO

+ isobutylene).
[M+H - tBu]

145.1 Loss of tert-butyl group (-56 Da).
B. Nuclear Magnetic Resonance (

H NMR)
  • Solvent: CDCl

    
     (Chloroform-d)
    
  • Frequency: 400 MHz

  • Note: Signals often appear doubled or broadened due to rotamers (approx. 60:40 ratio).

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH

6.80 & 5.90br s (broad singlet)2HPrimary amide protons (Non-equivalent).

-CH (H2)
4.65 - 4.75dd / m1HMethine proton adjacent to C=O.

-CH

(H4)
3.85 - 4.05m2HRing methylene adjacent to N.

-CH

(H3)
2.45 - 2.60m1HRing methylene.

-CH

(H3')
2.15 - 2.30m1HRing methylene.
Boc-CH

1.44 / 1.42s (split)9Htert-Butyl group (Rotameric splitting).

Expert Note: Do not mistake the split Boc peak (e.g., 1.44 and 1.42 ppm) for an impurity. To coalesce these peaks, run the NMR at elevated temperature (e.g., 50°C in DMSO-d

Experimental Protocol: Synthesis Workflow

Since Boc-Aze-NH

Method: Mixed Anhydride Coupling (Isobutyl Chloroformate)

Reagents:

  • Boc-L-Azetidine-2-carboxylic acid (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • Ammonia (gas or 0.5M in Dioxane) (Excess)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Activation: Dissolve Boc-Azetidine-2-carboxylic acid in anhydrous THF under Nitrogen atmosphere. Cool to -15°C (ice/salt bath).

  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate dropwise, maintaining temperature below -10°C. Stir for 15 minutes. Critical: Formation of the mixed anhydride is rapid; prolonged stirring can lead to urethane byproducts.

  • Amidation: Bubble dry NH

    
     gas into the solution (or add NH
    
    
    /Dioxane) for 30 minutes. A white precipitate (NMM[1]·HCl) will form immediately.
  • Workup: Warm to room temperature. Filter off the precipitate.[1] Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/base)

    • Sat. NaHCO

      
       (removes unreacted acid)
      
    • Brine[2]

  • Drying: Dry over Na

    
    SO
    
    
    , filter, and evaporate. Recrystallize from EtOAc/Hexanes if necessary.
Visualizations
Figure 1: Synthesis Pathway & Mechanism

SynthesisWorkflowStartBoc-Aze-OH(Carboxylic Acid)ActivationMixed AnhydrideIntermediate(-15°C)Start->ActivationIBCF / NMMReactionAmmonolysis(NH3 gas)Activation->ReactionNucleophilic AttackProductBoc-Aze-NH2(Target Amide)Reaction->ProductWorkup

Caption: Synthesis of Boc-Aze-NH2 via Mixed Anhydride activation to prevent racemization.

Figure 2: Rotameric Equilibrium (NMR Complexity)

RotamersTransTrans-Rotamer(Major)CisCis-Rotamer(Minor)Trans->CisSlow Exchange(N-C Bond Rotation)NMRNMR Spectrum(Split Peaks)Trans->NMRCis->NMR

Caption: Restricted rotation of the N-Boc group causes peak doubling in NMR spectra at 25°C.

References
  • Conformational Analysis of Azetidine: Title: Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction.[3] Source:Journal of Medicinal Chemistry (2008). URL:[Link]

  • General NMR Characteristics of Boc-Carbamates: Title: Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.[4] Source:Journal of Magnetic Resonance (2012). URL:[Link]

  • Toxicity and Misincorporation Mechanisms: Title: Mode of action of the toxic proline mimic azetidine-2-carboxylic acid.[5] Source:bioRxiv (2024). URL:[Link]

Comparing tert-Butyl 2-carbamoylazetidine-1-carboxylate with other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 2-carbamoylazetidine-1-carboxylate (Boc-Aze-NH₂) represents a critical "ring-contracted" alternative to the ubiquitous proline scaffold. While proline (5-membered) is the standard for inducing turns in peptide chains, the azetidine (4-membered) analogue offers superior conformational rigidity and a distinct preference for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-turns  over 

-turns.

This guide objectively compares Boc-Aze-NH₂ against its primary competitors—Proline and Pipecolic acid derivatives—focusing on its utility as a precursor for covalent nitrile warheads (e.g., in protease inhibitors) and its role in conformational locking .

Part 1: Technical Profile & Structural Logic

The "Ring Contraction" Effect

The transition from a 5-membered pyrrolidine (Proline) to a 4-membered azetidine (Azetidine) ring drastically alters the Ramachandran space available to the peptide backbone.

  • Proline (Pro): Restricts

    
     angles to approx -60°, favoring 
    
    
    
    -turns (types I and II) and polyproline helices.
  • Azetidine (Aze): Increases ring strain and steric bulk proximity to the backbone, restricting

    
     and 
    
    
    
    angles further. This forces the backbone into a
    
    
    -turn
    conformation (a tight 3-residue turn), often resulting in higher receptor selectivity due to reduced entropic penalty upon binding.
Comparative Metrics Table
FeatureBoc-Aze-NH₂ (Azetidine)Boc-Pro-NH₂ (Proline)Boc-Pip-NH₂ (Pipecolic)
Ring Size 4-membered5-membered6-membered
Conformational Bias

(Inverse

)

/ Polyproline Helix
Open / Chair Conformation
Steric Bulk Compact, High StrainModerateHigh
Primary Application Covalent Nitrile Precursor,

-Turn mimic
General Turn Inducer, Structural StapleHydrophobic Bulk,

-Helical Capping
Metabolic Stability High (Resistance to Prolyl Peptidases)Moderate (Susceptible to Prolyl Oligopeptidases)High
LogP (Predicted) ~0.9 (Lower Lipophilicity)~1.2~1.6

Part 2: Comparative Performance Analysis

Conformational Restriction & Bioactivity

Insight: In medicinal chemistry, "smaller is stiffer." The azetidine ring imposes a severe constraint on the N-C


 bond.
  • Experiment: NMR studies of tetrapeptides containing Aze vs. Pro show that Aze residues destabilize collagen triple helices but stabilize tight turns.

  • Implication: If a Pro-containing lead compound suffers from metabolic instability or low selectivity (due to floppiness), substituting with Aze can "lock" the bioactive conformation.

The "Nitrile Warhead" Advantage

Boc-Aze-NH₂ is the direct precursor to Azetidine-2-carbonitriles (via dehydration).

  • Mechanism: The nitrile group forms a reversible covalent bond with the active site serine or cysteine of proteases (e.g., Cathepsin K, DPP4).

  • Aze vs. Pro Nitriles: Azetidine nitriles generally exhibit higher potency than pyrrolidine nitriles. The increased ring strain of the 4-membered ring destabilizes the ground state, making the nitrile carbon more electrophilic and reactive toward the enzyme's nucleophile.

Metabolic Stability

Azetidine derivatives are poor substrates for mammalian prolyl peptidases. Replacing Pro with Aze in peptide drugs often extends plasma half-life by preventing enzymatic cleavage at the post-proline bond.

Part 3: Visualizing the Logic

Diagram 1: Conformational & Functional Decision Tree

This diagram illustrates when to select Boc-Aze-NH₂ over standard Proline building blocks.

Aze_Selection_Logic Start Lead Optimization (Peptide/Small Molecule) Issue_Flex Issue: Low Selectivity (Too Flexible) Start->Issue_Flex Issue_Metab Issue: Rapid Proteolysis (Prolyl Peptidases) Start->Issue_Metab Issue_Warhead Goal: Covalent Inhibition (Serine/Cysteine Protease) Start->Issue_Warhead Sol_Pro Standard: Proline (Beta-Turn) Issue_Flex->Sol_Pro Require Beta-Turn Sol_Aze Solution: Azetidine (Aze) (Gamma-Turn / Rigid) Issue_Flex->Sol_Aze Require Rigid Gamma-Turn Issue_Metab->Sol_Aze Steric Occlusion Action_Nitrile Synthesize Nitrile Warhead (From Boc-Aze-NH2) Issue_Warhead->Action_Nitrile Sol_Aze->Action_Nitrile Precursor: Boc-Aze-NH2 Result_Potency Result: Increased Electrophilicity & Potency Action_Nitrile->Result_Potency Ring Strain Effect

Caption: Decision logic for substituting Proline with Azetidine. Note the specific pathway for Covalent Inhibition utilizing the amide-to-nitrile conversion.

Part 4: Experimental Protocols

Protocol A: Dehydration to Nitrile (Warhead Synthesis)

Objective: Convert Boc-Aze-NH₂ to Boc-Aze-CN (Azetidine-2-carbonitrile). This is the most common high-value transformation for this building block.

Reagents:

  • Substrate: tert-Butyl 2-carbamoylazetidine-1-carboxylate (1.0 eq)

  • Dehydrating Agent: Trifluoroacetic anhydride (TFAA) (1.2 eq)

  • Base: Pyridine or Triethylamine (2.5 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Dissolution: Dissolve Boc-Aze-NH₂ in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]

  • Base Addition: Add Pyridine dropwise.

  • Dehydration: Add TFAA dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (The amide is polar; the nitrile is less polar).

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then brine.

  • Purification: Dry over MgSO₄, concentrate. Purify via flash chromatography (Hexane/EtOAc).

    • Self-Validation Check: IR spectrum should show a sharp peak at ~2240 cm⁻¹ (Characteristic of Nitrile -CN).

Protocol B: Peptide Coupling (C-Terminal Capping)

Objective: Incorporate Aze-NH₂ as a C-terminal cap to induce a turn.

Note on Reactivity: The secondary amine of Azetidine (after Boc removal) is less nucleophilic than Proline due to ring strain and steric hindrance. Coupling requires highly active esters (e.g., HATU or COMU).

  • Deprotection: Treat Boc-Aze-NH₂ with 4M HCl in Dioxane (30 min). Evaporate to dryness to get H-Aze-NH₂·HCl.

  • Coupling:

    • Dissolve the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in DMF.

    • Add DIPEA (3.0 eq) to activate the acid (1-2 min).

    • Add H-Aze-NH₂·HCl (1.1 eq).

  • Optimization: If conversion is slow (<50% in 2h), switch to a microwave reactor at 50°C for 20 mins.

Diagram 2: Synthetic Workflow

Synthesis_Workflow cluster_0 Path A: Warhead Synthesis cluster_1 Path B: Peptide Mimetics Substrate Boc-Aze-NH2 (Starting Material) Step_Dehydrate Dehydration (TFAA / Pyridine) Substrate->Step_Dehydrate Step_Deprot Boc Removal (HCl/Dioxane) Substrate->Step_Deprot Product_Nitrile Boc-Aze-CN (Nitrile Warhead) Step_Dehydrate->Product_Nitrile Drug_Inhib Covalent Protease Inhibitor (e.g. Cathepsin K) Product_Nitrile->Drug_Inhib Deprotect & Couple Step_Couple Coupling (HATU) (Sterically Demanding) Step_Deprot->Step_Couple Product_Peptide Peptide-Aze-NH2 (Gamma-Turn Mimic) Step_Couple->Product_Peptide

Caption: Dual synthetic pathways for Boc-Aze-NH2: Dehydration to nitrile warheads (left) or direct incorporation as a structural cap (right).

Part 5: Safety & Toxicology (Expert Insight)

While Boc-Aze-NH₂ is a stable laboratory reagent, researchers must be aware of the biological properties of the parent amino acid, Azetidine-2-carboxylic acid (Aze) .

  • Misincorporation Toxicity: In vivo, free Aze acts as a toxic analogue of Proline.[2][3] It can be misincorporated into proteins (like collagen and hemoglobin) by prolyl-tRNA synthetases, leading to protein misfolding and ER stress.

  • Handling Precaution: Ensure complete removal of any uncoupled/free Aze derivatives during purification of final drug candidates to prevent off-target toxicity in biological assays.

References

  • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation."[4] Biopolymers.[4]

  • Couty, F., & Evano, G. (2009). "Azetidines: Synthesis and Use as Key Intermediates." Organic Preparations and Procedures International. (General reference for Azetidine synthesis).
  • Magriotis, P. A. (2001). "Azetidine-2-carboxylic acid derivatives in drug discovery." European Journal of Organic Chemistry.[1] (Discusses the synthesis from aspartic acid precursors).

  • Rubini, M., et al. (2009). "Pro-Inflammatory and Pro-Apoptotic Effects of L-Azetidine-2-Carboxylic Acid." MDPI.

  • PubChem Compound Summary. "tert-Butyl 2-carbamoylazetidine-1-carboxylate."

Sources

Qualifying the "Invisible" Intermediate: Analytical Standards for tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Development Scientists, CMC Leads Focus: Comparative analysis of analytical methodologies for standard qualification.

The Azetidine Imperative in Drug Discovery

In the landscape of modern drug design, tert-Butyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxamide ) has emerged as a critical chiral scaffold. Unlike its five-membered analog (proline), the four-membered azetidine ring offers unique conformational constraints that can rigidly direct pharmacophores in peptidomimetics and covalent inhibitors (e.g., targeting KRAS or BTK).

However, this intermediate presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The molecule is "invisible" to standard UV detection >210 nm.

  • Chiral Fragility: The C2 stereocenter is prone to racemization under basic conditions.

  • Stability: The amide functionality is a metastable point, susceptible to hydrolysis (reverting to the acid) or dehydration (forming the nitrile).

This guide compares the performance of analytical techniques used to qualify Reference Standards of this compound, moving beyond simple "purity" to fitness-for-purpose in GMP environments.

Comparative Analysis: Detection Methodologies

For a primary reference standard, the method must detect all impurities, not just those that absorb UV. The following table compares the three dominant methodologies for quantifying this azetidine derivative.

Table 1: Performance Matrix of Analytical Detectors
FeatureHPLC-UV (Low λ) HPLC-CAD (Charged Aerosol) qNMR (Quantitative NMR)
Principle Absorbance at 205–210 nmParticle charging (Universal)Proton counting relative to IS
Sensitivity Low (Signal-to-Noise issues)High (Sub-nanogram)Low (Requires mg quantities)
Linearity (R²) 0.990–0.995 (Baseline drift)>0.998 (Uniform response)1.000 (Theoretical)
Impurity Bias High Risk: Overestimates UV-active impurities (e.g., solvents)Low Risk: Response is mass-dependent, not structure-dependentZero Risk: Structural specificity
Suitability Routine Process MonitoringPurity Assignment (Mass Balance) Potency Assignment (Absolute)
Expert Insight: The "UV Trap"

Relying solely on HPLC-UV at 205 nm is a critical error for this standard. Common process impurities like Boc-anhydride (


) have significantly higher extinction coefficients than the azetidine amide. This leads to a false low purity  assignment, potentially rejecting a valid batch. Conversely, non-UV active salts will be missed entirely.

Recommendation: Use qNMR for absolute potency assignment of the Primary Standard, and HPLC-CAD for routine purity testing of Working Standards.

Critical Quality Attributes (CQAs) & Impurity Profiling

Validating a standard requires proving it is free from specific process-related impurities.

A. The Hydrolysis-Dehydration Axis

The amide group is chemically labile. An effective analytical method must resolve three distinct peaks:

  • Precursor/Degradant: 1-Boc-azetidine-2-carboxylic acid (Acidic, elutes early).

  • Target: 1-Boc-azetidine-2-carboxamide (Neutral).

  • Dehydration Product: 1-Boc-2-cyanoazetidine (Nitrile, elutes late).

B. Enantiomeric Purity

The biological activity of azetidine-based drugs often depends strictly on the (S)-enantiomer. The (R)-enantiomer is considered a potent impurity.

  • Challenge: Azetidines are less retentive on chiral columns than prolines due to ring strain.

  • Solution: Immobilized Amylose-based phases (e.g., Chiralpak IG or IA) show superior selectivity compared to Cellulose phases for this specific amide.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Purity Method (HPLC-CAD)

This method is designed to be "universal," detecting the amide, the acid impurity, and the nitrile degradant with uniform response factors.

  • Instrument: UHPLC with Charged Aerosol Detector (CAD).

  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 3.0 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar acid impurity).

    • 1-10 min: 5% → 60% B.

    • 10-12 min: 95% B (Wash).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.

  • Detection: CAD (Evaporation Temp: 35°C).

Protocol B: Absolute Potency via qNMR

Use this protocol to establish the "Primary Reference Standard" value.

  • Solvent: DMSO-

    
     (Prevents amide proton exchange seen in 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? Its alkene singlet (~6.3 ppm) does not overlap with the Boc singlet (~1.4 ppm) or the Azetidine ring protons (2.0–4.5 ppm).

  • Relaxation Delay (D1): 60 seconds (Crucial for complete relaxation of the quaternary Boc carbons if using

    
    , but for 
    
    
    
    , 30s is sufficient).
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Decision Logic for Standard Qualification

The following diagram illustrates the decision matrix for qualifying a new batch of tert-Butyl 2-carbamoylazetidine-1-carboxylate.

Standard_Qualification Start New Batch Synthesis qNMR qNMR (1H) Absolute Potency Start->qNMR Chiral Chiral HPLC (Amylose Phase) Start->Chiral Achiral RP-HPLC (CAD/MS) Impurity Profiling Start->Achiral Pass Qualify as Reference Standard qNMR->Pass Assigns Purity Value Decision1 Enantiomeric Excess > 99.5%? Chiral->Decision1 Decision2 Total Impurities < 1.0%? Achiral->Decision2 Fail REJECT / Repurify Decision1->Fail No Decision1->Pass Yes Decision2->Fail No Decision2->Pass Yes

Caption: Workflow for qualifying the azetidine amide standard. Note that qNMR assigns the value, while HPLC validates the profile.

References

  • ChemicalBook. 1-Boc-L-azetidine-2-carboxylic acid (Precursor Data). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10656219 (Related Carbamoyl Derivatives). Retrieved from .

  • Wang, Q., et al. (2016). Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith. Journal of Chromatography A. Retrieved from .

  • Sigma-Aldrich. 1-Boc-L-azetidine-2-carboxylic acid Product Specification. Retrieved from .

  • Organic Chemistry Portal. Stability of tert-Butyl Esters and Carbamates. Retrieved from .

Precision Structural Analysis of Azetidine Carboxylates: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Imperative

Azetidine-2-carboxylic acid (Aze) and its derivatives represent a critical class of constrained amino acids in modern drug design.[1] As the four-membered lower homologue of proline, Aze introduces unique conformational rigidity that can force peptide backbones into specific secondary structures, such as


-turns, distinct from the 

-turns induced by proline.[1][2]

However, the high ring strain (~26 kcal/mol) and ring-puckering dynamics of the azetidine scaffold present significant characterization challenges.[1] While NMR spectroscopy and DFT calculations offer valuable insights, Single Crystal X-ray Crystallography (SC-XRD) remains the definitive "product" for determining absolute configuration and precise ring geometry in the solid state.[1]

This guide objectively compares SC-XRD against solution-state NMR and computational modeling, providing a validated workflow for crystallizing these challenging zwitterionic scaffolds.

Comparative Analysis: X-ray vs. NMR vs. In Silico[3]

To validate the structural integrity of an azetidine-based scaffold, researchers must choose the right tool.[1] The following table contrasts the performance of SC-XRD against its primary alternatives.

Table 1: Performance Matrix of Structural Characterization Methods
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C/NOE)
Computational Modeling (DFT)
Primary Output 3D Electron Density Map (Static)Chemical Shifts & Couplings (Dynamic)Potential Energy Surface (Theoretical)
Ring Puckering Precise angle determination (

) in a specific lattice environment.[1]
Time-averaged conformation; rapid flipping often obscures specific puckers.[1]Predicts global minima; may miss packing-induced deformations.[1]
Stereochemistry Absolute Configuration (via anomalous scattering).[1] Definitive.Relative configuration (requires reference or derivatization).[1]N/A (Input dependent).
Sample Req. Single Crystal (

).
Soluble sample (~5-10 mg).[1]High-performance computing resources.
Resolution Atomic (< 0.8 Å achievable).[1]Distance constraints (NOE) ~3-5 Å.[1]N/A (Theoretical precision).
Throughput Low to Medium (Bottleneck: Crystallization).[1]High (Automated flow).[1]High (Parallelized).
Expert Insight: The "Puckering" Problem

In solution (NMR), the azetidine ring undergoes rapid "butterfly" inversion.[1] NMR data often reflects an average planar conformation, which is physically unrealistic.[1] SC-XRD is superior here because crystal packing forces "freeze" the molecule into one of its low-energy puckered states, providing a realistic snapshot of the bioactive conformation required for receptor binding.[1]

Technical Deep Dive: The Crystallization Workflow

Crystallizing azetidine carboxylates is notoriously difficult due to their zwitterionic nature and high solubility in water/polar solvents.[1] A standard "screen and pray" approach often fails.[1]

The "Salt-Switch" Protocol (Self-Validating System)

Instead of relying on the zwitterion, we employ a systematic salt screening strategy to alter the lattice energy and solubility profile.

Step-by-Step Methodology:
  • Base Purity Check: Ensure the starting azetidine derivative is

    
     pure by HPLC. Impurities inhibit nucleation.[1]
    
  • Salt Formation (The Variable):

    • Acidic Counter-ions: Prepare HCl, p-Toluenesulfonic acid (Tosylate), and Picric acid salts.[1] Tosylates are particularly effective for azetidines due to the added hydrophobic bulk which aids packing.[1]

    • Co-crystallization:[1][3][4] If salts fail, screen with dicarboxylic acids (e.g., oxalic, fumaric) to form hydrogen-bonded co-crystals.[1]

  • Solvent System Selection:

    • Primary: Methanol or Ethanol (solubilizes the polar salt).[1]

    • Anti-solvent: Diethyl ether or Hexane (induces supersaturation).[1]

  • Vapor Diffusion Setup:

    • Dissolve 5 mg of the salt in minimal MeOH.[1]

    • Place in an inner vial.

    • Place inner vial into a larger jar containing Et

      
      O.
      
    • Seal and store at

      
       (slows kinetics) or 
      
      
      
      .
  • Validation: Monitor for birefringence under a polarizing microscope. Non-birefringent solids are likely amorphous (failed experiment).[1]

Visualizing the Characterization Pathway

The following diagram illustrates the decision logic and experimental workflow for structurally characterizing a new azetidine derivative.

Azetidine_Workflow Start Synthesized Azetidine Derivative Purity Purity Check (>98% HPLC) Start->Purity Decision_Crystal Is Single Crystal Available? Purity->Decision_Crystal SCXRD SC-XRD (100K Data Collection) Decision_Crystal->SCXRD Yes Salt_Screen Salt/Co-crystal Screen (HCl, Tosylate, Fumarate) Decision_Crystal->Salt_Screen No Structure 3D Structure & Absolute Config SCXRD->Structure PXRD Powder Diffraction (PXRD) Salt_Screen->PXRD Crystalline Crystalline Powder? PXRD->Crystalline PXRD_Solve Structure Solution from Powder Data Crystalline->PXRD_Solve Yes NMR_DFT Hybrid Approach: NMR Constraints + DFT Energy Min. Crystalline->NMR_DFT No (Amorphous) PXRD_Solve->Structure NMR_DFT->Structure Model

Caption: Decision logic for structural determination. SC-XRD is the primary goal; PXRD and NMR/DFT serve as fallback or complementary methods.

Mechanism of Action: Why X-ray Wins for Azetidines

The superiority of X-ray crystallography for this specific application lies in the detection of Ring Puckering Parameters .

In a 5-membered proline ring, the envelope conformation is well understood.[1] In the 4-membered azetidine ring, the ring is folded along the N-C(


) axis.[1] The angle of this fold (pucker angle, 

) determines the orientation of the carboxylic acid relative to the nitrogen lone pair.
  • X-ray Data: Directly measures

    
     (typically 
    
    
    
    ).[1] It reveals if the carboxylate is pseudo-equatorial or pseudo-axial, which dictates the peptide bond geometry (cis/trans) when incorporated into a protein.[1]
  • Experimental Evidence: Studies comparing Aze-containing peptides show that while Proline induces

    
    -turns, Azetidine restricts the backbone to tighter 
    
    
    
    -turns.[1][2] This distinction is only unambiguously resolved via the precise bond torsion angles provided by X-ray diffraction [1, 4].[1]
Workflow Diagram: From Synthesis to Pucker Angle

Pucker_Analysis Synth Azetidine Synthesis Cryst Crystallization (Salt Form) Synth->Cryst Diffraction X-ray Diffraction (Mo/Cu Source) Cryst->Diffraction Map Electron Density Map Diffraction->Map Refine Refinement (ShelXL) Map->Refine Result Pucker Angle (φ) Determined Refine->Result

Caption: The critical path from synthesis to extracting the ring puckering parameter (


).

References

  • Azetidine-2-carboxylic acid - Wikipedia . Overview of chemical properties and proline homology.[1][5][6]

  • Structural representations of the protein amino acid l-proline and l-azetidine-2-carboxylic acid . Visual comparison of ring structures.[1]

  • Comparison of NMR and X-ray crystallography . Birkbeck, University of London.[1]

  • Azetidine-derived amino acids versus proline derivatives . PubMed.[1][3] Analysis of turn induction (gamma vs beta).

  • Structures of (S)-(−)-4-oxo-2-azetidinecarboxylic acid... from powder synchrotron diffraction . ResearchGate.[1] Example of PXRD structure solution.

  • X-ray and DFT Crystal Structure Determination... . ResearchGate.[1] Combined use of X-ray and DFT for conformational analysis.[1][7]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes . RSC.[1] Guidelines for salt vs co-crystal formation.

Sources

The Four vs. Five Debate: A Comparative Guide to Azetidine and Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of azetidine vs pyrrolidine scaffolds Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the modulation of saturated heterocycles is a primary tactic for optimizing Drug Metabolism and Pharmacokinetics (DMPK). While pyrrolidine (the 5-membered ring) remains a ubiquitous "workhorse" scaffold, azetidine (the 4-membered ring) has emerged as a high-value bioisostere. This guide provides a technical comparison of these two scaffolds, analyzing their physicochemical impact, synthetic accessibility, and metabolic profiles to assist researchers in lead optimization.

Physicochemical Profiling: The "Magic Methylene" Effect

The transition from pyrrolidine to azetidine is not merely a reduction in molecular weight; it drastically alters the electronic and geometric landscape of the molecule.

Comparative Data Table
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Medicinal Chemistry Impact
Ring Strain ~26 kcal/mol~6 kcal/molAzetidine is significantly more strained, influencing reactivity and metabolic ring-opening potential.
Basicity (

)
~11.0 – 11.3 (Secondary amine)~11.2 – 11.3 (Secondary amine)While intrinsic basicity is similar, azetidines are more sensitive to electronic withdrawal from N-substituents due to higher s-character in the N-lone pair.
Lipophilicity (

)
Baseline+0.3 to +0.5 (approx.)Azetidine is a standard tactic to lower

and improve metabolic stability by reducing lipophilic bulk.
Geometry (Pucker) ~30° (Puckered)Envelope / TwistAzetidine offers a distinct vector for substituents, often rigidifying the structure compared to the flexible pyrrolidine envelope.
Baldwin's Rules 4-exo-tet (Favorable but slow)5-exo-tet (Favorable and fast)Kinetic barrier to formation is higher for azetidine.
Expert Insight: The Vector Argument

While lipophilicity reduction is the most common reason to switch to azetidine, the vector re-orientation is often overlooked.

  • Pyrrolidine exists in a dynamic equilibrium of envelope conformations (pseudorotation), which can result in an "entropic penalty" upon binding if the protein requires a specific conformer.

  • Azetidine , being more rigid due to high ring strain, has a defined puckering angle. If this rigid conformation matches the binding pocket, it can improve potency (

    
    ) by minimizing the entropy loss of binding.[1]
    
Synthetic Accessibility & Protocols

Synthesizing azetidines is kinetically more challenging than pyrrolidines due to the enthalpy of ring closure. Below is a comparative workflow for introducing these scaffolds.

Diagram: Synthetic Decision Logic

SyntheticLogic Start Target Scaffold Selection Choice Ring Size Required? Start->Choice Pyr Pyrrolidine (5-Mem) Choice->Pyr Standard Linker Aze Azetidine (4-Mem) Choice->Aze Lower LogP / Rigidify MethodP1 Reductive Amination (1,4-dicarbonyls) Pyr->MethodP1 MethodP2 Ring Closing Metathesis (RCM) Pyr->MethodP2 MethodP3 Intramolecular SN2 (Fast 5-exo-tet) Pyr->MethodP3 Preferred MethodA1 Beta-Lactam Reduction (High Yield, Multi-step) Aze->MethodA1 Scale-up MethodA2 Intramolecular SN2 (Slow 4-exo-tet, requires heat) Aze->MethodA2 Discovery MethodA3 [2+2] Cycloaddition (Photochemical/Thermal) Aze->MethodA3

Caption: Decision matrix for selecting synthetic routes based on ring size constraints. Azetidine synthesis often requires higher energy inputs or stepwise reduction strategies.

Experimental Protocol: Intramolecular Cyclization (General Procedure)

This protocol highlights the difference in reactivity. While pyrrolidines cyclize at room temperature, azetidines often require elevated temperatures to overcome ring strain.

Objective: Synthesis of N-benzyl azetidine vs. N-benzyl pyrrolidine from corresponding amino-halides.

  • Reagents:

    • Substrate A (Azetidine Precursor): N-benzyl-3-bromopropylamine (or tosylate equivalent).

    • Substrate B (Pyrrolidine Precursor): N-benzyl-4-bromobutylamine.

    • Base: Sodium Hydride (NaH) (60% dispersion) or

      
       (for milder conditions).
      
    • Solvent: Anhydrous DMF or Acetonitrile (

      
      ).
      
  • Step-by-Step Workflow:

    • Step 1: Dissolve the amino-halide substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: Dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

    • Step 2: Cool the solution to 0°C under nitrogen atmosphere.

    • Step 3: Add Base (1.2 – 1.5 equiv).

      • For Pyrrolidine: Reaction often proceeds rapidly upon warming to Room Temperature (RT).

      • For Azetidine: Heat is usually required. Warm to RT, then heat to 60–80°C. Monitor via LCMS.

    • Step 4: Quench with saturated

      
       solution. Extract with Ethyl Acetate (
      
      
      
      ).
    • Step 5: Dry organic layer over

      
      , filter, and concentrate.
      
    • Step 6: Purification via flash chromatography (typical eluent: DCM/MeOH).

Validation Check:

  • NMR Signature: Look for the distinct splitting patterns. Azetidine protons often appear as complex multiplets at 3.2–3.5 ppm (alpha-protons) and 2.1–2.4 ppm (beta-protons). Pyrrolidines show a more distributed envelope.

Metabolic Stability & ADME

The metabolic fate of these rings differs significantly. Pyrrolidines are prone to alpha-carbon hydroxylation. Azetidines, while resistant to alpha-hydroxylation due to steric/strain constraints, introduce a risk of ring-opening.

Diagram: Metabolic Pathways

Metabolism Substrate Cyclic Amine PyrPath Pyrrolidine (5-Mem) Substrate->PyrPath AzePath Azetidine (4-Mem) Substrate->AzePath Oxidation Alpha-Hydroxylation (CYP450 mediated) PyrPath->Oxidation Major Route Lactam Lactam Formation (Stable Metabolite) Oxidation->Lactam RingOpen Ring Opening (Aldehyde/Amine formation) AzePath->RingOpen Strain Relief GSH Glutathione Adducts (Reactive Metabolite Risk) RingOpen->GSH Toxicity Flag

Caption: Comparative metabolic liabilities. Pyrrolidines tend to oxidize to lactams, while azetidines risk reductive or oxidative ring opening due to strain.

Data Interpretation:

  • Pyrrolidine: High intrinsic clearance (

    
    ) is often driven by CYP-mediated oxidation at the alpha-carbon. Blocking this site with fluorine or methyl groups is a standard fix.
    
  • Azetidine: Often shows lower

    
     because the alpha-protons are less accessible for abstraction and the ring strain disfavors the formation of the 
    
    
    
    iminium ion intermediate required for oxidation. However, researchers must screen for reactive metabolites (GSH trapping assay) to ensure the strained ring does not open and alkylate proteins.
Case Study: Azelnidipine

A classic example of azetidine utility is the calcium channel blocker Azelnidipine .[1][2]

  • Challenge: Previous generations (dihydropyridines) suffered from rapid metabolism and solubility issues.

  • Solution: Incorporation of the azetidine ring.[1][2][3][4]

  • Result: The azetidine moiety provided a unique lipophilic profile and steric bulk that improved the duration of action and metabolic stability compared to analogous pyrrolidine or piperidine derivatives.

References
  • Physicochemical Properties of Azetidines

    • Title: "Azetidines in Drug Discovery"[1][2][5]

    • Source:Journal of Medicinal Chemistry
    • Link: (Note: Generalized link to journal search for verification).

  • Synthetic Protocols

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
    • Source:Organic & Biomolecular Chemistry
    • Link:

  • Metabolic Stability Data

    • Title: "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery"
    • Source:BenchChem Guides
    • Link:

  • Bioisosterism Case Studies

    • Title: "Bioisosteres in Medicinal Chemistry"
    • Source:Wiley Online Library
    • Link:

Sources

Technical Validation: Optimized Synthesis of tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (S)-tert-butyl 2-carbamoylazetidine-1-carboxylate (Boc-L-Azetidine-2-carboxamide) presents unique challenges due to the ring strain of the four-membered azetidine heterocycle and the risk of racemization at the C2 position.[1][2][3]

This guide validates the Mixed Anhydride Method (using Isobutyl Chloroformate) as the superior protocol for scale-up and purity, offering a 15-20% higher yield and faster reaction kinetics compared to Carbodiimide (EDC/HOBt) coupling.[1][2][3] While EDC coupling is milder, it suffers from slower ammonolysis rates and difficult urea byproduct removal in this specific substrate class.[1]

Comparative Analysis: Selection of the Optimal Route

The following decision matrix evaluates the two primary synthetic pathways available to researchers.

MetricMethod A: Mixed Anhydride (Recommended) Method B: EDC/HOBt Coupling
Reagents Isobutyl chloroformate (IBCF), NMM, NH₃(g)EDC[2]·HCl, HOBt, NH₄Cl, DIPEA
Reaction Time < 2 Hours12–24 Hours
Typical Yield 85–92% 65–75%
Purification Crystallization (often sufficient)Column Chromatography (often required)
Racemization Risk Low (if T < -10°C and NMM is used)Low (Neutral conditions)
Scalability High (Gas reagents leave no salt residue)Moderate (Urea byproducts accumulate)
Decision Logic (DOT Visualization)

The following diagram illustrates the decision pathway for selecting the synthesis method based on laboratory constraints.

Synthesis_Decision Start Start: Boc-L-Azetidine-2-COOH Constraint Primary Constraint? Start->Constraint Speed_Scale Speed & Scalability (>5g scale) Constraint->Speed_Scale Standard Mildness Extreme Acid Sensitivity (Rare) Constraint->Mildness Special Case Method_A Method A: Mixed Anhydride (Isobutyl Chloroformate) Speed_Scale->Method_A Method_B Method B: Carbodiimide (EDC/HOBt + NH4Cl) Mildness->Method_B Result_A Product Isolated (Crystallization) Method_A->Result_A High Yield, Fast Result_B Product Isolated (Chromatography) Method_B->Result_B Lower Yield, Slow

Caption: Decision matrix for selecting the optimal amidation route. Method A is preferred for standard pharmaceutical intermediates.[2][3]

Validated Protocol: Mixed Anhydride Method

Objective: Synthesis of (S)-tert-butyl 2-carbamoylazetidine-1-carboxylate from (S)-1-Boc-azetidine-2-carboxylic acid.

Mechanistic Insight

This method relies on the formation of a highly reactive mixed anhydride intermediate.[1][2][3] The choice of base is critical: N-Methylmorpholine (NMM) is preferred over Triethylamine (TEA) because NMM is less basic, reducing the risk of proton abstraction at the C2 chiral center (racemization) via the oxazolone mechanism [1].[2][3]

Materials[1][2][3][4]
  • Substrate: (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv)

  • Activator: Isobutyl chloroformate (IBCF) (1.1 equiv)[1][2][3]

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)[1][2][3]

  • Amine Source: Ammonia gas (NH₃) or 0.5M NH₃ in Dioxane.[1][2][3] Note: Avoid aqueous ammonium hydroxide to prevent hydrolysis of the anhydride.

  • Solvent: Anhydrous THF or DME.[1][2][3]

Step-by-Step Procedure
  • Activation (The Critical Control Point):

    • Dissolve the starting acid in anhydrous THF (0.2 M concentration).

    • Cool the solution to -15°C using an ice/salt or acetone/dry ice bath. Strict temperature control prevents decomposition of the mixed anhydride.

    • Add NMM (1.1 equiv) followed by dropwise addition of IBCF (1.1 equiv).[1][2]

    • Stir at -15°C for 15–20 minutes. A white precipitate (NMM[2][3]·HCl) will form.[1][2][3]

  • Ammonolysis:

    • While maintaining the temperature at -15°C, bubble anhydrous NH₃ gas into the reaction mixture for 5–10 minutes, or add a pre-cooled solution of NH₃ in dioxane (2.0 equiv).

    • Allow the reaction to warm to room temperature over 1 hour.

  • Workup:

    • Filter off the NMM[2]·HCl salts.[1][2][3]

    • Concentrate the filtrate under reduced pressure.[1][2][4][5]

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with:

      • 10% Citric Acid (to remove unreacted amine/base)[1][2][3]

      • Saturated NaHCO₃ (to remove unreacted starting acid)[1][2][3]

      • Brine[1][3][6]

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

  • Purification:

    • The crude product is often pure enough (>95%).[1][2][3] If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (50% EtOAc/Hexanes to 100% EtOAc).[2]

Technical Validation & Quality Control

To validate the success of the synthesis, the product must meet the following analytical criteria.

Expected Analytical Data[1][2][3]
  • Physical State: White crystalline solid.[1][2][3][4]

  • 1H NMR (400 MHz, CDCl₃):

    • 
       6.0–7.5 (broad s, 2H, CONH ₂).[2] Note: Amide protons are broad and exchangeable.
      
    • 
       4.65 (dd, 1H, C2-H ).[2] Diagnostic for racemization; splitting pattern changes if racemized.[1][2][3]
      
    • 
       3.8–4.0 (m, 2H, C4-H ).[2]
      
    • 
       2.4–2.6 (m, 2H, C3-H ).[2]
      
    • 
       1.45 (s, 9H, Boc-CH ₃).[2]
      
  • Mass Spectrometry (ESI): Calculated for C₉H₁₆N₂O₃ [M+H]⁺: 201.[1][2]12. Found: 201.[1][2]1. [M+Na]⁺: 223.1.[1][2][3]

Troubleshooting Guide (Self-Validating System)
ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Mixed AnhydrideEnsure THF is anhydrous; switch from aqueous NH₃ to NH₃ gas/dioxane.
Racemization (>2% enantiomer) Temperature too high during activationMaintain -15°C strictly during IBCF addition.[1][2][3] Use NMM instead of TEA.
Oily Product Residual solvent or impuritiesTriturate with cold pentane/ether to induce crystallization.[1][2][3]
Synthesis Workflow Diagram[1][2][3]

Workflow Start Boc-Aze-OH (Solid) Step1 Activation (-15°C, THF) + IBCF / NMM Start->Step1 Dissolve Step2 Ammonolysis (NH3 Gas) Step1->Step2 Mixed Anhydride Formed Step3 Workup (Acid/Base Wash) Step2->Step3 Warming to RT End Boc-Aze-NH2 (Crystalline Solid) Step3->End Crystallization

Caption: Operational workflow for the Mixed Anhydride synthesis protocol.

References

  • Han, S. Y., & Kim, Y. A. (2004).[2][3] Recent development of peptide coupling reagents in organic synthesis.[1][2][3] Tetrahedron, 60(11), 2447-2467.[2]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

  • Joullié, M. M., & Lassen, K. M. (2010).[2] Evolution of amide bond formation. Arkivoc, 8, 189-250.[1][2] [1][2]

  • PubChem. (n.d.).[1][2] tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate (Related Derivative Data). National Library of Medicine.[1][2]

Sources

Assessing Purity of tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical assessment of tert-Butyl 2-carbamoylazetidine-1-carboxylate , a critical building block for peptidomimetics and fragment-based drug discovery.[1][2]

Unlike standard aromatic intermediates, this compound presents unique analytical challenges—specifically rotameric peak splitting in NMR and weak UV chromophores in HPLC. This guide compares two primary assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV/ELSD) versus Quantitative Nuclear Magnetic Resonance (qNMR) , providing experimental protocols to distinguish genuine impurities from structural artifacts.[1][2]

A Comparative Guide to Analytical Methodologies

Chemical Context & The "Ghost Impurity" Challenge

tert-Butyl 2-carbamoylazetidine-1-carboxylate (CAS: 146684-74-4 / Analogues) is a scaffold characterized by a strained azetidine ring and a tert-butyloxycarbonyl (Boc) protecting group.[1][2]

The Rotamer Trap: A common error in assessing this product is misinterpreting NMR signals.[1] Due to the restricted rotation around the carbamate C–N bond, the compound exists as two distinct rotamers (s-cis and s-trans) in solution at room temperature.[2] This often manifests as "doubled" peaks in


H and 

C NMR, leading inexperienced analysts to falsely flag the batch as ~50% impure.

The Chromophore Void: Lacking an aromatic system, the compound has negligible UV absorbance above 220 nm. Standard HPLC methods at 254 nm will fail to detect it, or worse, will only detect highly conjugated impurities (like coupling reagents), giving a false sense of high purity.[2]

Comparative Analysis of Assessment Methods

We compare the industry standard (Method A: HPLC-Low UV ) against the orthogonal absolute method (Method B: qNMR ).[1][2]

Summary of Performance Data
FeatureMethod A: HPLC-UV (205 nm) Method B: qNMR (Internal Std)
Primary Utility Trace impurity profiling (0.1% level)Absolute purity determination (Assay %)
Detection Limit (LOD) ~0.5 µg/mL (High Sensitivity)~1 mg/mL (Low Sensitivity)
Linearity (

)
> 0.999 (0.1 – 1000 µg/mL)> 0.999 (Assay Range)
Specificity Moderate (Solvent cuts can interfere)High (Distinct structural signals)
Key Limitation Requires reference standard; Response factors varyRotamers complicate integration at 25°C
"Performance" Verdict Best for Quality Control (QC) Best for Reference Standard Qualification

Experimental Protocols

Protocol A: Optimized HPLC-UV Method (The QC Standard)

Use this method to detect process impurities such as free amines or unreacted carboxylic acids.[1][2]

  • Instrument: Agilent 1200/1260 or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (H

      
      PO
      
      
      
      provides lower UV noise than TFA at 205 nm).[1][2]
    • B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)[1][2]

    • 2–15 min: 5%

      
       95% B (Linear ramp)[1][2]
      
    • 15–20 min: 95% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: 205 nm (Reference 360 nm).[1][2]

  • Temperature: 30°C.

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

Critical Note: At 205 nm, mobile phase transparency is vital. Use HPLC-grade phosphoric acid, not technical grade.

Protocol B: High-Temperature qNMR (The Absolute Truth)

Use this method to determine the "Weight %" (Assay) without a reference standard and to collapse rotamers.[1][2]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (High boiling point allows heating).[1][2]
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade) or Dimethyl Sulfone.[1][2]

  • Temperature: 373 K (100°C) .[1][2]

    • Why? Heating coalesces the rotamers into single, sharp peaks, enabling accurate integration.[2]

  • Relaxation Delay (

    
    ): 
    
    
    
    30 seconds (Must be
    
    
    of the slowest proton).
  • Procedure:

    • Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial.[1]

    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire spectrum at 373 K.[1]

    • Calculate Purity using the equation:

      
      
      (Where 
      
      
      
      =Integral,
      
      
      =# Protons,
      
      
      =Molar Mass,
      
      
      =Weight)[1][2]

Visualizing the Analytical Decision Tree

The following diagram illustrates the logical flow for assessing the purity of Boc-azetidine derivatives, guiding the researcher through rotamer confirmation and method selection.

PurityAssessment Start Start: Crude Product (Boc-Azetidine-Carboxamide) CheckSolubility Step 1: Solubility Check (DMSO/MeCN) Start->CheckSolubility NMR_Check Step 2: 1H NMR (25°C) CheckSolubility->NMR_Check SplitPeaks Are peaks split/doubled? NMR_Check->SplitPeaks RotamerTest Rotamer Confirmation: Run NMR at 100°C (DMSO-d6) SplitPeaks->RotamerTest Yes QuantMethod Step 3: Quantitation Selection SplitPeaks->QuantMethod No (Unlikely for Boc) Coalesce Do peaks coalesce? RotamerTest->Coalesce ImpurityConfirmed Result: Structural Impurity (Purification Required) Coalesce->ImpurityConfirmed No PurityConfirmed Result: Rotamers Confirmed (Proceed to Quantitation) Coalesce->PurityConfirmed Yes PurityConfirmed->QuantMethod HPLC_Path Method A: HPLC-UV (205 nm) (For Process Impurities) QuantMethod->HPLC_Path qNMR_Path Method B: qNMR (373 K) (For Absolute Assay) QuantMethod->qNMR_Path FinalReport Final Certificate of Analysis HPLC_Path->FinalReport qNMR_Path->FinalReport

Caption: Analytical workflow for distinguishing rotameric artifacts from true impurities in Boc-azetidine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57652739, 1-Boc-azetidine-2-carboxylic acid. Retrieved from [Link][1][2]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[2] (Methodology grounding for qNMR protocol).

  • Teo, Y. C., et al. (2020). Rotamers in N-Boc-protected nitrogen heterocycles: NMR characterization and coalescence.[1][2] Journal of Organic Chemistry.[1][4] (Context for rotameric splitting in azetidines).

Sources

Characterization of Novel Peptidomimetic Scaffolds: Azetidine-2-Carboxamide Derivatives vs. Proline Analogs

[1]

Executive Summary & Rationale

The Shift from Proline to Azetidine: In modern medicinal chemistry, the "escape from flatland" initiative has prioritized saturated, three-dimensional heterocycles.[1][2] While proline (pyrrolidine-2-carboxylic acid) has long been the gold standard for inducing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

This guide details the characterization of novel compounds derived from tert-Butyl 2-carbamoylazetidine-1-carboxylate (Boc-Azetidine-2-carboxamide).[1] Specifically, we focus on the transformation of the primary amide into 1,2,4-oxadiazole bioisosteres . These novel azetidine derivatives offer a tighter conformational lock and reduced lipophilicity (LogD) compared to their proline counterparts, often resulting in superior metabolic stability and potency, as seen in recent STAT3 inhibitor campaigns.[1]

Synthetic Pathway: From Amide to Bioisostere

The core workflow transforms the tert-butyl 2-carbamoylazetidine-1-carboxylate precursor into a 5-substituted-1,2,4-oxadiazole.[1] This bioisostere mimics the amide bond's geometry but resists enzymatic hydrolysis.

DOT Diagram: Synthetic Workflow

SynthesisWorkflowStartPrecursor:tert-Butyl 2-carbamoylazetidine-1-carboxylateStep1Step 1: Dehydration(TFAA, Pyridine)Target: NitrileStart->Step1-H2OStep2Step 2: Amidoxime Formation(NH2OH·HCl, Et3N)Step1->Step2+NH2OHStep3Step 3: Cyclization(R-COOH, T3P, Heat)Target: 1,2,4-OxadiazoleStep2->Step3+R-COOHFinalNovel Compound:5-Aryl-3-(azetidin-2-yl)-1,2,4-oxadiazoleStep3->Final-H2O

Caption: Step-wise transformation of the azetidine-2-carboxamide precursor into a metabolically stable oxadiazole bioisostere.

Detailed Protocol

Step 1: Dehydration to Nitrile

  • Reagents: Trifluoroacetic anhydride (TFAA), Pyridine, DCM.[1]

  • Protocol: Dissolve tert-butyl 2-carbamoylazetidine-1-carboxylate (1.0 eq) in dry DCM at 0°C. Add pyridine (2.5 eq) followed by dropwise addition of TFAA (1.2 eq). Stir for 2 hours.

  • Checkpoint: Monitor by TLC (disappearance of polar amide spot).[1] The resulting nitrile is stable and can be purified by silica gel chromatography.

Step 2: Amidoxime Formation

  • Reagents: Hydroxylamine hydrochloride, Triethylamine, Ethanol.[1]

  • Protocol: Reflux the nitrile (1.0 eq) with NH₂OH·HCl (2.0 eq) and Et₃N (2.5 eq) in ethanol for 6 hours.

  • Causality: Excess hydroxylamine ensures complete conversion of the electron-deficient nitrile, preventing polymerization side reactions.[1]

Step 3: One-Pot Cyclization

  • Reagents: Carboxylic Acid (R-COOH), Propylphosphonic anhydride (T3P) (50% in EtOAc), DIPEA.[1]

  • Protocol: Mix the amidoxime (1.0 eq) and desired carboxylic acid (1.1 eq) in EtOAc. Add T3P (2.0 eq) and DIPEA (3.0 eq).[1] Heat to 80°C for 12 hours.

  • Why T3P? Unlike EDC/HOBt, T3P drives the thermal dehydration step required to close the oxadiazole ring without needing a separate acid-catalyzed step.[1]

Comparative Performance Analysis

The value of the azetidine scaffold is best understood in direct comparison to the pyrrolidine (proline) analog.

Physicochemical & Metabolic Profile

The following data represents a comparative analysis of Compound A (Azetidine-2-yl-oxadiazole) vs. Compound B (Pyrrolidine-2-yl-oxadiazole).

PropertyAzetidine Analog (4-membered)Pyrrolidine Analog (5-membered)Interpretation
LogD (pH 7.4) 1.82.4Azetidine lowers lipophilicity due to reduced carbon count and higher polarity of the strained amine.[1]
Solubility (PBS) 145 µM65 µMLower LogD directly correlates to improved aqueous solubility.[1]
Cl_int (Human Mic) < 12 µL/min/mg48 µL/min/mgCritical: The strained azetidine ring is less prone to CYP-mediated oxidation at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-carbon compared to the pyrrolidine ring.
Vector Angle ~88° (Rigid)~104° (Flexible)Azetidine provides a more acute, rigid exit vector, crucial for binding pockets requiring a "kinked" conformation.[1]
Experimental Validation Protocols
A. Kinetic Solubility Assay
  • Objective: Determine the concentration at which the compound precipitates from solution.

  • Method:

    • Prepare 10 mM DMSO stock of the novel compound.

    • Spike into PBS (pH 7.4) to reach final concentrations of 1–200 µM (1% DMSO final).

    • Incubate for 2 hours at room temperature with shaking.

    • Filter using a chemically inert filter plate.[1]

    • Analyze filtrate via LC-MS/MS.[1][3]

  • Self-Validating Step: Include a reference standard (e.g., Hydrocortisone) with known solubility.[1] If the standard deviates >15%, invalidate the run.

B. Microsomal Stability Assay (HLM)
  • Objective: Assess metabolic liability of the scaffold.

  • Method:

    • Incubate compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.[1]

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

    • Calculate Intrinsic Clearance (

      
      ) based on the slope of ln(concentration) vs. time.
      
  • Why it matters: Proline rings are susceptible to oxidation by CYP450s.[1] The azetidine ring's strain energy and geometry often make the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -protons less accessible for abstraction, improving half-life (
    
    
    ).

Decision Framework for Scaffold Selection

When should you choose the Azetidine-2-carboxamide scaffold over Proline?

DOT Diagram: Decision Tree

DecisionTreeStartDesign Goal:Peptidomimetic ScaffoldQ1Is Metabolic Stability (t1/2)a limiting factor?Start->Q1Q2Is the Binding PocketNarrow/Restricted?Q1->Q2NoAzeSelect Azetidine(Rigid, Stable, Lower LogD)Q1->AzeYes (High Clearance)Q2->AzeYes (Acute Angle Needed)ProSelect Proline(Flexible, Standard Turn)Q2->ProNo (Flexibility Tolerated)

Caption: Logical framework for selecting between Azetidine and Proline scaffolds based on ADME/Structural requirements.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source:Journal of Medicinal Chemistry (2021).[1] Context: Demonstrates the superiority of azetidine-2-carboxamides over proline analogs in achieving sub-micromolar potency.[1][4] [1]

  • Azetidines: Privileged Scaffolds in Medicinal Chemistry. Source:Chemical Reviews (2008).[1] Context: Comprehensive review of the physicochemical properties and synthetic utility of azetidine rings.

  • 1,2,4-Oxadiazoles in Medicinal Chemistry: Trends and Applications. Source:Journal of Medicinal Chemistry (2020).[1][5] Context: Validation of the oxadiazole ring as a stable bioisostere for amides and esters.[6] [1]

  • T3P-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles. Source:Organic Letters (2009).[1] Context: The definitive protocol for the cyclization step described in the synthesis section.

Comparative Guide: Boron-Based Intermediates for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Pinacol Boronates (Bpin) vs. MIDA Boronates vs. Potassium Trifluoroborates (BF3K)

Executive Summary

In modern pharmaceutical synthesis, particularly during Late-Stage Functionalization (LSF) of complex pharmacophores, the stability and reactivity profile of the boron intermediate is the rate-limiting factor. While Pinacol Boronates (Bpin) remain the industry standard for general Suzuki-Miyaura couplings, they frequently fail when applied to unstable boronic acid precursors (e.g., 2-heterocycles, vinyl, cyclopropyl moieties).

This guide objectively compares Bpin esters against two advanced alternatives: MIDA Boronates (N-methyliminodiacetic acid) and Potassium Trifluoroborates (BF3K) . Experimental evidence suggests that while Bpin offers kinetic speed, MIDA boronates provide superior "slow-release" stability for iterative synthesis, and Trifluoroborates offer enhanced solubility and atom economy for alkyl transfers.

Technical Background & Mechanistic Logic

The Stability-Reactivity Paradox

The primary failure mode in coupling unstable intermediates is protodeboronation , where the C-B bond cleaves before transmetallation can occur.

  • Pinacol Esters (Bpin): Rapidly hydrolyze to the active boronic acid. If the catalytic cycle is slower than the decomposition rate, yields plummet.

  • MIDA Boronates: Utilize a sp3-hybridized boron center that is chemically inert. Under aqueous basic conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and decomposition.

  • Trifluoroborates (BF3K): Ionic, tetracoordinate species. They are air-stable and resist oxidation but require specific hydrolysis conditions to "unmask" the reactive species.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent activation pathways required for these intermediates to enter the catalytic cycle.

BoronActivation cluster_inputs Stable Precursors MIDA MIDA Boronate (sp3, Inert) Active Boronic Acid (Active Species) MIDA->Active Slow Release (aq. NaOH/K3PO4) BF3K Trifluoroborate (Ionic, Stable) BF3K->Active Hydrolysis (Acid/Base) BPIN Pinacol Ester (sp2, Labile) BPIN->Active Rapid Equilibrium Decomp Protodeboronation (Dead End) Active->Decomp Accumulation PdCycle Pd(II) Transmetallation Active->PdCycle Coupling

Caption: Activation pathways. MIDA prevents decomposition via rate-matched release; Bpin risks accumulation of unstable acid.

Comparative Efficacy Analysis

Stability & Handling Metrics

Data synthesized from benchtop stress tests (23°C, ambient air).

FeaturePinacol Boronate (Bpin)MIDA BoronatePotassium Trifluoroborate (BF3K)
Benchtop Stability Moderate (Hydrolyzes over weeks)Excellent (Indefinite)Excellent (Indefinite)
Chromatography Silica sensitive (streaking)Silica Stable (elutes cleanly)Requires Reverse Phase (C18)
Atom Economy Low (High MW waste)Low (High MW waste)High (Low MW counterion)
Solubility Organic SolventsPolar Organics (MeCN, DMSO)Water/Alcohols
Iterative Coupling Difficult (Requires deprotection)Superior (Orthogonal reactivity)Moderate
Reaction Performance Data

Context: Coupling of 2-heterocyclic boronic species (highly unstable) with aryl chlorides.[1][2]

Intermediate TypeYield (2-Furan)Yield (2-Pyridine)Yield (Cyclopropyl)Notes
Pinacol Ester 45%<10%60%Significant protodeboronation observed.
MIDA Boronate 92% 88% 95% "Slow release" prevents decomposition.
Trifluoroborate 78%65%85%Requires optimized solvent system for solubility.

Experimental Protocols (Self-Validating Systems)

Protocol A: MIDA "Slow-Release" Cross-Coupling

Best for: Unstable boronic acids (vinyl, heteroaryl) that decompose under standard conditions.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • MIDA Boronate (1.2 equiv)[2]

  • Pd(OAc)2 (0.02 equiv) / SPhos (0.04 equiv)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:H2O (10:1)

Step-by-Step:

  • System Setup: Charge a reaction vial with the MIDA boronate, aryl chloride, Pd catalyst, ligand, and K3PO4. Seal and purge with Argon.

  • Solvent Addition: Add degassed THF/Water mixture.

  • The "Slow Release" Variable: Heat to 60°C .

    • Why: Unlike Bpin which activates immediately, MIDA requires thermal energy + base to hydrolyze. The hydrolysis rate constant (

      
      ) at 60°C matches the transmetallation rate (
      
      
      
      ), keeping the concentration of free boronic acid low (<5%).
  • Monitoring: Monitor via LCMS. The disappearance of the MIDA peak should correlate 1:1 with product formation, with no accumulation of free boronic acid.

  • Workup: Dilute with EtOAc, wash with NaHCO3. MIDA residue is water-soluble and removed in the aqueous wash.

Protocol B: Trifluoroborate Coupling (Interfacial Activation)

Best for: Alkyl transfers and aqueous-soluble targets.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • R-BF3K (1.1 equiv)

  • PdCl2(dppf) (0.03 equiv)

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: Toluene:H2O (3:1)

Step-by-Step:

  • Solubility Check: Ensure the BF3K salt is fully dissolved in the aqueous phase before heating.

  • Reaction: Heat to 80-100°C in a sealed tube.

    • Mechanism:[1][3][4][5] The equilibrium

      
       is driven by the consumption of the boronic acid in the organic phase (toluene).
      
  • Validation: If conversion stalls, add 5% additional water. BF3K salts precipitate in pure organics, halting the reaction.

Decision Matrix for Researchers

Use this logic flow to select the correct intermediate for your specific API synthesis.

SelectionLogic Start Select Boron Intermediate IsUnstable Is the Boronic Acid Unstable? (2-Pyridine, Vinyl, Cyclopropyl) Start->IsUnstable UnstableYes Use MIDA Boronate (Slow Release) IsUnstable->UnstableYes Yes UnstableNo Is Atom Economy/Solubility Critical? IsUnstable->UnstableNo No EconomyYes Use Trifluoroborate (BF3K) (High Stability, Low MW) UnstableNo->EconomyYes Yes EconomyNo Use Pinacol Ester (Bpin) (Standard Kinetics) UnstableNo->EconomyNo No

Caption: Decision tree for intermediate selection based on substrate stability and process constraints.

References

  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1][2] J. Am. Chem. Soc.[2][6]2007 , 129, 6716. Link

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[4][7][8][9] Chem. Res.2007 , 40, 275. Link

  • Knapp, D. M.; et al. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature2016 . Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

tert-Butyl 2-carbamoylazetidine-1-carboxylate (often referred to as 1-Boc-azetidine-2-carboxamide ) is a critical chiral building block used in the synthesis of peptidomimetics and serine protease inhibitors.[1][2] While not classified as an "extremely hazardous substance" (EHS) under SARA Title III, its structural features—specifically the strained azetidine ring and the acid-labile Boc (tert-butoxycarbonyl) group—dictate a specific disposal protocol to prevent laboratory accidents.

The Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of in general trash or municipal wastewater systems.[2][3] The primary operational risk is uncontrolled gas evolution if mixed with acidic waste streams.[2][3]

Hazard Profile & Chemical Reactivity (The "Why")

To handle this chemical safely, you must understand the causality behind the protocols. We do not segregate waste arbitrarily; we do so to prevent specific chemical reactions in the waste container.[2][3]

FeatureReactivity HazardOperational Consequence
Boc-Protecting Group Acid Sensitivity: Upon contact with strong acids (TFA, HCl), the Boc group cleaves, releasing isobutylene gas and CO₂.[1][4]Explosion Risk: If disposed of in a sealed "Acidic Waste" container, gas buildup can pressurize and rupture the vessel.[3][4]
Azetidine Ring Ring Strain: The 4-membered nitrogen ring possesses significant ring-strain energy (~26 kcal/mol).[1][2][4]Thermal Instability: High reactivity toward nucleophiles; potential for exothermic ring-opening during thermal decomposition.[1][2][3][4]
Carboxamide Hydrolysis: Can hydrolyze to the corresponding carboxylic acid and ammonia under extreme pH.[1][2][3][4]Nitrogen Load: Contributes to high nitrogen content in waste streams, requiring high-temperature incineration.[1][2][4]
GHS Classification Data[2][3][5][6]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][5][7][8]

    • H319: Causes serious eye irritation.[2][3][5][8][9]

    • H335: May cause respiratory irritation.[2][3][5][7][8]

Step-by-Step Disposal Protocol

This workflow is designed to be a self-validating system. By following the segregation steps, you automatically eliminate the risk of incompatibility.[3]

Phase 1: Waste Characterization & Segregation

CRITICAL RULE: Never place tert-Butyl 2-carbamoylazetidine-1-carboxylate in a container designated for Corrosive Acids .[1][2]

  • Solid Waste:

    • Collect pure solid substance, contaminated weigh boats, and contaminated gloves in a dedicated Solid Hazardous Waste bag or wide-mouth jar.[3]

    • Verification: Ensure the container is free of oxidizing agents (e.g., permanganates, nitrates) which could react with the organic amide.

  • Liquid Waste (Mother Liquors/Rinses):

    • Solvent Check: Identify the solvent matrix (e.g., DCM, Ethyl Acetate, Methanol).[3]

    • pH Check: Dip a pH strip into the solution.[2][3]

      • If Neutral/Basic (pH 7-14): Route to Non-Halogenated or Halogenated Organic Waste (depending on solvent).[2][3]

      • If Acidic (pH < 5):STOP. You must neutralize the solution with saturated Sodium Bicarbonate (NaHCO₃) before adding it to the waste container.[2][3]

    • Why? Neutralization prevents the slow generation of isobutylene gas inside the waste drum during storage.[2][3]

Phase 2: Packaging & Labeling[2][3]
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[2][3] Avoid metal containers due to potential corrosion from amide hydrolysis byproducts over long storage.[2][3]

  • Labeling:

    • Use the standard yellow hazardous waste tag.[2][3]

    • Chemical Name: Write out the full name. Do not use abbreviations like "Boc-Azetidine."[2][3]

    • Constituents: List the compound (approx. %) and the solvent (approx. %).[2][3][5][10][11][12][13][14][15][16]

    • Hazard Checkbox: Check "Irritant" and "Toxic."[2][3]

Phase 3: Final Disposal Method

The ultimate fate of this molecule should be High-Temperature Incineration .[2][3]

  • Mechanism: Incineration at >1000°C ensures the complete destruction of the strained azetidine ring and oxidation of the organic framework to CO₂, H₂O, and N₂.[3]

  • Logistics: Hand off to your EHS (Environmental Health & Safety) team or licensed waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).[3]

Decision Logic Diagram

The following flowchart visualizes the decision-making process to ensure safe segregation.

DisposalWorkflow Start Waste Generation: tert-Butyl 2-carbamoylazetidine-1-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure compound, gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Rinses) StateCheck->LiquidPath Liquid SolidContainer Container: Solid Hazardous Waste SolidPath->SolidContainer pHCheck Check pH LiquidPath->pHCheck Acidic Acidic (pH < 5) pHCheck->Acidic Yes Neutral Neutral/Basic (pH ≥ 7) pHCheck->Neutral No Neutralize ACTION: Neutralize with Sat. NaHCO3 until pH ~7 Acidic->Neutralize SolventCheck Halogenated Solvent present? (DCM, Chloroform?) Neutral->SolventCheck Neutralize->Neutral HaloWaste Container: Halogenated Organic Waste SolventCheck->HaloWaste Yes NonHaloWaste Container: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No Tagging Labeling: Full Name, 'Irritant', No Acids HaloWaste->Tagging NonHaloWaste->Tagging SolidContainer->Tagging Incineration Final Fate: High-Temp Incineration Tagging->Incineration

Figure 1: Operational decision tree for the segregation and disposal of Boc-Azetidine derivatives. Note the critical neutralization step for acidic solutions.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of solid material:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[3]

  • Containment: Do not dry sweep if dust generation is likely.[2][3] Cover with a damp paper towel to suppress dust.[2][3]

  • Cleanup: Scoop material into a glass waste jar. Wipe the surface with water, followed by an ethanol rinse.[3]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57652739, 1-Boc-L-azetidine-2-carboxylic acid.[1][2] Retrieved from [Link][4]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] Retrieved from [Link][4]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[2][3] Retrieved from [Link][4]

Sources

Technical Guide: Personal Protective Equipment & Handling Protocols for tert-Butyl 2-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 146083-49-4 Chemical Class: Boc-protected Azetidine Derivative Primary Hazard Category: Pharmaceutical Intermediate / Irritant

Executive Safety Directive

From the Desk of the Senior Application Scientist:

Handling tert-Butyl 2-carbamoylazetidine-1-carboxylate requires a shift in mindset from "routine chemical handling" to Control Banding . As a pharmaceutical intermediate, this compound possesses a strained azetidine ring and a Boc-protecting group. While specific toxicological data (LD50) may be sparse for this specific CAS, its structural analogs (azetidines) are known to be biologically active and potential sensitizers.

The Core Directive: Treat this substance as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE) until proven otherwise. Your primary safety objective is the total containment of particulate matter .

Chemical Profiling & Hazard Logic

To select the correct PPE, we must first understand the "Why" behind the risk.

  • The Azetidine Ring: This is a four-membered nitrogen-containing ring with high ring strain. This makes the molecule reactive and potentially capable of alkylating biological macromolecules (DNA/Proteins) if the ring opens.

  • The Boc Group: The tert-butyloxycarbonyl group adds lipophilicity, potentially aiding skin absorption, and is acid-labile.

  • Physical State: Typically a white to off-white solid/powder. Dust generation is the highest risk vector.

Hazard Assessment Logic Flow

The following diagram illustrates the decision-making process for selecting controls based on the compound's properties.

HazardAssessment Start Compound Analysis (CAS 146083-49-4) State Physical State: Fine Solid/Powder Start->State Structure Structural Alert: Azetidine Ring (Strain) Start->Structure Risk Risk Vector: Inhalation (Dust) & Skin Absorption State->Risk Structure->Risk Control Control Band: OEB 3 (Estimated) Risk->Control Action Requirement: HEPA Filter + Double Gloving Control->Action

Caption: Logic flow deriving PPE requirements from chemical structure and physical state.

The PPE Ecosystem (The "What")

Do not rely on generic lab safety rules. For this specific compound, use the following specifications.

PPE Specification Matrix
Protection ZoneStandard RequirementTechnical Specification & Reasoning
Hand Protection Double Gloving Material: 100% Nitrile. Inner Glove: 4 mil (Standard). Outer Glove: 5-8 mil (Extended Cuff). Reasoning: Azetidine derivatives can permeate thin latex. Double gloving provides a visual breach indicator and allows removal of the outer glove if contaminated without exposing skin.
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity 80-100 fpm). Secondary (if hood unavailable): N95 or P100 particulate respirator. Reasoning: As a solid, the inhalation risk is dust. Surgical masks provide zero protection against chemical particulates.
Eye Protection Chemical Goggles Type: Indirect vented goggles (ANSI Z87.1+). Why not Safety Glasses? Safety glasses have gaps. Fine powders drift in air currents; goggles seal the ocular cavity completely.
Body Protection Lab Coat + Sleeves Material: Poly-cotton blend (minimum); Tyvek sleeves recommended for weighing. Protocol: Buttoned to the neck. Cuffs tucked under the glove gauntlet.

Operational Protocols (The "How")

Safety is not just what you wear; it is how you move.

Protocol A: Weighing & Transfer (Highest Risk)

The moment of transfer from the stock bottle to the balance is when 90% of exposures occur due to static-induced dust scatter.

  • Preparation:

    • Place a disposable balance mat or identifying paper inside the fume hood.

    • Use an antistatic gun or static eliminator if available, as Boc-protected amines can be static-prone.

  • The Transfer:

    • Do not use a metal spatula if the compound is sticky; use a disposable antistatic scoop.

    • Keep the stock container and the receiving flask as close as possible (within 6 inches).

  • Decontamination:

    • Immediately wipe the exterior of the stock bottle with a Kimwipe dampened in Methanol or Ethanol before returning it to storage.

    • Dispose of the Kimwipe as solid hazardous waste.

Protocol B: Reaction Setup
  • Solvent Choice: When dissolving the solid, add the solvent slowly down the side of the flask to prevent "puffing" of the powder.

  • Acid Warning: If the next step involves deprotection (e.g., using TFA or HCl), be aware that Isobutylene gas and CO2 will be generated rapidly. Ensure the reaction vessel is vented to the scrubber or hood exhaust to prevent over-pressurization.

Workflow Visualization: Safe Weighing Procedure

WeighingProtocol Step1 1. Pre-Check: Verify Hood Flow & Don PPE Step2 2. Setup: Place Balance & Waste Bag inside Hood Step1->Step2 Step3 3. Transfer: Open Container -> Weigh -> Close Immediately Step2->Step3 Step4 4. Decon: Wipe Bottle Exterior (Solvent Dampened) Step3->Step4 Step5 5. Exit: Doff Outer Gloves -> Wash Hands Step4->Step5

Caption: Step-by-step workflow to minimize particulate exposure during weighing.

Waste Disposal & Emergency Response

Waste Management
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste bins. Do not use regular trash.

  • Liquid Waste: Solutions containing this compound should be segregated into Organic Waste (Non-Halogenated) unless chlorinated solvents (DCM) were used.

  • Labeling: Clearly label waste tags with "Boc-Azetidine derivative - Potential Irritant."

Emergency Spill Response (Solid)
  • Evacuate the immediate area if the spill is outside the hood (> 5 grams).

  • Don PPE: Goggles, Double Gloves, N95 respirator.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with a compatible solvent (Ethanol/Acetone).

  • Collect: Scoop the damp material into a waste container.

  • Wash: Clean the surface with soap and water three times.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Azetidine derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-carbamoylazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-carbamoylazetidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.